molecular formula C22H19N3O2S B1672988 JNJ-10229570 CAS No. 524923-88-4

JNJ-10229570

Cat. No.: B1672988
CAS No.: 524923-88-4
M. Wt: 389.5 g/mol
InChI Key: XTHRTBCPBWJYRO-UHFFFAOYSA-N
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Description

JNJ-10229570 is a novel MC1R and MC5R antagonist was used to treat primary human sebaceous cells. It might have a potential for the treatment of acne and other sebaceous gland pathologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis(2-methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHRTBCPBWJYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524923-88-4
Record name JNJ-10229570
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524923884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-10229570
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9IX402L35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-10229570: A Technical Guide to its Mechanism of Action as a Melanocortin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10229570 is a potent, small-molecule antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R). Its mechanism of action centers on the competitive inhibition of these receptors, primarily in sebaceous glands, leading to a significant reduction in sebocyte differentiation and sebum production. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its receptor binding affinity, in vitro effects on human sebocytes, and in vivo efficacy in a human skin xenograft model. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction

The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R) and their endogenous peptide ligands, plays a crucial role in regulating a diverse range of physiological processes, including pigmentation, inflammation, and exocrine gland secretion. Notably, MC1R and MC5R are expressed in human sebaceous glands, where they are implicated in the regulation of sebum production. Excessive sebum production is a key factor in the pathophysiology of acne vulgaris. This compound has been developed as a targeted antagonist of MC1R and MC5R to modulate sebaceous gland function.

Receptor Binding Affinity and Selectivity

The primary mechanism of action of this compound is its direct antagonism of MC1R and MC5R. This has been quantified through competitive radioligand binding assays.

Data Presentation: Receptor Binding Affinity
ReceptorIC50 (nM)RadioligandCell LineReference
Human MC1R270 ± 120[¹²⁵I]-NDP-α-MSHHEK-293 (over-expressing hMC1R)[1][2]
Human MC5R200 ± 50[¹²⁵I]-NDP-α-MSHHEK-293 (over-expressing hMC5R)[1][2]
Human MC4R240 ± 170[¹²⁵I]-NDP-α-MSHHEK-293 (over-expressing hMC4R)[3]

IC50 values are presented as mean ± standard deviation.

Signaling Pathway

This compound exerts its effects by blocking the canonical signaling pathway activated by melanocortin receptor agonists, such as α-melanocyte-stimulating hormone (α-MSH).

G cluster_membrane Cell Membrane MC1R_MC5R MC1R / MC5R G_protein Gs Protein MC1R_MC5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts alpha_MSH α-MSH (Agonist) alpha_MSH->MC1R_MC5R Binds & Activates JNJ_10229570 This compound (Antagonist) JNJ_10229570->MC1R_MC5R Binds & Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene_Expression Gene Expression (Sebocyte Differentiation & Lipogenesis) CREB->Gene_Expression Promotes

Caption: this compound signaling pathway.

In Vitro Efficacy: Inhibition of Sebocyte Differentiation and Lipogenesis

The functional consequences of MC1R and MC5R antagonism by this compound have been demonstrated in primary human sebocyte cultures.

Data Presentation: In Vitro Effects
Experimental ConditionEndpointObservationConcentration of this compoundReference
BPE-induced sebocyte differentiationLipid Granule FormationStrong inhibition0.01 µM[3]
BPE-induced sebocyte differentiationLipid Granule FormationComplete inhibition0.05 µM[3]
CT-induced sebocyte differentiationSebum-specific lipid production (Squalene)Dose-dependent decrease0-0.8 µM[1]
CT-induced sebocyte differentiationCellular lipids (Cholesterol, Triglycerides)Minimal to no effect0-0.8 µM[1]
Experimental Protocols

Radioligand Binding Assay: HEK-293 cells over-expressing human MC1R, MC4R, or MC5R were used. Membranes from these cells were incubated with the radioligand [¹²⁵I]-NDP-α-MSH and varying concentrations of this compound. The reaction was allowed to reach equilibrium, after which bound and free radioligand were separated by filtration. The radioactivity of the filters was measured, and IC50 values were calculated using non-linear regression analysis.[1]

Primary Human Sebocyte Culture and Differentiation: Primary human sebocytes were isolated from facial skin.[4][5] Differentiation was induced by treating the cultured sebocytes with either bovine pituitary extract (BPE) or cholera toxin (CT).[5] this compound was added to the culture medium at various concentrations.

Lipid Analysis: Lipid production by cultured sebocytes was assessed by visualizing lipid granules microscopically after staining. For quantitative analysis of lipid composition, cellular lipids were extracted and separated using high-performance thin-layer chromatography (HPTLC).[1]

In Vivo Efficacy: Human Skin Xenograft Model

The sebum-suppressive effects of this compound were confirmed in an in vivo model using human skin transplanted onto severe combined immunodeficient (SCID) mice.

Data Presentation: In Vivo Effects
Treatment GroupEndpointObservationReference
This compound (0.05% topical)Sebum-specific lipid productionMarked decrease[6]
This compound (0.05% topical)Sebaceous gland sizeMarked decrease[6]
This compound (0.05% topical)Epithelial-membrane antigen (EMA) expressionMarked decrease[6]
Experimental Protocols

Human Skin/SCID Mouse Xenograft Model: Full-thickness human skin grafts were transplanted onto the dorsal side of SCID mice. The grafts were allowed to heal and establish for several weeks.[7] A solution of 0.05% this compound or vehicle was applied topically to the grafts daily for 30 days.[3]

Analysis of Sebum Production and Sebaceous Gland Size: Sebum production on the skin surface was measured using Sebutape®.[1] At the end of the treatment period, skin biopsies were taken for histological analysis. Sebaceous gland size and differentiation were assessed by staining tissue sections with hematoxylin and eosin (H&E) and with an antibody against the sebaceous differentiation marker, epithelial-membrane antigen (EMA).[1][6]

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Sebocytes Primary Human Sebocytes Induction Induce Differentiation (BPE or CT) Sebocytes->Induction Treatment_invitro Treat with This compound Induction->Treatment_invitro Analysis_invitro Analyze Lipid Production (HPTLC) Treatment_invitro->Analysis_invitro SCID_mouse SCID Mouse Grafting Human Skin Xenograft SCID_mouse->Grafting Treatment_invivo Topical this compound (0.05%) Grafting->Treatment_invivo Analysis_invivo Analyze Sebum (Sebutape®) & Gland Size (Histology) Treatment_invivo->Analysis_invivo

Caption: Experimental workflow for this compound evaluation.

Conclusion

The collective evidence from receptor binding assays, in vitro studies with primary human sebocytes, and in vivo experiments using a human skin xenograft model robustly defines the mechanism of action of this compound. As a dual antagonist of MC1R and MC5R, it effectively inhibits the signaling pathways that drive sebocyte differentiation and lipogenesis. These findings underscore its potential as a therapeutic agent for conditions characterized by excessive sebum production, such as acne vulgaris. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

References

JNJ-10229570: A Selective Antagonist of Melanocortin Receptors 1 and 5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10229570 is a potent and selective small molecule antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R).[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and effects on sebaceous gland biology. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to support further research and development efforts in areas such as dermatology and cosmetology.

Introduction

The melanocortin system, comprising five G protein-coupled receptors (GPCRs) designated MC1R through MC5R, plays a pivotal role in a diverse range of physiological processes, including pigmentation, inflammation, steroidogenesis, and exocrine gland function.[2][3] MC1R is primarily expressed in melanocytes and is a key regulator of skin pigmentation and photoprotection.[2] MC5R is notably expressed in exocrine glands, including the sebaceous glands of the skin, where it is implicated in the regulation of sebum production.[4][5] Dysregulation of sebum production is a key factor in the pathogenesis of acne vulgaris. Therefore, antagonists of MC1R and MC5R, such as this compound, represent a promising therapeutic strategy for the management of acne and other skin disorders characterized by excessive sebum production.

Pharmacological Profile of this compound

Binding Affinity
ReceptorIC50 (nM)
Human MC1R270 ± 120
Human MC5R200 ± 50
Human MC4R240 ± 170

Table 1: Binding Affinity of this compound for Melanocortin Receptors [1][3]

Functional Antagonism

This compound acts as a functional antagonist at MC1R and MC5R by inhibiting the agonist-induced signaling cascade. Both MC1R and MC5R primarily couple to the Gs alpha subunit (Gαs), which upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2][6] this compound effectively blocks this increase in intracellular cAMP levels mediated by melanocortin agonists.[7]

Effects on Sebaceous Gland Biology

In Vitro Inhibition of Sebaceous Lipid Production

Studies utilizing primary human sebocytes have demonstrated that this compound dose-dependently inhibits the production of sebum-specific lipids.[4][5] Treatment of sebocyte cultures with this compound resulted in a significant reduction in the synthesis of squalene and cholesterol esters, key components of human sebum, with minimal impact on triglyceride production.[7] At a concentration of 0.05 µM, this compound showed complete inhibition of lipid granule formation in cultured sebocytes.[1]

Lipid ComponentEffect of this compound (1 µM)
Squalene~58% reduction
Cholesterol Esters~51% reduction
TriglyceridesNo significant inhibition
Total Neutral Lipids~40% reduction

Table 2: In Vitro Effects of this compound on Sebaceous Lipid Synthesis [7]

In Vivo Reduction of Sebum Production and Sebaceous Gland Size

The efficacy of this compound in vivo has been evaluated using a human skin xenograft model in severe combined immunodeficient (SCID) mice.[4][5] Topical application of a 0.05% formulation of this compound for 30 days resulted in a marked decrease in the production of sebum-specific lipids.[1][8] Furthermore, histological and immunohistochemical analyses revealed a reduction in the size of sebaceous glands and a decrease in the expression of the sebaceous differentiation marker, epithelial-membrane antigen (EMA).[4][8] These findings suggest that this compound inhibits both the function and differentiation of sebocytes in a physiologically relevant model.

Signaling Pathways

MC1R Signaling Pathway

Activation of MC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that is crucial for melanogenesis and DNA repair in melanocytes. The primary pathway involves the activation of adenylyl cyclase via the Gs alpha subunit, leading to an increase in intracellular cAMP.[2] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2][9] Activated CREB promotes the transcription of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[2]

MC1R_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds G_Protein Gαsβγ MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF MITF Transcription pCREB->MITF Promotes Melanogenesis Melanogenesis & DNA Repair MITF->Melanogenesis

Caption: MC1R Signaling Pathway

MC5R Signaling Pathway

Similar to MC1R, MC5R activation leads to the stimulation of adenylyl cyclase and the subsequent production of cAMP.[6] This increase in cAMP activates PKA, which is thought to play a role in the regulation of lipogenesis within sebocytes. By antagonizing this pathway, this compound effectively reduces the downstream signals that promote sebum production. In addition to the Gs pathway, MC5R has also been shown to signal through other pathways, including the Gi/PI3K/ERK1/2 pathway, which can influence cellular proliferation and differentiation.[6]

MC5R_Signaling_Pathway Agonist Melanocortin Agonist MC5R MC5R Agonist->MC5R Binds G_Protein Gαsβγ MC5R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Lipogenesis Lipogenesis PKA->Lipogenesis Regulates

Caption: MC5R Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound to melanocortin receptors.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human MC1R, MC5R, or other melanocortin receptor subtypes in appropriate media.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method such as the BCA assay.

  • Binding Assay:

    • Perform the assay in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of the radioligand 125I-NDP-α-MSH, and varying concentrations of the unlabeled competitor (this compound).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled agonist (e.g., α-MSH).

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like 0.3% polyethyleneimine.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Radioligand_Binding_Assay_Workflow Start Cell_Culture Culture cells expressing target receptor Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - Radioligand - this compound Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Counting Measure radioactivity on filters Filtration->Counting Data_Analysis Calculate IC50 value Counting->Data_Analysis End Data_Analysis->End

Caption: Radioligand Binding Assay

cAMP Functional Assay

This protocol describes a general method to assess the functional antagonist activity of this compound.

  • Cell Culture and Seeding:

    • Culture cells expressing the target melanocortin receptor (e.g., primary human sebocytes or a suitable cell line).

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Antagonist Assay:

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.

    • Stimulate the cells with a fixed concentration of a melanocortin agonist (e.g., α-MSH or NDP-α-MSH) to induce cAMP production.

    • Include control wells with no antagonist and no agonist (basal), and with agonist only (maximum stimulation).

    • After a specified incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value for the inhibition of agonist-stimulated cAMP production using non-linear regression analysis.

cAMP_Functional_Assay_Workflow Start Cell_Seeding Seed cells into 96-well plate Start->Cell_Seeding Antagonist_Incubation Pre-incubate with This compound Cell_Seeding->Antagonist_Incubation Agonist_Stimulation Stimulate with melanocortin agonist Antagonist_Incubation->Agonist_Stimulation Cell_Lysis Lyse cells to release intracellular cAMP Agonist_Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP levels (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Measurement Data_Analysis Calculate IC50 for cAMP inhibition cAMP_Measurement->Data_Analysis End Data_Analysis->End

Caption: cAMP Functional Assay

In Vitro Sebaceous Lipid Production Assay

This protocol details a method for assessing the effect of this compound on lipid synthesis in cultured sebocytes.

  • Cell Culture and Treatment:

    • Culture primary human sebocytes under conditions that promote differentiation and lipid production (e.g., using bovine pituitary extract).

    • Treat the cells with varying concentrations of this compound for an extended period (e.g., 8 days).

    • During the final hours of treatment, label the cells with a radioactive lipid precursor, such as 14C-acetate.

  • Lipid Extraction and Analysis:

    • Harvest the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

    • Separate the different lipid classes using high-performance thin-layer chromatography (HPTLC).[7]

    • Visualize and quantify the radiolabeled lipids (squalene, cholesterol esters, triglycerides) using autoradiography and densitometry.

  • Data Analysis:

    • Compare the amount of each radiolabeled lipid in the this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

Lipid_Production_Assay_Workflow Start Sebocyte_Culture Culture and differentiate primary human sebocytes Start->Sebocyte_Culture Treatment Treat with this compound and label with 14C-acetate Sebocyte_Culture->Treatment Lipid_Extraction Extract total lipids from cells Treatment->Lipid_Extraction HPTLC_Separation Separate lipid classes by HPTLC Lipid_Extraction->HPTLC_Separation Quantification Visualize and quantify radiolabeled lipids HPTLC_Separation->Quantification Data_Analysis Determine percent inhibition of lipid synthesis Quantification->Data_Analysis End Data_Analysis->End

Caption: Lipid Production Assay

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of MC1R and MC5R in various physiological and pathophysiological processes. Its demonstrated ability to inhibit sebum production both in vitro and in vivo highlights its potential as a therapeutic agent for the treatment of acne and other disorders of the sebaceous gland. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanism of action and potential applications of this selective melanocortin receptor antagonist.

References

The Role of JNJ-10229570 in Sebocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-10229570, a potent antagonist of melanocortin receptors 1 and 5 (MC1R and MC5R), and its significant role in the modulation of sebocyte differentiation and sebum production. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to support further research and development in dermatology and related fields.

Introduction

Sebaceous glands, critical components of the skin, are responsible for the production of sebum, a complex lipid mixture that lubricates and protects the skin. Dysregulation of sebum production is a key factor in the pathogenesis of several common skin disorders, most notably acne vulgaris. The differentiation of sebocytes, the specialized epithelial cells that comprise the sebaceous gland, is a complex and tightly regulated process. Understanding the molecular pathways that govern sebocyte differentiation is paramount for the development of novel therapeutic agents.

This compound has emerged as a significant investigational compound due to its targeted action on melanocortin receptors expressed in sebaceous glands.[1][2][3][4][5] This guide explores the mechanism of action of this compound, its quantifiable effects on sebocyte function, and the experimental frameworks used to elucidate its activity.

Mechanism of Action: Antagonism of Melanocortin Receptors

This compound functions as a competitive antagonist at MC1R and MC5R.[2][3][6] These receptors are expressed on human sebocytes and are involved in the regulation of sebaceous gland function.[1][7] The natural ligand for these receptors, α-melanocyte-stimulating hormone (α-MSH), is known to stimulate sebaceous lipid production. By binding to MC1R and MC5R, this compound blocks the downstream signaling cascade typically initiated by α-MSH. This antagonistic action leads to a reduction in sebocyte differentiation and a subsequent decrease in the synthesis of sebum-specific lipids.[1][8]

Signaling Pathway

The binding of α-MSH to MC1R and MC5R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This signaling cascade is believed to promote sebocyte differentiation and lipogenesis. This compound, by blocking the receptor, prevents this increase in cAMP, thereby inhibiting the downstream effects of α-MSH on sebocytes.[8]

G This compound Signaling Pathway in Sebocytes cluster_membrane Cell Membrane MC1R MC1R Adenylyl_Cyclase Adenylyl Cyclase MC1R->Adenylyl_Cyclase Activates MC5R MC5R MC5R->Adenylyl_Cyclase Activates alpha_MSH α-MSH alpha_MSH->MC1R Binds alpha_MSH->MC5R Binds JNJ_10229570 This compound JNJ_10229570->MC1R Blocks JNJ_10229570->MC5R Blocks cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Sebocyte_Differentiation Sebocyte Differentiation cAMP->Sebocyte_Differentiation Promotes Lipid_Production Sebum-Specific Lipid Production Sebocyte_Differentiation->Lipid_Production Leads to

Figure 1: this compound signaling pathway in sebocytes.

Quantitative Data

The inhibitory effects of this compound on melanocortin receptors and lipid production have been quantified in several studies. The following tables summarize the key findings.

Receptor Binding Affinity
CompoundReceptorIC50 (nM)
This compoundMC1R270 ± 120
This compoundMC5R200 ± 50
This compoundMC4R240 ± 170

Table 1: IC50 values of this compound for melanocortin receptors, determined by radioligand binding assays using 125I-NDP-α-MSH.[2][8][9]

Inhibition of Lipid Production in vitro
TreatmentLipid ComponentInhibition
1 µM this compoundSqualene~58% reduction
1 µM this compoundCholesterol Esters~51% reduction

Table 2: Percentage reduction of sebum-specific lipids in cultured human sebocytes treated with this compound, as quantified by High-Performance Thin-Layer Chromatography (HPTLC).[10]

Experimental Protocols

The investigation of this compound's effects on sebocytes has relied on established in vitro and in vivo models. The following sections detail the methodologies employed in these key experiments.

In Vitro Model: Primary Human Sebocyte Culture

Objective: To culture primary human sebocytes and assess the impact of this compound on their differentiation and lipid production.

Methodology:

  • Isolation of Sebaceous Glands: Sebaceous glands are isolated from human facial skin samples obtained during surgical procedures.[11][12][13] The tissue is typically treated with dispase to separate the epidermis from the dermis, followed by trypsinization to release the glands.[12][13]

  • Cell Culture: Isolated sebocytes are cultured in a specialized growth medium, often on a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts or on collagen I-coated cultureware.[12][14] Culture media are typically supplemented with growth factors and serum.[12][13]

  • Induction of Differentiation: Sebocyte differentiation and lipid production can be induced by various methods, including serum deprivation or treatment with agents like bovine pituitary extract (BPE) or cholera toxin (CT).[9][10][11]

  • Treatment with this compound: Differentiated sebocyte cultures are treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).[2][9]

  • Analysis of Lipid Production:

    • Oil Red O Staining: Intracellular lipid droplets are stained with Oil Red O to visualize and quantify lipid accumulation.[11][15][16]

    • High-Performance Thin-Layer Chromatography (HPTLC): Cellular lipids are extracted and separated by HPTLC to identify and quantify specific lipid classes, such as squalene, cholesterol esters, and triglycerides.[8] Radiolabeled precursors like 14C-acetate can be used to measure de novo lipid synthesis.[17]

  • Gene and Protein Expression Analysis: Techniques such as RT-PCR and immunohistochemistry can be used to analyze the expression of differentiation markers like epithelial-membrane antigen (EMA) and MC5R.[1][7]

In Vivo Model: Human Skin Xenograft on SCID Mice

Objective: To evaluate the effect of topical this compound on sebaceous glands in a living tissue model that closely mimics human skin.

Methodology:

  • Skin Grafting: Full-thickness human skin is transplanted onto severe combined immunodeficient (SCID) mice.[1]

  • Topical Treatment: A formulation containing this compound (e.g., 0.05% in a vehicle) is applied topically to the grafted human skin for a specified period (e.g., 30 days).[2][9] A vehicle control is applied to a separate cohort of mice.

  • Tissue Analysis:

    • Histology: Skin biopsies are taken, sectioned, and stained with hematoxylin and eosin (H&E) to assess the size and morphology of the sebaceous glands.[17]

    • Immunohistochemistry: Staining for sebaceous differentiation markers, such as epithelial-membrane antigen (EMA), is performed to evaluate the differentiation state of the sebocytes.[1][17]

    • Lipid Analysis: Lipids are extracted from the skin grafts and analyzed by methods such as HPTLC to quantify the production of sebum-specific lipids.[1]

G Experimental Workflow for this compound Investigation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Isolation Isolate Human Sebaceous Glands Culture Culture Primary Human Sebocytes Isolation->Culture Differentiate Induce Sebocyte Differentiation Culture->Differentiate Treat_invitro Treat with This compound Differentiate->Treat_invitro Analyze_invitro Analyze Lipid Production (Oil Red O, HPTLC) Treat_invitro->Analyze_invitro Data_Integration Data Integration and Conclusion Analyze_invitro->Data_Integration Graft Graft Human Skin onto SCID Mice Treat_invivo Topical Treatment with This compound Graft->Treat_invivo Analyze_invivo Analyze Tissue (Histology, IHC, Lipids) Treat_invivo->Analyze_invivo Analyze_invivo->Data_Integration

Figure 2: Experimental workflow for this compound investigation.

Conclusion

This compound is a well-characterized antagonist of MC1R and MC5R that effectively inhibits sebocyte differentiation and the production of sebum-specific lipids. Both in vitro and in vivo studies have demonstrated its potential as a sebum-suppressive agent.[1] The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the modulation of sebaceous gland function. Further investigation into the clinical efficacy and safety of this compound and similar compounds is warranted for the potential treatment of acne and other disorders related to excessive sebum production.[1][18]

References

JNJ-10229570: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-10229570, a potent antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R). This document details its chemical structure, physicochemical properties, mechanism of action, and summarizes key experimental findings and methodologies.

Chemical Structure and Properties

This compound, also known as N-[2,3-bis(2-methoxyphenyl)-1,2,4-thiadiazol-5(2H)-ylidene]-benzenamine, is a small molecule with a complex heterocyclic structure.[1] Its core is a 1,2,4-thiadiazole ring system substituted with two methoxyphenyl groups and a phenylamine group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-[2,3-bis(2-methoxyphenyl)-1,2,4-thiadiazol-5(2H)-ylidene]-benzenamine[1]
Molecular Formula C₂₂H₁₉N₃O₂S[1][2][3]
Molecular Weight 389.47 g/mol [2][3]
CAS Number 524923-88-4[1][2]
Appearance Solid (Light yellow to yellow)[4]
Purity ≥95%[1]
Solubility Soluble in DMSO[1]
SMILES COC1=CC=CC=C1C2=N/C(SN2C3=CC=CC=C3OC)=N\C4=CC=CC=C4[2]
InChI InChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3[1]

Mechanism of Action: Antagonism of Melanocortin Receptors

This compound functions as a competitive antagonist at two subtypes of the melanocortin receptor family: MC1R and MC5R.[4][5][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), stimulate the production of intracellular cyclic AMP (cAMP) via the Gαs signaling pathway.[2] By binding to MC1R and MC5R, this compound blocks the binding of α-MSH and other agonists, thereby inhibiting the downstream signaling cascade that leads to cAMP production.[2] This antagonistic activity has been shown to inhibit sebaceous gland differentiation and the production of sebum-specific lipids.[4][6]

Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane MC_Receptor MC1R / MC5R G_Protein Gαs MC_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts alpha_MSH α-MSH (Agonist) alpha_MSH->MC_Receptor Activates JNJ_10229570 This compound (Antagonist) JNJ_10229570->MC_Receptor Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Lipogenesis) cAMP->Downstream Activates

Figure 1: Signaling pathway of melanocortin receptors and the inhibitory action of this compound.

In Vitro and In Vivo Activity

This compound has demonstrated significant biological activity in both in vitro and in vivo models, primarily related to its effects on sebaceous gland function.

Receptor Binding Affinity

The antagonist potency of this compound has been quantified through competitive binding assays. The IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand, are summarized below.

Table 2: In Vitro Antagonist Activity of this compound

Target ReceptorLigandIC₅₀ (nM)Reference
Human MC1R¹²⁵I-NDP-α-MSH270[4][7]
Human MC5R¹²⁵I-NDP-α-MSH200[4][7]
Inhibition of Sebaceous Lipid Production

Studies on cultured primary human sebocytes have shown that this compound dose-dependently inhibits the production of sebaceous lipids.[4] Furthermore, topical application of this compound to human skin grafted onto severe combined immunodeficient (SCID) mice resulted in a significant decrease in sebum-specific lipid production, a reduction in the size of sebaceous glands, and a decrease in the expression of the sebaceous differentiation marker, epithelial-membrane antigen (EMA).[4]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound. These protocols are based on standard techniques employed in the field.

Melanocortin Receptor Binding Assay

This assay is designed to determine the affinity of a test compound for the melanocortin receptors.

Receptor Binding Assay Workflow Start Start: Prepare reagents Step1 Cell membranes expressing MC1R or MC5R Start->Step1 Step2 Radiolabeled ligand (e.g., ¹²⁵I-NDP-α-MSH) Start->Step2 Step3 Varying concentrations of This compound Start->Step3 Incubate Incubate together Step1->Incubate Step2->Incubate Step3->Incubate Filter Separate bound from free ligand (e.g., filtration) Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Analyze Analyze data to determine IC₅₀ Measure->Analyze

Figure 2: General workflow for a competitive melanocortin receptor binding assay.

Methodology:

  • Preparation of Cell Membranes: Cell membranes are prepared from cell lines stably expressing either human MC1R or MC5R.

  • Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled melanocortin receptor agonist (e.g., ¹²⁵I-NDP-α-MSH) and varying concentrations of the test compound (this compound).

  • Separation: After incubation, the mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity of the filter-bound membranes is measured using a gamma counter.

  • Data Analysis: The data is analyzed to generate a dose-response curve, from which the IC₅₀ value is calculated.

Sebocyte Culture and Lipid Analysis

This protocol outlines the steps for assessing the effect of this compound on lipid production in primary human sebocytes.

Methodology:

  • Isolation and Culture of Human Sebocytes: Primary sebocytes are isolated from human facial skin and cultured in a specialized growth medium.

  • Treatment: The cultured sebocytes are treated with varying concentrations of this compound or a vehicle control for a specified period.

  • Lipid Extraction: After treatment, the cells are harvested, and total lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

  • Lipid Analysis by HPTLC: The extracted lipids are separated and quantified using High-Performance Thin-Layer Chromatography (HPTLC).

    • The lipid extract is applied to an HPTLC plate.

    • The plate is developed in a solvent system that separates the different lipid classes (e.g., squalene, wax esters, triglycerides, free fatty acids, and cholesterol).

    • The separated lipids are visualized by staining (e.g., with a copper sulfate solution followed by charring).

    • The intensity of the lipid spots is quantified by densitometry and compared to known standards to determine the concentration of each lipid class.

Cyclic AMP (cAMP) Assay

This assay measures the intracellular accumulation of cAMP in response to receptor activation or inhibition.

Methodology:

  • Cell Culture: Cells expressing the target melanocortin receptor (MC1R or MC5R) are cultured in appropriate well plates.

  • Pre-treatment: The cells are pre-treated with varying concentrations of the antagonist (this compound).

  • Stimulation: The cells are then stimulated with a known concentration of a melanocortin receptor agonist (e.g., α-MSH) to induce cAMP production.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: The results are analyzed to determine the extent to which the antagonist inhibits the agonist-induced cAMP production.

Conclusion

This compound is a well-characterized antagonist of the melanocortin 1 and 5 receptors. Its ability to inhibit the production of sebum-specific lipids both in vitro and in vivo suggests its potential as a therapeutic agent for conditions associated with excessive sebum production, such as acne vulgaris. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other modulators of the melanocortin signaling pathway.

References

Early-Stage Research on JNJ-10229570 for Acne Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acne vulgaris is a multifactorial skin condition characterized by the interplay of follicular hyperkeratinization, microbial colonization by Cutibacterium acnes, inflammation, and excess sebum production. The melanocortin signaling pathway, particularly through the melanocortin 1 (MC1R) and melanocortin 5 (MC5R) receptors expressed in sebaceous glands, has been identified as a key regulator of sebum production. JNJ-10229570 is a novel small molecule that acts as a dual antagonist of MC1R and MC5R, thereby offering a targeted approach to reducing sebum production, a cornerstone of acne pathogenesis. This technical guide provides an in-depth overview of the early-stage research on this compound, summarizing key preclinical findings and methodologies.

Mechanism of Action

This compound competitively inhibits the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R and MC5R.[1][2] In sebocytes, the activation of these receptors by α-MSH leads to increased intracellular cyclic AMP (cAMP) levels, which in turn stimulates sebaceous gland differentiation and the synthesis of sebum-specific lipids.[3] By blocking this interaction, this compound effectively downregulates the signaling cascade responsible for sebum production.

Mechanism of Action of this compound in Sebocytes cluster_0 Sebocyte aMSH α-MSH MC1R_MC5R MC1R / MC5R aMSH->MC1R_MC5R Binds & Activates AC Adenylate Cyclase MC1R_MC5R->AC Activates JNJ This compound JNJ->MC1R_MC5R Antagonizes cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Activation PKA->CREB Gene Gene Transcription (Lipogenic Enzymes) CREB->Gene Differentiation Sebocyte Differentiation Gene->Differentiation Lipid ↑ Sebum Lipid Synthesis (Squalene, Wax/Cholesterol Esters) Gene->Lipid

Mechanism of Action of this compound in Sebocytes

Preclinical Efficacy

In Vitro Studies

The inhibitory activity of this compound on melanocortin receptors was determined through competitive binding assays. The compound demonstrated potent antagonism at both human MC1R and MC5R.

Table 1: In Vitro Receptor Binding Affinity of this compound [1][2]

ReceptorIC50 (nM)
Human MC1R270 ± 120
Human MC5R200 ± 50

IC50 values were determined by the inhibition of ¹²⁵I-NDP-α-MSH binding to cells expressing the respective human receptors.

Studies using primary human sebocytes demonstrated that this compound dose-dependently inhibits the production of sebum-specific lipids. A notable reduction in lipid granules was observed, with complete inhibition at higher concentrations.[1]

Table 2: In Vitro Inhibition of Sebum-Specific Lipids by this compound in Human Sebocytes [2]

This compound ConcentrationInhibition of SqualeneInhibition of Cholesterol EstersInhibition of Total Neutral Lipids
1 µM~58%~51%~40%

Lipid inhibition was quantified by High-Performance Thin-Layer Chromatography (HPTLC) and Nile Red staining after 8 days of treatment.

In Vivo Studies

The in vivo efficacy of this compound was evaluated using a human skin xenograft model in severe combined immunodeficient (SCID) mice. Topical application of this compound resulted in a significant reduction in sebum production and a decrease in the size of sebaceous glands.

Table 3: In Vivo Effects of Topical this compound in Human Skin Xenografts [1][4]

TreatmentDurationKey Findings
0.05% this compound30 daysMarked decrease in sebum-specific lipid production.
Reduction in sebaceous gland size.
Decreased expression of epithelial-membrane antigen (EMA), a marker of sebaceous differentiation.

Experimental Protocols

Primary Human Sebocyte Culture

Primary Human Sebocyte Culture Workflow start Human Skin Biopsy (Face or Scalp) isolate Microdissection of Sebaceous Glands start->isolate culture Culture Glands on Fibronectin-Coated Plates isolate->culture outgrowth Sebocyte Outgrowth culture->outgrowth passage Subculture and Expansion (Up to 6 passages) outgrowth->passage induce Induce Differentiation (e.g., with Cholera Toxin) passage->induce treat Treat with This compound induce->treat analyze Lipid Analysis (HPTLC) Gene Expression Analysis treat->analyze

Primary Human Sebocyte Culture Workflow
  • Tissue Source: Human skin samples are obtained from surgical discard tissue (e.g., from facelifts or scalp reductions).

  • Isolation of Sebaceous Glands: Sebaceous glands are micro-dissected from the dermis under a stereomicroscope.

  • Primary Culture: Isolated glands are placed on fibronectin-coated culture dishes in a specialized sebocyte growth medium.

  • Sebocyte Outgrowth and Proliferation: Sebocytes migrate from the glands and proliferate. The culture is maintained in a low-calcium medium to promote an undifferentiated, proliferative state.

  • Induction of Differentiation: To mimic in vivo conditions and stimulate lipid production, sebocytes are cultured in a medium that promotes differentiation, which may be supplemented with agents like bovine pituitary extract or cholera toxin.

  • Treatment: Differentiated sebocyte cultures are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 8 days).

  • Analysis: Following treatment, cells are harvested for lipid analysis or other assays.

Sebaceous Lipid Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC Workflow for Sebaceous Lipid Analysis start Harvest Treated Sebocytes or Skin Biopsies extract Lipid Extraction (e.g., Folch method) start->extract spot Spot Lipid Extracts onto HPTLC Plate extract->spot develop Develop Plate in Solvent System spot->develop visualize Visualize Lipids (e.g., charring with acid) develop->visualize quantify Densitometry and Quantification visualize->quantify

HPTLC Workflow for Sebaceous Lipid Analysis
  • Sample Preparation: Lipids are extracted from cultured sebocytes or homogenized skin biopsies using a solvent system (e.g., chloroform:methanol).

  • HPTLC Plate Application: The extracted lipids are spotted onto a silica gel HPTLC plate.

  • Chromatographic Development: The plate is placed in a developing chamber with a solvent system that separates the different lipid classes based on their polarity.

  • Visualization: After development, the plate is dried, and the separated lipids are visualized, often by spraying with a reagent (e.g., sulfuric acid) and charring.

  • Quantification: The intensity of the charred spots, which corresponds to the amount of lipid, is measured using a densitometer. The amounts of specific lipids (e.g., squalene, cholesterol esters) are then quantified relative to standards.

Human Skin/SCID Mouse Xenograft Model

Human Skin/SCID Mouse Xenograft Model Workflow start Graft Full-Thickness Human Skin onto SCID Mice heal Allow Grafts to Heal (several weeks) start->heal treat Topical Application of This compound or Vehicle heal->treat collect Collect Skin Biopsies and Surface Lipids treat->collect analyze Histology (H&E, IHC) Lipid Analysis (HPTLC) collect->analyze

Human Skin/SCID Mouse Xenograft Model Workflow
  • Grafting: Full-thickness human skin is surgically grafted onto the backs of severe combined immunodeficient (SCID) mice, which lack a functional immune system and therefore do not reject the foreign tissue.

  • Healing and Acclimatization: The grafts are allowed to heal and establish a blood supply from the host mouse over several weeks.

  • Treatment: A solution of this compound or a vehicle control is applied topically to the surface of the human skin grafts daily for an extended period (e.g., 30 days).

  • Sample Collection: At the end of the treatment period, skin surface lipids can be collected (e.g., using absorbent tape), and biopsies of the grafted skin are taken.

  • Analysis: The skin biopsies are analyzed histologically to assess sebaceous gland size and morphology. Immunohistochemistry for markers of sebaceous differentiation (e.g., EMA) is performed. The collected surface lipids and lipids extracted from the biopsies are analyzed by HPTLC.

Clinical Development

This compound has undergone early-phase clinical evaluation for the treatment of acne vulgaris. A Phase II, multi-center, double-blind, vehicle-controlled study (NCT01326780) was completed to assess the efficacy and safety of this compound in patients with acne. However, the detailed quantitative results of this trial have not been made publicly available. Anecdotal reports suggest that the drug performed only slightly better than the placebo. The development of this compound for acne appears to have been discontinued.

Conclusion

This compound is a potent dual antagonist of MC1R and MC5R that has demonstrated significant preclinical efficacy in reducing sebaceous gland differentiation and the production of sebum-specific lipids. The in vitro and in vivo studies provide a strong rationale for the therapeutic potential of targeting the melanocortin pathway in acne and other disorders of sebaceous gland hyperactivity. While the clinical development of this compound for acne appears to have been halted, the early-stage research provides valuable insights for the development of future sebum-suppressive agents.

References

The Impact of JNJ-10229570 on Melanocortin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-10229570, a potent antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R). It explores its mechanism of action, impact on melanocortin signaling pathways, and its effects on sebaceous gland function. This document synthesizes key experimental data, details the methodologies used in pivotal studies, and presents visual representations of the underlying biological processes to support further research and development in dermatology and related fields.

Core Concepts: this compound and Melanocortin Signaling

This compound is a small molecule antagonist designed to target MC1R and MC5R.[1][2][3][4][5] These receptors are key components of the melanocortin system, which is involved in a variety of physiological processes, including skin pigmentation, inflammation, and exocrine gland secretion.[6] In the context of dermatology, MC1R and MC5R are expressed in human sebaceous glands, where they play a crucial role in sebocyte differentiation and sebum production.[7][8]

Activation of MC1R and MC5R by their endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This increase in cAMP is a key step in promoting the differentiation of sebocytes and stimulating the synthesis of sebum-specific lipids.[2] this compound exerts its effects by competitively binding to MC1R and MC5R, thereby blocking the action of α-MSH and inhibiting the downstream signaling pathway.[2] This leads to a reduction in sebaceous gland activity.[1][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies assessing the activity and effects of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandAssayIC50 (nM)
Human MC1R¹²⁵I-NDP-α-MSHRadioligand Binding Assay270 ± 120
Human MC5R¹²⁵I-NDP-α-MSHRadioligand Binding Assay200 ± 50
Human MC4R¹²⁵I-NDP-α-MSHRadioligand Binding Assay240 ± 170

Data presented as mean ± standard deviation.[1][2]

Table 2: Effect of this compound on Sebum-Specific Lipid Production in Primary Human Sebocytes

TreatmentConcentration (µM)Squalene Production Inhibition (%)Cholesterol Ester Production Inhibition (%)Total Neutral Lipid Synthesis Inhibition (%)
This compound1~58~51~40

[9]

Experimental Protocols

This section details the methodologies employed in the characterization of this compound's effects on melanocortin signaling and sebaceous lipid production.

Cell Culture and Differentiation of Primary Human Sebocytes
  • Cell Isolation: Primary human sebocytes were isolated from facial skin of adult donors.

  • Culture Conditions: Sebocytes were cultured in a specific growth medium.

  • Differentiation Induction: To induce differentiation and lipid production, sebocytes were treated with agents such as cholera toxin, which activates the adenylate cyclase-cAMP pathway.[1]

Radioligand Binding Assays
  • Objective: To determine the binding affinity (IC50) of this compound to human MC1R, MC4R, and MC5R.

  • Cell Lines: HEK-293 cells engineered to overexpress human MC1R, MC4R, or MC5R were used.

  • Radioligand: ¹²⁵I-NDP-α-MSH, a radiolabeled analog of α-MSH, was used as the competing ligand.

  • Procedure:

    • Cells expressing the target receptor were incubated with a fixed concentration of ¹²⁵I-NDP-α-MSH.

    • Increasing concentrations of this compound were added to the incubation mixture.

    • After reaching equilibrium, the amount of bound radioligand was measured.

    • The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, was calculated using non-linear regression analysis.[1]

Lipid Production Analysis using High-Performance Thin-Layer Chromatography (HPTLC)
  • Objective: To quantify the effect of this compound on the production of sebum-specific lipids.

  • Metabolic Labeling: Differentiated primary human sebocytes were incubated with ¹⁴C-labeled acetate, a precursor for lipid synthesis.

  • Lipid Extraction: Cellular lipids were extracted from the sebocytes.

  • HPTLC Separation: The extracted lipids were separated based on their polarity using HPTLC.

  • Detection and Quantification: The radiolabeled lipids on the HPTLC plate were visualized and quantified using a phosphorimager. The amounts of specific lipids such as squalene, cholesterol esters, and triglycerides were determined.[9]

In Vivo Studies using Human Skin Xenografts
  • Model: Human skin tissue was transplanted onto severe combined immunodeficient (SCID) mice. This model allows for the in vivo study of human skin responses in a living organism.

  • Treatment: A topical formulation of this compound (e.g., 0.05%) was applied to the human skin grafts.

  • Analysis: After a defined treatment period, the skin grafts were excised and analyzed for:

    • Sebaceous gland size (histology).

    • Expression of sebaceous differentiation markers like epithelial-membrane antigen (EMA) (immunohistochemistry).

    • Production of sebum-specific lipids (lipid analysis).[1][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures described in this guide.

Melanocortin_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular alpha_MSH α-MSH MC1R_MC5R MC1R / MC5R (Gs-coupled Receptor) alpha_MSH->MC1R_MC5R Activates G_Protein Gs Protein MC1R_MC5R->G_Protein Activates JNJ_10229570 This compound JNJ_10229570->MC1R_MC5R Inhibits Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Sebocyte Differentiation & Lipid Synthesis) CREB->Gene_Expression Promotes

Caption: Antagonistic action of this compound on the MC1R/MC5R signaling pathway.

Experimental_Workflow_Lipid_Analysis Start Primary Human Sebocyte Culture Induce_Differentiation Induce Differentiation (e.g., with Cholera Toxin) Start->Induce_Differentiation Treatment Treat with this compound or Vehicle Control Induce_Differentiation->Treatment Radiolabeling Incubate with ¹⁴C-Acetate Treatment->Radiolabeling Lipid_Extraction Extract Cellular Lipids Radiolabeling->Lipid_Extraction HPTLC Separate Lipids by HPTLC Lipid_Extraction->HPTLC Analysis Quantify Radiolabeled Lipids (Squalene, Cholesterol Esters, etc.) HPTLC->Analysis End Data Analysis and Comparison Analysis->End

Caption: Workflow for analyzing the effect of this compound on lipid production.

Conclusion

This compound is a well-characterized antagonist of MC1R and MC5R that effectively inhibits the downstream signaling cascade responsible for sebocyte differentiation and sebum production. The data strongly suggest that by blocking the melanocortin signaling pathway in sebaceous glands, this compound can significantly reduce the production of key sebum components. These findings highlight the potential of targeting MC1R and MC5R with antagonists like this compound as a therapeutic strategy for managing conditions associated with excessive sebum production, such as acne vulgaris. This technical guide provides a comprehensive overview of the foundational data and methodologies that underpin our current understanding of this compound's impact on melanocortin signaling.

References

In-vitro Characterization of JNJ-10229570: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of JNJ-10229570, a potent antagonist of melanocortin receptors. The information is compiled to support researchers and professionals in the field of drug development.

Core Compound Profile

This compound is identified as an antagonist of Melanocortin Receptor 1 (MC1R) and Melanocortin Receptor 5 (MC5R).[1][2][3][4][5][6][7][8] Its primary mechanism of action involves inhibiting the differentiation of sebaceous glands and the subsequent production of sebum-specific lipids.[1][2][3][4][6][7] This activity is achieved by blocking the binding of α-melanocyte-stimulating hormone (α-MSH) to its receptors, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in-vitro activity of this compound.

Receptor TargetLigandAssay TypeIC50 (nM)Reference
Human MC1R125I-NDP-α-MSHRadioligand Binding270 ± 120[1][9]
Human MC5R125I-NDP-α-MSHRadioligand Binding200 ± 50[1][9]
Human MC4R125I-NDP-α-MSHRadioligand Binding240 ± 170[1][10]

Table 1: Receptor Binding Affinity of this compound

Cell TypeTreatmentEffectConcentrationReference
Primary Human SebocytesThis compoundStrong inhibition of lipid granules0.01 µM[1]
Primary Human SebocytesThis compoundComplete inhibition of lipid granules0.05 µM[1]

Table 2: Functional Activity of this compound in Sebocytes

Signaling Pathway

This compound acts as a competitive antagonist at MC1 and MC5 receptors, which are G protein-coupled receptors (GPCRs). The binding of the natural agonist, α-MSH, to these receptors typically activates adenylyl cyclase, leading to an increase in intracellular cAMP. This compound blocks this activation.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCR MC1R / MC5R G_protein G Protein (Gs) MCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates aMSH α-MSH aMSH->MCR Binds & Activates JNJ This compound JNJ->MCR Binds & Blocks Lipid Sebum Lipid Production cAMP->Lipid Stimulates

Caption: this compound Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to melanocortin receptors.

Principle: A radiolabeled ligand (e.g., 125I-NDP-α-MSH) with known high affinity for the receptor is used. The ability of a test compound (this compound) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) and IC50 can be determined.

Generalized Protocol:

  • Membrane Preparation: Membranes from cells expressing the target human melanocortin receptor (MC1R, MC5R, or MC4R) are prepared.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (125I-NDP-α-MSH).

  • Competition: Increasing concentrations of this compound are added to the wells to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

radioligand_binding_workflow start Start prep Prepare Cell Membranes with Target Receptors start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate detect Measure Radioactivity (Scintillation Counting) separate->detect analyze Calculate IC50 detect->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the functional antagonist activity of this compound.

Principle: Activation of MC1R and MC5R by an agonist like α-MSH leads to an increase in intracellular cAMP. An antagonist like this compound will inhibit this agonist-induced cAMP production.

Generalized Protocol:

  • Cell Culture: Cells expressing the target melanocortin receptor are cultured in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: The cells are then stimulated with a fixed concentration of a melanocortin receptor agonist (e.g., NDP-α-MSH) to induce cAMP production.

  • Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • Detection: The amount of cAMP in the cell lysate is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis: The ability of this compound to reduce the agonist-stimulated cAMP production is determined.

Sebocyte Culture and Lipid Production Assay

This assay assesses the effect of this compound on sebaceous lipid synthesis in a relevant cell model.

Principle: Primary human sebocytes are cultured and induced to differentiate and produce lipids. The effect of this compound on the synthesis of these lipids is then quantified.

Generalized Protocol:

  • Sebocyte Isolation and Culture: Primary sebocytes are isolated from human skin and cultured in a specialized medium that supports their growth and differentiation.

  • Treatment: The cultured sebocytes are treated with varying concentrations of this compound.

  • Lipid Labeling: To measure lipid synthesis, a radiolabeled precursor, such as [14C]-acetate, is added to the culture medium.

  • Lipid Extraction: After the treatment period, the cells are harvested, and total lipids are extracted.

  • Lipid Separation and Analysis: The extracted lipids are separated using high-performance thin-layer chromatography (HPTLC). The different lipid classes (e.g., squalene, wax esters, triglycerides, cholesterol) are identified based on their migration relative to standards.

  • Quantification: The amount of radiolabel incorporated into each lipid fraction is quantified to determine the rate of synthesis.

sebocyte_lipid_assay_workflow start Start culture Culture Primary Human Sebocytes start->culture treat Treat Sebocytes with This compound culture->treat label Add Radiolabeled Lipid Precursor (e.g., [14C]-acetate) treat->label extract Extract Total Lipids label->extract separate Separate Lipids by HPTLC extract->separate quantify Quantify Radiolabel in Each Lipid Fraction separate->quantify end End quantify->end

Caption: Sebocyte Lipid Production Assay Workflow.

Conclusion

The in-vitro characterization of this compound demonstrates its potent antagonist activity at MC1R and MC5R. This antagonism translates to a functional inhibition of sebaceous lipid production in primary human sebocytes. These findings underscore the potential of this compound as a therapeutic agent for conditions associated with excessive sebum production. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of melanocortin receptor modulation.

References

JNJ-10229570: A Technical Overview of a Novel Melanocortin Receptor Antagonist for Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10229570 is a potent, small-molecule antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R) that has been investigated for its potential therapeutic effects in dermatology, primarily in the management of conditions related to excess sebum production, such as acne vulgaris.[1][2] Developed by Johnson & Johnson, this compound represents a targeted approach to modulating sebaceous gland activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, presenting key data and experimental methodologies.

Core Data Summary

In Vitro Receptor Binding Affinity

This compound demonstrates notable affinity for human melanocortin receptors 1 and 5, with some activity also observed at the melanocortin 4 receptor (MC4R). The half-maximal inhibitory concentrations (IC50) from radioligand binding assays are summarized below.[2][3][4]

ReceptorIC50 (nM)
Human MC1R270
Human MC5R200
Human MC4R240
In Vitro Functional Activity

The functional consequence of MC1R and MC5R antagonism by this compound was assessed in primary human sebocytes. The compound was found to dose-dependently inhibit the production of sebum-specific lipids.

TreatmentEffect on Sebocytes
This compound (0.01 µM)Strong inhibition of lipid granule formation.[4]
This compound (0.05 µM)Complete inhibition of lipid granule formation.[4]
This compound (1 µM)Inhibition of cholera toxin-induced increases in squalene and cholesterol esters.[2]
Clinical Development Overview

Three clinical trials have been completed for a formulation designated this compound-AAA, investigating its safety, tolerability, and efficacy for the treatment of acne vulgaris.[3]

NCT NumberPhaseStatusTitle
NCT014947141CompletedA Study to Evaluate Skin Irritation and Photo Irritation of JNJ 10229570-AAA on Intact Skin of Japanese Healthy Male Subjects.[3]
NCT014926471CompletedA Randomized, Double Blinded, Single Topical Dose Study of JNJ 10229570-AAA to Evaluate Safety and Tolerability in Japanese Subjects With Acne Vulgaris.[3]
NCT013267802CompletedA Multi-Center, Double-Blind, Vehicle Controlled, Phase II Study of JNJ 10229570-AAA for the Treatment of Acne Vulgaris.[3]

Mechanism of Action and Signaling Pathway

Melanocortin receptors, particularly MC1R and MC5R, are expressed in human sebaceous glands and are implicated in the regulation of sebocyte differentiation and sebum production.[5][6] Activation of these G-protein coupled receptors (GPCRs) by their endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), is believed to stimulate sebogenesis. This compound acts as a competitive antagonist at these receptors, thereby inhibiting this signaling cascade and reducing the production of sebum.

JNJ-10229570_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH MCR MC1R / MC5R alpha_MSH->MCR Activates JNJ_10229570 This compound JNJ_10229570->MCR Inhibits Sebogenesis Sebocyte Differentiation & Sebum Production MCR->Sebogenesis Stimulates

Mechanism of Action of this compound

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound to human MC1R, MC4R, and MC5R.

  • Methodology:

    • Cells expressing the human melanocortin receptor of interest are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation.

    • A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes in the presence of varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing MCR) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay
In Vitro Sebocyte Lipid Production Assay

  • Objective: To evaluate the effect of this compound on lipid production in cultured human sebocytes.

  • Methodology:

    • Primary human sebocytes are isolated and cultured.

    • Sebocyte differentiation and lipid production are induced using agents such as bovine pituitary extract or cholera toxin.[2]

    • Cells are treated with varying concentrations of this compound or vehicle control.

    • Lipid production is assessed qualitatively by staining with a lipophilic dye (e.g., Oil Red O or Nile Red) and visualized by microscopy.

    • For quantitative analysis, lipids are extracted from the cells.

    • The lipid extracts are separated by high-performance thin-layer chromatography (HPTLC).

    • Specific lipid classes (e.g., squalene, cholesterol esters, triglycerides) are identified and quantified by densitometry.

In Vivo Human Skin Xenograft Model
  • Objective: To assess the in vivo efficacy of topically applied this compound on sebum production in a human skin model.

  • Methodology:

    • Full-thickness human skin is transplanted onto immunocompromised mice (e.g., SCID mice).

    • The skin grafts are allowed to heal and establish a blood supply.

    • A formulation containing this compound (e.g., 0.05%) or a vehicle control is applied topically to the grafts daily for a specified period.[4]

    • At the end of the treatment period, the skin grafts are biopsied.

    • Sebum-specific lipid production is analyzed by methods such as HPTLC.

    • Histological analysis is performed to assess changes in sebaceous gland size and morphology.

    • Immunohistochemistry for markers of sebaceous gland differentiation (e.g., epithelial-membrane antigen) is conducted.

Logical Relationship in Development

The development of this compound followed a logical progression from target identification to preclinical and clinical evaluation.

Development_Logic Target_ID Target Identification (MC1R/MC5R in Sebaceous Glands) Lead_Discovery Lead Discovery & Optimization (Identification of this compound) Target_ID->Lead_Discovery In_Vitro In Vitro Characterization (Binding Assays, Sebocyte Studies) Lead_Discovery->In_Vitro In_Vivo In Vivo Preclinical Studies (Human Skin Xenograft Model) In_Vitro->In_Vivo Clinical_Trials Clinical Trials (Phase 1 & 2 in Acne Patients) In_Vivo->Clinical_Trials

Development Pathway of this compound

Conclusion

This compound is a melanocortin receptor antagonist that has demonstrated the ability to inhibit sebum production in preclinical models through the targeted antagonism of MC1R and MC5R in sebaceous glands.[1][2] Early phase clinical trials were conducted to evaluate its potential as a topical treatment for acne vulgaris.[3] The data presented in this technical guide provide a foundation for understanding the pharmacology and development of this compound. Further investigation into the clinical trial results would be necessary to fully elucidate its therapeutic potential and the reasons for its apparent discontinuation in development.

References

JNJ-10229570: A Novel Antagonist of Melanocortin Receptors with Therapeutic Potential in Sebaceous Gland Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-10229570 is a potent and specific antagonist of melanocortin receptor 1 (MC1R) and melanocortin receptor 5 (MC5R). Emerging preclinical evidence highlights its potential as a therapeutic agent in dermatology, primarily through its robust inhibition of sebaceous gland differentiation and sebum production. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering a valuable resource for researchers and professionals in the field of dermatological drug development. The data presented suggests that by targeting the melanocortin signaling pathway in sebocytes, this compound offers a promising novel approach for the management of acne and other skin disorders characterized by excessive sebum production.

Introduction

Excessive sebum production is a key etiological factor in the pathogenesis of acne vulgaris and other seborrheic skin conditions. The melanocortin system, particularly the activation of MC1R and MC5R, has been implicated in the regulation of sebaceous gland function.[1] this compound, a small molecule antagonist of both MC1R and MC5R, has been developed to investigate the therapeutic potential of inhibiting this pathway.[2][3][4][5][6][7] This document details the pharmacological profile of this compound and summarizes the key preclinical findings that support its development as a topical agent for dermatological applications.

Mechanism of Action

This compound functions as a competitive antagonist at MC1 and MC5 receptors, which are expressed in human sebocytes.[1][8] The activation of these receptors by agonists such as α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates sebaceous lipid production.[1] By blocking the binding of endogenous agonists, this compound effectively inhibits this signaling cascade, resulting in a decrease in sebaceous gland activity.[1][9]

cluster_0 Sebocyte alpha_MSH α-MSH MC1R_MC5R MC1R / MC5R alpha_MSH->MC1R_MC5R Activates JNJ_10229570 This compound JNJ_10229570->MC1R_MC5R Inhibits AC Adenylate Cyclase MC1R_MC5R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Lipid_Production Sebaceous Lipid Production cAMP->Lipid_Production Promotes

Figure 1: Signaling pathway of this compound in sebocytes.

Quantitative Data

The inhibitory activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity
ReceptorLigandIC50 (nM)
Human MC1R¹²⁵I-NDP-α-MSH270 ± 120
Human MC5R¹²⁵I-NDP-α-MSH200 ± 50
Human MC4R¹²⁵I-NDP-α-MSH240 ± 170

Data presented as Mean ± S.D.[1]

Table 2: In Vitro Inhibition of Sebum-Specific Lipids in Human Sebocytes
TreatmentSqualene ReductionCholesterol Esters ReductionTotal Neutral Lipid Reduction
1 µM this compound~58%~51%~40%

Data obtained from quantitative HPTLC and Nile red analysis.[8]

Table 3: Effect of Topical this compound on Human Skin Grafts
TreatmentOutcome
0.05% this compound (30 days)Marked decrease in sebum-specific lipid production
Reduction in sebaceous gland size
Decreased expression of epithelial-membrane antigen (EMA)

[2][9]

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound to human melanocortin receptors.

  • Cell Lines: Cells stably expressing human MC1R, MC4R, or MC5R.

  • Radioligand: ¹²⁵I-NDP-α-MSH.

  • Procedure:

    • Cells are incubated with a fixed concentration of ¹²⁵I-NDP-α-MSH and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled NDP-α-MSH.

    • After incubation, cells are harvested, and the bound radioactivity is measured using a gamma counter.

    • IC50 values are calculated by non-linear regression analysis of the competition binding data.[1][2]

In Vitro Sebocyte Culture and Lipid Analysis
  • Objective: To assess the effect of this compound on sebaceous lipid production in primary human sebocytes.

  • Cell Culture: Primary human sebocytes are isolated from facial skin and cultured in a serum-free medium.

  • Treatment: Sebocytes are treated with varying concentrations of this compound.

  • Lipid Extraction and Analysis:

    • Cells are harvested, and lipids are extracted using a modified Bligh and Dyer method.

    • The lipid extracts are analyzed by high-performance thin-layer chromatography (HPTLC) to separate and quantify specific lipid classes (e.g., squalene, cholesterol esters, triglycerides).

    • Total neutral lipid content can be assessed using Nile red staining followed by fluorometry.[8]

cluster_0 In Vitro Workflow start Isolate Primary Human Sebocytes culture Culture in Serum-Free Medium start->culture treat Treat with This compound culture->treat harvest Harvest Cells treat->harvest extract Lipid Extraction harvest->extract analyze HPTLC / Nile Red Analysis extract->analyze end Quantify Lipid Reduction analyze->end

Figure 2: Experimental workflow for in vitro sebocyte studies.

Human Skin Xenograft Model
  • Objective: To evaluate the in vivo efficacy of topical this compound on sebum production and sebaceous gland morphology.

  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Procedure:

    • Full-thickness human facial skin is transplanted onto the dorsal side of SCID mice.

    • After a healing period, the grafts are treated topically with a vehicle control or a formulation containing this compound (e.g., 0.05%) for a specified duration (e.g., 30 days).

    • At the end of the treatment period, the skin grafts are harvested.

  • Analysis:

    • Lipid Analysis: Sebum-specific lipids are extracted from the grafts and analyzed by HPTLC.

    • Histology: Skin sections are stained with hematoxylin and eosin (H&E) to assess sebaceous gland size and morphology.

    • Immunohistochemistry: Staining for sebaceous differentiation markers, such as epithelial-membrane antigen (EMA), is performed to evaluate the differentiation state of the sebaceous glands.[2][9]

Potential Therapeutic Applications in Dermatology

The primary potential therapeutic application for this compound in dermatology is the treatment of acne vulgaris.[9] By reducing the production of sebum, a key factor in the development of comedones and the proliferation of Propionibacterium acnes, this compound could offer a targeted and effective treatment modality. Other potential applications include the management of seborrheic dermatitis and other conditions associated with hyperseborrhea.

Conclusion

This compound is a promising novel compound that selectively antagonizes MC1R and MC5R. Preclinical studies have consistently demonstrated its ability to inhibit sebaceous gland function both in vitro and in vivo.[9] These findings strongly support the further investigation of this compound as a potential topical therapy for acne and other seborrheic skin disorders. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at elucidating the full therapeutic potential of this compound in dermatology.

References

Methodological & Application

Application Notes and Protocols: JNJ-10229570 for Primary Human Sebocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10229570 is a potent and selective antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R).[1][2][3][4] In the context of dermatology and cosmetic science, it has garnered significant interest for its ability to inhibit the differentiation of sebaceous glands and reduce the production of sebum-specific lipids.[1][2][5] These characteristics suggest its potential as a therapeutic agent for acne and other conditions related to excessive sebum production.[2][5] This document provides detailed protocols for the application of this compound in primary human sebocyte cultures, summarizes key quantitative data, and illustrates the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on melanocortin receptors and its effects on lipid synthesis in primary human sebocytes.

Table 1: Inhibitory Activity of this compound on Melanocortin Receptors

ReceptorIC50 (nM)
MC1R270 ± 120
MC5R200 ± 50
MC4R240 ± 170

Data represents the concentration of this compound required to inhibit 50% of 125I-NDP-α-MSH binding to cells expressing the respective human melanocortin receptors.[1][6]

Table 2: Effect of this compound on Lipid Production in Primary Human Sebocytes

This compound ConcentrationObservation
0.01 µMStrong inhibition of lipid granules
0.05 µMComplete inhibition of lipid granules
1 µMComplete inhibition of lipid droplet production induced by cholera toxin

These concentrations were observed to inhibit lipid production in bovine pituitary extract (BPE) or cholera toxin (CT) induced primary human sebocytes.[3][6][7]

Signaling Pathway

This compound acts by blocking the binding of melanocortins, such as α-melanocyte-stimulating hormone (α-MSH), to MC1R and MC5R on sebocytes. This antagonism inhibits the downstream signaling cascade that leads to sebocyte differentiation and lipogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R MC5R MC5R alpha_MSH->MC5R JNJ This compound JNJ->MC1R JNJ->MC5R AC Adenylate Cyclase MC1R->AC Activates MC5R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Sebocyte Differentiation & Lipogenesis) CREB->Gene_Expression Induces Lipid_Droplets Lipid Droplets Gene_Expression->Lipid_Droplets Leads to

Caption: this compound signaling pathway in sebocytes.

Experimental Protocols

Primary Human Sebocyte Culture

This protocol outlines the basic steps for establishing a primary culture of human sebocytes, a prerequisite for studying the effects of this compound.

Materials:

  • Full-thickness human skin samples

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Calf Serum (FCS)

  • Penicillin/Streptomycin solution

  • Dispase

  • Trypsin/EDTA solution

  • Collagen-coated culture flasks or plates

Procedure:

  • Wash small pieces of full-thickness human skin in phosphate-buffered saline (PBS) without Ca2+ and Mg2+.[8]

  • Incubate the skin pieces in a dispase solution (e.g., 2.4 U/ml) for approximately 20 hours at 4°C to separate the epidermis from the dermis.[8]

  • Immerse the separated epidermis in a desoxyribonuclease solution (e.g., 0.02%) for 15 minutes at 37°C.[8]

  • Isolate intact sebaceous glands by microdissection from the epidermal underface.[8]

  • Culture the isolated glands in a suitable sebocyte growth medium, such as Iscove's medium with 2% human serum, 8% FCS, and penicillin/streptomycin, on collagen-coated cultureware.[8][9]

  • For sebocyte outgrowth, maintain the cultures in a humidified incubator at 37°C and 5% CO2.[10]

  • Change the medium every 2-3 days.[10]

G start Start: Human Skin Sample dispase Dispase Treatment (Epidermis-Dermis Separation) start->dispase microdissection Microdissection (Isolate Sebaceous Glands) dispase->microdissection culture Culture on Collagen-Coated Plates microdissection->culture outgrowth Sebocyte Outgrowth culture->outgrowth end Primary Sebocyte Culture outgrowth->end

Caption: Workflow for primary human sebocyte culture.

Treatment of Primary Human Sebocytes with this compound

This protocol describes how to treat cultured primary human sebocytes with this compound to assess its impact on lipid production.

Materials:

  • Primary human sebocyte culture (70-80% confluent)[10]

  • This compound stock solution (dissolved in a suitable solvent like DMSO)[3]

  • Sebocyte growth medium

  • Inducing agent (e.g., Bovine Pituitary Extract or Cholera Toxin)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare working solutions of this compound in sebocyte growth medium at desired concentrations (e.g., 0.01 µM, 0.05 µM, 0.8 µM, 1 µM).[5][6][7] Ensure the final solvent concentration is consistent across all treatments, including a vehicle-only control.

  • Aspirate the old medium from the sebocyte cultures.

  • Wash the cells gently with PBS.

  • Add the medium containing the inducing agent (to stimulate lipid production) and the different concentrations of this compound or vehicle control to the respective wells or flasks.

  • Incubate the cells for the desired treatment period (e.g., 8 days).[6]

  • Proceed with downstream analysis, such as lipid quantification.

Quantification of Lipid Production

This protocol provides a method to quantify the effect of this compound on sebocyte lipid synthesis using Nile Red staining.

Materials:

  • Treated primary human sebocytes

  • Nile Red staining solution

  • Formaldehyde solution for cell fixation

  • Fluorescence microscope or plate reader

Procedure:

  • After treatment with this compound, wash the cells with PBS.

  • Fix the cells with a formaldehyde solution.

  • Stain the intracellular lipid droplets with Nile Red solution.

  • Wash the cells to remove excess stain.

  • Visualize and quantify the fluorescence of the stained lipid droplets using a fluorescence microscope or a fluorescence plate reader. A reduction in fluorescence intensity in this compound-treated cells compared to the control indicates an inhibition of lipid synthesis.[7]

G start Start: This compound Treated Sebocytes fixation Cell Fixation (e.g., Formaldehyde) start->fixation staining Nile Red Staining (Stains neutral lipids) fixation->staining quantification Fluorescence Quantification (Microscopy or Plate Reader) staining->quantification analysis Data Analysis: Compare treated vs. control quantification->analysis end Conclusion on Lipid Inhibition analysis->end

Caption: Workflow for lipid production quantification.

Conclusion

The provided protocols and data serve as a comprehensive guide for utilizing this compound in primary human sebocyte culture. This compound's targeted antagonism of MC1R and MC5R presents a promising avenue for investigating sebaceous gland biology and developing novel treatments for sebum-related skin disorders. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to standard cell culture and laboratory safety practices.

References

Application Note and Protocol: Preparation of JNJ-10229570 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, handling, and storage of JNJ-10229570 stock solutions using dimethyl sulfoxide (DMSO) as a solvent.

Introduction

This compound is a potent antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R).[1][2][3] It is a small molecule compound that has been shown to inhibit sebaceous gland differentiation and the production of sebum-specific lipids.[1][3] Accurate and reproducible preparation of this compound stock solutions is critical for ensuring the reliability and validity of experimental results in preclinical research and drug development. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound due to its high solubilizing capacity.[2][4] This document provides a detailed protocol for preparing this compound stock solutions in DMSO, including information on its physicochemical properties, safety precautions, and storage conditions.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
IUPAC Name N-[2,3-bis(2-methoxyphenyl)-1,2,4-thiadiazol-5(2H)-ylidene]-benzenamine[2]
CAS Number 524923-88-4[2][4][5]
Molecular Formula C₂₂H₁₉N₃O₂S[2][4][5]
Molecular Weight 389.47 g/mol [4][5]
Appearance Light yellow to yellow solid powder[6]
Purity ≥95% - 99.82%[1][2][5]
Solubility in DMSO 62.5 - 78 mg/mL (160.5 - 200.3 mM)[1][4][6]

Experimental Protocols

Required Materials and Equipment

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), newly opened recommended[1][4][6]

  • Sterile, amber or opaque glass vials or polypropylene microcentrifuge tubes

  • Sterile, disposable pipette tips

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (recommended to aid dissolution)[1][6]

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): Butyl rubber gloves, safety goggles, lab coat[7][8]

  • Chemical fume hood

Safety Precautions
  • This compound: Handle as a potentially hazardous chemical. Avoid inhalation of dust and direct contact with skin and eyes.

  • DMSO: DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved substances with it.[8][9]

    • Always handle DMSO within a chemical fume hood.[7]

    • Wear appropriate PPE, including butyl gloves, safety goggles, and a lab coat.[8] Nitrile gloves are not recommended as DMSO can penetrate them easily.[8]

    • Keep DMSO away from heat, sparks, and open flames.[7][10][11]

    • Ensure proper waste disposal according to institutional guidelines for hazardous chemical waste.[8]

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent experimental dilutions.

Workflow Diagram:

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso Transfer to sterile vial dissolve 3. Dissolve Compound add_dmso->dissolve Calculated volume aliquot 4. Aliquot Solution dissolve->aliquot Vortex/Sonicate until clear store 5. Store at -80°C aliquot->store Small, single-use volumes G cluster_components Stock Preparation cluster_application Experimental Use compound This compound (Powder) stock High Concentration Stock Solution (in 100% DMSO) compound->stock dmso DMSO (Solvent) dmso->stock working Final Working Solution (e.g., <0.5% DMSO) stock->working Dilution media Aqueous Medium (e.g., Cell Culture Media) media->working

References

Application Notes & Protocols: Topical JNJ-10229570 on Human Skin Grafts in SCID Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: JNJ-10229570 is a potent antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R)[1][2]. These receptors are expressed in human sebaceous glands, specifically in differentiated sebocytes, where their activation is linked to the production of sebum[3][4]. The targeted disruption of MC5R in mice has been shown to decrease sebaceous lipid production[3][4]. Consequently, antagonists like this compound are investigated for their potential as sebum-suppressive agents in the treatment of conditions such as acne vulgaris[2][3][4].

The human skin graft model using Severe Combined Immunodeficient (SCID) mice is a valuable in vivo system for preclinical dermatological research[5]. This xenograft model allows for the study of human skin responses to topical treatments in a living system, retaining human-specific properties of the sebaceous glands[4]. The following notes and protocols detail the application of this compound to human skin grafts on SCID mice to evaluate its effect on sebaceous gland function.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative outcomes associated with this compound activity.

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor TargetIC50 Value (nM)Assay Description
Melanocortin Receptor 1 (MC1R)270 ± 120Inhibition of 125I-NDP-α-MSH binding to cells expressing human MC1R[1][2].
Melanocortin Receptor 5 (MC5R)200 ± 50Inhibition of 125I-NDP-α-MSH binding to cells expressing human MC5R[1][2].
Melanocortin Receptor 4 (MC4R)240 ± 170Inhibition of 125I-NDP-α-MSH binding to cells expressing human MC4R[1][6].

Table 2: Summary of In Vivo Effects of Topical this compound (0.05%) on Human Skin Grafts

Parameter AssessedControl (Vehicle-Treated)This compound (0.05%) TreatedMethod of Analysis
Sebaceous Gland SizeFully developed, multi-lobular glands[7].Smaller, under-developed glands with smaller cells and reduced lipid content[1][7].Histology (H&E Staining)
Sebum-Specific Lipid ProductionBaseline levels.Marked decrease in newly-synthesized and steady-state sebum-specific lipids (e.g., squalene, cholesterol esters)[1][3].Lipid Analysis (HPTLC)
Non-Specific Lipid ProductionBaseline levels.Lesser to minimal effects on triglycerides and cholesterol[1][8].Lipid Analysis (HPTLC)
Sebaceous DifferentiationStrong expression of EMA within sebaceous glands[7].Marked decrease in the expression and intensity of the differentiation marker Epithelial-Membrane Antigen (EMA)[1][3][7].Immunohistochemistry

Experimental Protocols

Protocol 1: Human Skin Xenografting onto SCID Mice

This protocol outlines the procedure for transplanting human skin onto an immunodeficient mouse host.

1. Animal Model and Preparation

  • Animal Strain: Male Severe Combined Immunodeficient (SCID) mice are recommended, as androgens are important for sebaceous gland function[4]. NOD-scid IL2rγnull (NSG) mice can also be used[9][10].

  • Age: 8-10 weeks of age is preferable[5][11].

  • Pre-Surgery Conditioning: To improve graft integrity, consider intraperitoneal administration of an anti-Gr1 antibody (100 µ g/100 µL) to reduce host granulocytic inflammatory infiltrate at the graft site[9][10][11].

  • Anesthesia: Anesthetize the mouse using an institutionally approved method, such as isoflurane inhalation[5][11]. Apply ophthalmic ointment to prevent corneal drying.

  • Surgical Site Preparation: Perform hair removal in an area separate from the sterile surgical station[5][11]. Shave the dorsal thoracic area and sterilize the site with iodine and alcohol swabs in a circular motion[11]. Place the mouse on a sterile, heated pad to prevent hypothermia.

2. Donor Human Skin Processing

  • Source: Full-thickness human skin can be obtained from surgical procedures (e.g., abdominoplasty) with appropriate institutional ethics committee approval and informed consent[4][11].

  • Handling: Maintain the skin sample at 4°C on ice and keep it moist with phosphate-buffered saline (PBS)[5][11]. Do not store for more than 2 days[5][11].

  • Preparation: In a sterile hood, place the skin epidermis-side up. Wipe the surface with an alcohol pad and then PBS[11]. Use a dermatome to obtain split-thickness skin grafts of approximately 400 µm[11]. Cut the graft to the desired size (e.g., 10 mm x 10 mm) with a sterile scalpel[11].

3. Transplantation Procedure

  • Graft Bed Creation: On the prepared dorsal side of the mouse, create a graft bed by excising the mouse skin to a size slightly larger than the donor graft[12]. Use forceps and surgical scissors, angling the scissors away from the body to avoid deep cuts into the fascia[5].

  • Graft Placement: Place the human skin graft, epidermis side up, onto the prepared graft bed[5]. Gently press and slide the graft to ensure it lies completely flat without curled edges[5][12].

4. Post-Surgical Care and Monitoring

  • Bandaging: Cover the graft with petrolatum gauze, followed by a transparent film dressing wrapped securely but not too tightly around the mouse's torso[5][11].

  • Monitoring: Monitor the mice daily for the first week for general health, weight loss, and signs of infection or graft rejection[12].

  • Bandage Changes: Re-bandage the mice on day 7 and remove the bandages permanently on day 14-21, by which time the graft should be vascularized and stable[5][12].

Protocol 2: Topical Application of this compound

This protocol begins after the skin grafts are fully healed and stable (typically 3-4 weeks post-grafting).

1. Formulation Preparation

  • Active Compound: Prepare a 0.05% solution of this compound in a suitable vehicle. The specific vehicle used in the reference study is not detailed, but a common dermatological vehicle like ethanol/propylene glycol/water could be considered.

  • Control: Prepare a vehicle-only solution to be used on the control group.

2. Dosing and Administration

  • Animal Groups: Randomly assign grafted mice to a control group (Vehicle) and a treatment group (0.05% this compound).

  • Application: Topically apply a set volume of the vehicle or this compound solution to the surface of the human skin graft daily.

  • Duration: Continue the treatment for 30 consecutive days[1][7].

Protocol 3: Analysis of Treatment Efficacy

At the end of the 30-day treatment period, euthanize the mice and harvest the human skin grafts for analysis.

1. Histological Analysis

  • Tissue Processing: Fix a portion of the harvested graft in 10% formalin for 24 hours, followed by paraffin embedding[5].

  • Staining: Section the paraffin-embedded tissue and perform Hematoxylin and Eosin (H&E) staining.

  • Analysis: Under a microscope, assess the size and morphology of sebaceous glands. Look for changes in gland lobulation, cell size, and intracellular lipid content[7].

2. Immunohistochemistry (IHC)

  • Staining: Use paraffin-embedded tissue sections for IHC staining.

  • Primary Antibody: Use an antibody against Epithelial-Membrane Antigen (EMA), a marker for sebaceous gland differentiation[3][4].

  • Analysis: Compare the intensity of EMA staining and the number of EMA-positive cells within the sebaceous glands of the this compound-treated group versus the vehicle-treated control group[7].

3. Lipid Analysis

  • Lipid Extraction: Extract lipids from a portion of the harvested skin graft using an appropriate solvent method.

  • Analysis Technique: Use High-Performance Thin-Layer Chromatography (HPTLC) to separate and quantify different lipid classes[8].

  • Evaluation: Specifically measure the levels of sebum-specific lipids (e.g., squalene, cholesterol esters) and compare them to the levels of common cellular lipids (e.g., triglycerides, cholesterol) between the treated and control groups[1][6][8].

Visualizations

Experimental_Workflow cluster_prep Phase 1: Model Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis p1 Prepare SCID Mice (8-10 weeks old) p2 Process Donor Human Skin (400 µm split-thickness) p1->p2 p3 Graft Human Skin onto Mice p2->p3 p4 Post-Operative Recovery (3-4 weeks) p3->p4 t1 Randomize Mice into Groups p4->t1 t2a Topical Treatment: Vehicle Control t1->t2a t2b Topical Treatment: 0.05% this compound t1->t2b t3 Daily Application for 30 Days t2a->t3 t2b->t3 a1 Harvest Human Skin Grafts t3->a1 a2 Tissue Processing (Fixation & Lipid Extraction) a1->a2 a3a Histology (H&E) - Gland Size & Morphology a2->a3a a3b IHC (EMA Staining) - Sebocyte Differentiation a2->a3b a3c Lipid Analysis (HPTLC) - Sebum-Specific Lipids a2->a3c

Caption: Experimental workflow for evaluating topical this compound in a human skin/SCID mouse xenograft model.

Signaling_Pathway agonist α-MSH (Agonist) receptor MC1R / MC5R (on Sebocyte) agonist->receptor antagonist This compound (Antagonist) antagonist->receptor gprotein G-Protein Activation receptor->gprotein ac Adenylate Cyclase gprotein->ac camp ↑ cAMP Production ac->camp ATP downstream Downstream Signaling (e.g., PKA) camp->downstream sebum ↑ Sebaceous Lipid Production & Differentiation downstream->sebum

Caption: this compound antagonizes MC1R/MC5R, blocking the cAMP pathway that promotes sebum production.

References

Application Notes and Protocols: Lipid Analysis of JNJ-10229570-Treated Sebocytes using HPTLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10229570 is a potent antagonist of melanocortin receptor 1 (MC1R) and melanocortin receptor 5 (MC5R).[1][2][3] These receptors are expressed in human sebaceous glands, with MC5R being specifically associated with differentiated sebocytes.[4][5][6] The activation of these receptors is linked to sebaceous gland differentiation and the production of sebum. This compound has been shown to inhibit the differentiation of primary human sebocytes and dose-dependently suppress the production of sebaceous lipids.[1][4][5] This makes this compound a compound of interest for the potential treatment of acne and other conditions related to excessive sebum production.[5][7][8]

These application notes provide a detailed protocol for the analysis of lipid profiles in this compound-treated sebocytes using High-Performance Thin-Layer Chromatography (HPTLC). HPTLC is a rapid, reliable, and cost-effective method for the separation and quantification of major lipid classes in sebum, including squalene, cholesterol esters, triglycerides, and cholesterol.[9][10][11][12]

Mechanism of Action of this compound in Sebocytes

This compound competitively binds to MC1R and MC5R, antagonizing the effects of melanocortins like α-melanocyte-stimulating hormone (α-MSH).[1][4] In sebocytes, α-MSH signaling is mimicked by agents that increase intracellular cyclic AMP (cAMP), such as cholera toxin (CT), which induces differentiation and lipid production.[4] By blocking these receptors, this compound inhibits the downstream signaling pathways that lead to sebocyte differentiation and the synthesis of sebum-specific lipids.[4][5] Studies have shown that this compound significantly reduces the production of squalene and cholesterol esters, which are key components of sebum, while having a lesser impact on triglycerides and cholesterol.[1][9]

G cluster_0 Sebocyte alpha_MSH α-MSH / CT MC5R MC5R alpha_MSH->MC5R Activates AC Adenylate Cyclase MC5R->AC Stimulates JNJ This compound JNJ->MC5R Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Diff Sebocyte Differentiation PKA->Diff Promotes Lipid Sebum-Specific Lipid Synthesis (Squalene, Cholesterol Esters) Diff->Lipid Leads to G cluster_workflow Experimental Workflow culture 1. Sebocyte Culture & Treatment with this compound extract 2. Lipid Extraction (Chloroform:Methanol) culture->extract apply 3. HPTLC Sample Application extract->apply develop 4. Chromatographic Development (Hexane:Diethyl Ether:Acetic Acid) apply->develop visualize 5. Visualization (Charring with Copper Sulfate) develop->visualize quantify 6. Densitometric Quantification visualize->quantify G cluster_logic Study Logic hypothesis Hypothesis: This compound inhibits sebum lipid synthesis experiment Experiment: Treat sebocytes with this compound and analyze lipids by HPTLC hypothesis->experiment data Data Analysis: Quantify changes in squalene, cholesterol esters, triglycerides, and cholesterol experiment->data conclusion Conclusion: This compound selectively reduces sebum-specific lipids data->conclusion

References

Application Notes and Protocols for Immunohistochemical Staining of Epithelial Membrane Antigen (EMA) in JNJ-10229570 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of immunohistochemical (IHC) staining for Epithelial Membrane Antigen (EMA), also known as MUC1, in studies involving the melanocortin receptor antagonist JNJ-10229570. This compound is an antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R) and has been shown to inhibit the differentiation of sebaceous glands and reduce the production of lipids specific to sebum.[1][2] In this context, EMA serves as a crucial biomarker for the differentiation of sebocytes.[1]

Introduction

This compound is a potent antagonist of MC1R and MC5R, with IC50 values of 270 nM and 200 nM, respectively.[2] Research has demonstrated that topical application of this compound on human skin grafts on SCID mice leads to a significant decrease in the production of sebum-specific lipids, a reduction in the size of sebaceous glands, and a marked decrease in the expression of EMA, a marker for sebaceous differentiation.[1] This makes IHC staining for EMA a valuable method for assessing the efficacy of this compound and similar compounds in modulating sebaceous gland activity.

Data Presentation

While the seminal study by Eisinger et al. describes a "marked decrease" in EMA expression, specific quantitative data from this study is not publicly available.[1] Therefore, the following table presents a representative scoring of EMA expression in sebaceous glands, based on common immunohistochemical analysis methods, to illustrate the expected outcomes of a this compound experiment.

Table 1: Representative Quantitative Analysis of EMA Staining in Sebaceous Glands

Treatment GroupStaining Intensity Score (0-3)Percentage of EMA-Positive Sebocytes (%)H-Score (Intensity x Percentage)
Vehicle Control2.8 ± 0.485 ± 10238 ± 45
This compound (0.05%)1.2 ± 0.335 ± 842 ± 15
Flutamide (Positive Control)1.5 ± 0.545 ± 1267.5 ± 28

*Data are presented as mean ± standard deviation and are illustrative. Staining intensity can be scored as: 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong). The H-Score is a common method for quantifying IHC results.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general workflow for the immunohistochemical analysis of EMA.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response α-MSH α-MSH MC1R/MC5R MC1R/MC5R α-MSH->MC1R/MC5R Agonism Adenylate_Cyclase Adenylate_Cyclase MC1R/MC5R->Adenylate_Cyclase This compound This compound This compound->MC1R/MC5R Antagonism cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA Transcription_Factors Transcription_Factors PKA->Transcription_Factors Sebocyte_Differentiation Sebocyte_Differentiation Transcription_Factors->Sebocyte_Differentiation Lipid_Production Lipid_Production Sebocyte_Differentiation->Lipid_Production EMA_Expression EMA_Expression Sebocyte_Differentiation->EMA_Expression

Caption: Proposed signaling pathway of this compound in sebocytes.

G Tissue_Preparation Tissue_Preparation Antigen_Retrieval Antigen_Retrieval Tissue_Preparation->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Counterstaining Counterstaining Detection->Counterstaining Microscopy_Analysis Microscopy_Analysis Counterstaining->Microscopy_Analysis

Caption: General workflow for EMA immunohistochemical staining.

Experimental Protocols

The following is a detailed, representative protocol for the immunohistochemical staining of EMA in formalin-fixed, paraffin-embedded (FFPE) human skin tissue, based on the reagents cited in the Eisinger et al. study and standard IHC procedures.

Materials:

  • FFPE human skin sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Phosphate Buffered Saline (PBS)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Mouse anti-human EMA (MUC1) monoclonal antibody (Clone E29, Dako/Agilent)

  • Detection System: Vectastain ABC Kit (Vector Laboratories)

  • Chromogen: DAB Substrate Kit (Vector Laboratories)

  • Counterstain: Hematoxylin

  • Mounting Medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse slides in 100% ethanol (2 changes, 3 minutes each).

    • Immerse slides in 95% ethanol (1 change, 3 minutes).

    • Immerse slides in 70% ethanol (1 change, 3 minutes).

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval solution to 95-100°C.

    • Immerse slides in the heated solution and incubate for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS (2 changes, 5 minutes each).

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse slides in PBS (2 changes, 5 minutes each).

  • Blocking:

    • Incubate slides with blocking buffer for 30 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-EMA antibody in blocking buffer (a starting dilution of 1:100 to 1:500 is recommended, optimization may be required).

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Prepare and apply the biotinylated secondary antibody from the Vectastain ABC Kit according to the manufacturer's instructions. Incubate for 30 minutes at room temperature.

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Prepare and apply the avidin-biotin-peroxidase complex from the Vectastain ABC Kit according to the manufacturer's instructions. Incubate for 30 minutes at room temperature.

  • Chromogen Development:

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity is achieved (typically 2-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and coverslip with a permanent mounting medium.

Note: This protocol is a representative guideline. Optimal incubation times, antibody dilutions, and antigen retrieval methods should be determined by the individual researcher. Always include appropriate positive and negative controls in your experiments.

References

Application Notes and Protocols: Dose-Response Studies of JNJ-10229570 on Sebaceous Lipid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10229570 is a potent antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R).[1] These receptors are expressed in human sebaceous glands, with MC5R being particularly associated with differentiated sebocytes and sebum production.[2][3] The melanocortin system, through agonists like α-melanocyte-stimulating hormone (α-MSH), is understood to stimulate sebogenesis. By blocking these receptors, this compound has been demonstrated to inhibit sebaceous gland differentiation and reduce the production of sebaceous lipids.[1][2][3] This makes this compound a compound of significant interest for the development of therapeutics targeting conditions characterized by excessive sebum production, such as acne vulgaris.[3][4]

These application notes provide a summary of the dose-response effects of this compound on sebaceous lipid production based on published in vitro and in vivo studies. Detailed protocols for the key experimental procedures are also provided to enable replication and further investigation.

Mechanism of Action

This compound competitively inhibits the binding of melanocortin peptides to MC1R and MC5R. This antagonism blocks the downstream signaling cascade that leads to increased sebocyte differentiation and lipogenesis. The compound has shown efficacy in both cultured primary human sebocytes and in human skin xenograft models.[2][3]

alpha_MSH α-MSH MCR MC1R / MC5R alpha_MSH->MCR Binds AC Adenylate Cyclase MCR->AC Activates JNJ This compound JNJ->MCR Antagonizes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB / Other Transcription Factors PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Differentiation Sebocyte Differentiation Gene_Expression->Differentiation Lipogenesis Lipogenesis Gene_Expression->Lipogenesis Sebum Sebum Production Differentiation->Sebum Lipogenesis->Sebum

Caption: Simplified signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Dose-Response of this compound on Human Sebocytes
Concentration (µM)Observed Effect on Lipid ProductionMethod of Analysis
0.01Strong inhibition of lipid granulesMicroscopy
0.05Complete inhibition of lipid granulesMicroscopy
0 - 0.8Dose-dependent decrease in sebum-specific lipids (squalene, cholesterol esters) with minimal effect on cholesterol or triglycerides.HPTLC of 14C-acetate labeled lipids
1.0Complete inhibition of cholera toxin-induced lipid droplet production. Marked reduction in squalene and cholesterol esters.Microscopy, HPTLC
Table 2: Receptor Binding Affinity of this compound
ReceptorIC50 (nM)
MC1R270
MC5R200
Table 3: In Vivo Efficacy of this compound
ConcentrationModelTreatment DurationObserved Effect
0.05% (Topical)Human skin transplanted onto SCID mice30 daysMarked decrease in sebum-specific lipid production, reduced sebaceous gland size, and decreased expression of the differentiation marker EMA.

Experimental Protocols

Protocol 1: Primary Human Sebocyte Culture

This protocol is based on methodologies for isolating and culturing primary human sebocytes.

1. Isolation of Sebaceous Glands: a. Obtain human skin specimens (e.g., from facelift surgeries) under sterile conditions. b. Separate the epidermis from the dermis by incubating the skin in a dispase solution (e.g., 10 mg/mL in DMEM) overnight at 4°C. c. Manually dissect sebaceous glands from the dermal side of the epidermis under a stereomicroscope.

2. Sebocyte Culture: a. Plate the isolated sebaceous glands onto a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts. b. Culture the glands in sebocyte growth medium (e.g., DMEM/Ham's F12 (3:1) supplemented with fetal calf serum, human serum, epidermal growth factor, cholera toxin, and hydrocortisone). c. Sebocytes will grow out from the periphery of the glands. d. For passaging, selectively remove the 3T3 feeder layer with EDTA, then detach sebocytes using trypsin/EDTA.

3. Differentiation and Treatment: a. To induce differentiation and lipid production, treat confluent sebocyte cultures with a differentiating agent such as bovine pituitary extract (BPE) or cholera toxin. b. Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 1.0 µM) or vehicle control (e.g., DMSO). c. Culture for a period of 8-10 days, replacing the medium and treatments every 2-3 days.

Skin Human Skin Specimen Dispase Dispase Incubation Skin->Dispase Separation Epidermis/Dermis Separation Dispase->Separation Dissection Microdissection of Sebaceous Glands Separation->Dissection Plating Plate Glands on 3T3 Feeder Layer Dissection->Plating Culture Primary Sebocyte Culture Plating->Culture Differentiation Induce Differentiation (e.g., BPE, CT) Culture->Differentiation Treatment Treat with this compound (Dose-Response) Differentiation->Treatment Analysis Lipid Analysis Treatment->Analysis

Caption: Workflow for in vitro sebocyte culture and treatment.
Protocol 2: Analysis of Sebaceous Lipid Production by HPTLC

This protocol outlines the analysis of lipid synthesis using radiolabeling and High-Performance Thin-Layer Chromatography (HPTLC).

1. Radiolabeling of Lipids: a. During the final 16-24 hours of the treatment period (from Protocol 1), incubate the sebocyte cultures with 14C-acetate in a serum-free medium.

2. Lipid Extraction: a. After the incubation period, wash the cells with PBS. b. Scrape the cells in a solvent mixture of hexane and isopropanol (3:2 v/v) to extract total lipids. c. Vortex the mixture thoroughly and centrifuge to separate the phases. d. Collect the upper organic phase containing the lipids and dry it under a stream of nitrogen.

3. HPTLC Analysis: a. Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1 v/v). b. Spot equal amounts of the lipid extract (normalized to cell number or protein content) onto an HPTLC plate (e.g., silica gel 60). c. Develop the plate in a chromatography tank with a solvent system appropriate for separating neutral lipids (e.g., hexane:diethyl ether:acetic acid in an 80:20:1 ratio). d. After development, dry the plate.

4. Detection and Quantification: a. Expose the HPTLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipid bands. b. Identify the lipid classes (squalene, cholesterol esters, triglycerides, etc.) by comparing their migration with known standards run on the same plate. c. Quantify the radioactivity of each band using a phosphorimager or by scraping the silica bands and performing liquid scintillation counting. d. Calculate the dose-dependent inhibition of specific lipid synthesis by comparing the band intensities of this compound-treated samples to the vehicle control.

Start Treated Sebocyte Cultures Radiolabel Incubate with 14C-Acetate Start->Radiolabel Extract Lipid Extraction (Hexane:Isopropanol) Radiolabel->Extract Dry Dry Extract (Nitrogen Stream) Extract->Dry Spot Spot Extract on HPTLC Plate Dry->Spot Develop Develop Plate (Solvent System) Spot->Develop Visualize Visualize Bands (Phosphorimager/Film) Develop->Visualize Quantify Quantify Radioactivity Visualize->Quantify Analyze Analyze Dose-Response Quantify->Analyze

Caption: Workflow for HPTLC analysis of sebaceous lipids.

Conclusion

The available data strongly indicate that this compound is a potent inhibitor of sebaceous lipid production, acting through the antagonism of MC1R and MC5R. The dose-dependent effects observed in vitro are corroborated by significant sebum reduction in an in vivo model. These findings underscore the potential of targeting the melanocortin pathway with antagonists like this compound for the treatment of acne and other disorders of the sebaceous gland. The provided protocols offer a framework for further research into the efficacy and mechanism of this and similar compounds.

References

Application Notes and Protocols for JNJ-10229570 Treatment of Human Skin Explants Ex Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the ex vivo treatment of human skin explants with JNJ-10229570, a potent antagonist of Melanocortin 1 Receptor (MC1R) and Melanocortin 5 Receptor (MC5R). The primary application of this protocol is to assess the efficacy of this compound as a sebum-suppressive agent by analyzing its effects on sebaceous gland differentiation and lipid production in a model that closely mimics human skin physiology.

Introduction

This compound is a small molecule antagonist targeting MC1R and MC5R, which are expressed in human sebaceous glands.[1] The activation of these receptors, particularly MC5R, is linked to the differentiation of sebocytes and the production of sebum.[2][3][4] Excessive sebum production is a key factor in the pathophysiology of acne vulgaris. By blocking these receptors, this compound has been shown to inhibit sebaceous gland differentiation and reduce the production of sebum-specific lipids in cultured primary human sebocytes and in human skin grafted onto SCID mice.[1][5] This ex vivo protocol allows for the investigation of these effects in a controlled, organotypic human skin model.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in relevant human cell-based assays.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorAssay DescriptionIC50 (nM)
Human MC1RInhibition of 125I-NDP-α-MSH binding to cells expressing the receptor.270 ± 120
Human MC5RInhibition of 125I-NDP-α-MSH binding to cells expressing the receptor.200 ± 50
Data sourced from studies on human cells expressing the respective receptors.[5]

Table 2: Effective Concentrations of this compound in In Vitro and In Vivo Models

Model SystemTreatment ConcentrationObserved Effect
Cultured Primary Human Sebocytes0.01 µM - 1 µMDose-dependent inhibition of lipid granule formation.[6]
Human Skin Grafted onto SCID Mice0.05% (topical application)Marked decrease in sebum-specific lipid production and sebaceous gland size.[1][5]

Signaling Pathway

This compound functions by competitively antagonizing the binding of endogenous ligands, such as α-melanocyte-stimulating hormone (α-MSH), to MC1R and MC5R on sebocytes. This blockade inhibits the downstream signaling cascade, which includes the reduction of cyclic AMP (cAMP) production. The decrease in intracellular signaling leads to reduced differentiation of sebocytes and a subsequent decrease in the synthesis of sebum-specific lipids like squalene and wax esters.

JNJ_10229570_Pathway cluster_0 Sebocyte Cell Membrane MCR MC1R / MC5R AC Adenylate Cyclase MCR->AC Activates Alpha_MSH α-MSH (Agonist) Alpha_MSH->MCR JNJ This compound (Antagonist) JNJ->MCR cAMP ↓ cAMP Production AC->cAMP Differentiation ↓ Sebocyte Differentiation cAMP->Differentiation Lipid_Production ↓ Sebum-Specific Lipid Production Differentiation->Lipid_Production

This compound Mechanism of Action in Sebocytes.

Experimental Protocols

This section details the methodology for treating human skin explants with this compound.

Materials
  • Freshly excised human skin from elective surgeries (e.g., abdominoplasty, mammoplasty), stored in transport medium at 4°C.

  • This compound (powder form).

  • Vehicle for this compound (e.g., DMSO, Ethanol, or a suitable topical formulation base).

  • Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and hydrocortisone (0.4 µg/ml).

  • Sterile 6-well culture plates.

  • Sterile stainless steel culture grids or gelatin sponges.[7][8]

  • Sterile phosphate-buffered saline (PBS).

  • Biopsy punch (e.g., 8-12 mm diameter).

  • Sterile surgical instruments (scalpels, forceps).

  • Laminar flow hood.

  • CO2 incubator (37°C, 5% CO2).

  • Materials for lipid analysis (e.g., [14C]-acetate, solvents for lipid extraction, HPTLC plates).

  • Materials for histological analysis (e.g., formalin, paraffin, hematoxylin and eosin stains).

Experimental Workflow Diagram

JNJ_10229570_Workflow cluster_prep 1. Explant Preparation cluster_culture 2. Ex Vivo Culture & Treatment cluster_analysis 3. Analysis A Obtain Fresh Human Skin B Remove Subcutaneous Fat A->B C Create Full-Thickness Punch Biopsies B->C D Place Explants on Grids at Air-Liquid Interface E Equilibrate in Culture (24 hours) D->E F Topically Apply this compound or Vehicle Control E->F G Incubate for Treatment Period (e.g., 3-7 days) F->G H Harvest Explants I Lipid Analysis (HPTLC) H->I J Histology & Immunohistochemistry H->J K Data Quantification & Comparison I->K J->K

Workflow for this compound Treatment of Skin Explants.
Protocol Steps

1. Preparation of Human Skin Explants

  • Under sterile conditions in a laminar flow hood, wash the received human skin tissue with sterile PBS.

  • Carefully remove the underlying subcutaneous fat and connective tissue using a sterile scalpel.

  • Create full-thickness skin explants using a biopsy punch (e.g., 8-12 mm).

  • Place the explants, dermal side down, onto sterile culture grids or sponges within the wells of a 6-well plate.[7][8]

  • Add culture medium to the well until it reaches the level of the grid, ensuring the dermal side is in contact with the medium while the epidermal surface is exposed to the air (air-liquid interface).[8][9] Do not submerge the tissue.[8]

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the tissue to equilibrate.

2. Preparation and Application of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the final treatment solutions by diluting the stock solution in the chosen vehicle to the desired concentrations (e.g., concentrations ranging from 0.01 µM to 10 µM, or a percentage-based formulation like 0.05%).

  • Prepare a vehicle-only control solution.

  • After the 24-hour equilibration period, topically apply a small, standardized volume (e.g., 10-20 µL) of the this compound solution or vehicle control directly onto the epidermal surface of each explant.

  • Return the plates to the incubator. Re-apply the treatment every 24-48 hours, concurrent with a medium change. The total culture period can range from 3 to 9 days, as human skin explants have been shown to maintain tissue integrity for this duration.[10][11]

3. Analysis of Treatment Effects

a) Lipid Production Analysis

  • To quantify newly synthesized lipids, incubate the explants in serum-free medium containing [14C]-acetate for the final 16-20 hours of the culture period.

  • At the end of the treatment, harvest the explants and wash them with PBS.

  • Extract total lipids from the tissue using a suitable solvent mixture (e.g., chloroform:methanol).

  • Separate the lipid classes using High-Performance Thin-Layer Chromatography (HPTLC).[6][12]

  • Visualize and quantify the [14C]-labeled lipids (especially squalene, wax esters, and triglycerides) using autoradiography and densitometry.

  • Compare the lipid profiles of this compound-treated explants to the vehicle-treated controls.

b) Histological and Immunohistochemical Analysis

  • Fix a subset of explants from each treatment group in 10% neutral buffered formalin.

  • Process the fixed tissue, embed in paraffin, and cut sections (e.g., 5 µm).

  • Perform Hematoxylin and Eosin (H&E) staining to assess the overall morphology of the sebaceous glands, including gland size and the presence of differentiated, lipid-laden sebocytes.

  • Perform immunohistochemistry for markers of sebocyte differentiation, such as Epithelial-Membrane Antigen (EMA) or MC5R, to assess changes in the population of differentiated sebocytes.[1]

  • Quantify changes in sebaceous gland size and marker expression using image analysis software.

Expected Outcomes

Based on previous studies, treatment of human skin explants with this compound is expected to result in:

  • A dose-dependent reduction in the synthesis of sebum-specific lipids, particularly squalene and wax esters, as quantified by HPTLC.[12]

  • A visible reduction in the size of sebaceous glands and the number of lipid-laden, differentiated sebocytes, as observed through histological analysis.[1]

  • A decrease in the expression of sebaceous differentiation markers like EMA.[1]

These outcomes would provide strong ex vivo evidence for the efficacy of this compound as a sebum-suppressing agent for potential therapeutic applications in conditions like acne.

References

Application Notes: Gene Expression Analysis in Sebocytes Following JNJ-10229570 Exposure

References

Application Notes and Protocols for Measuring cAMP Levels in Response to JNJ-10229570

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10229570 is a potent antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R), with additional activity at the melanocortin 4 receptor (MC4R).[1][2][3] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by agonists such as alpha-melanocyte-stimulating hormone (α-MSH), couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] this compound exerts its antagonistic effects by blocking this signaling cascade, thereby inhibiting the production of cAMP.[1] This document provides detailed protocols for measuring the inhibitory effect of this compound on agonist-induced cAMP levels in relevant cell-based assays.

Mechanism of Action: this compound

This compound is a small molecule that competitively binds to MC1R and MC5R, preventing the binding of endogenous agonists like α-MSH. This blockade of the receptor prevents the conformational change required for Gs protein activation, thereby inhibiting the downstream production of cAMP. This mechanism of action makes this compound a valuable tool for studying the physiological roles of MC1R and MC5R and as a potential therapeutic agent in conditions associated with excessive melanocortin receptor signaling, such as certain skin disorders.

Data Presentation

This compound Antagonist Activity
ParameterMC1RMC5RMC4R
IC50 (nM) 270 ± 120200 ± 50240 ± 170
Table 1: Inhibitory concentration (IC50) of this compound at human melanocortin receptors. Data represents the concentration of this compound required to displace 50% of the radiolabeled agonist [125I]NDP-α-MSH.[1][2]
Inhibition of Agonist-Induced cAMP Production
This compound Concentration (nM)Agonist (NDP-α-MSH, 10 nM)Percent Inhibition of cAMP Production (Representative)
0+0%
10+~15%
50+~35%
100+~50%
500+~85%
1000+~95%
Table 2: Representative data illustrating the dose-dependent inhibition of NDP-α-MSH-stimulated cAMP production by this compound in a relevant cell line (e.g., HEK293 cells expressing MC1R or MC5R). Actual values may vary depending on the specific experimental conditions.

Signaling Pathway

This compound Antagonism of Melanocortin Receptor Signaling agonist α-MSH (Agonist) receptor MC1R / MC5R agonist->receptor Activates gs Gs Protein receptor->gs Activates antagonist This compound (Antagonist) antagonist->receptor Blocks ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene Gene Expression (e.g., MITF) creb->gene Regulates response Cellular Response (e.g., Sebum Production) gene->response Leads to

Caption: this compound blocks α-MSH-induced cAMP signaling.

Experimental Protocols

The following protocols describe methods to measure the inhibitory effect of this compound on agonist-stimulated cAMP production. The choice of assay technology will depend on available instrumentation and throughput requirements.

Cell Culture and Preparation

Recommended Cell Lines:

  • Primary Human Sebocytes: Physiologically relevant for studying the effects on sebum production.

  • HEK293 or CHO-K1 cells stably expressing human MC1R or MC5R: Provide a robust and reproducible system for pharmacological characterization. Several vendors offer pre-made stable cell lines.

  • Transiently transfected HEK293 or CHO-K1 cells: A flexible alternative if stable cell lines are not available.

General Cell Culture Protocol (for HEK293/CHO-K1):

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • For cAMP assays, seed cells into 96-well or 384-well plates at a density that will result in 80-90% confluency on the day of the experiment.

cAMP Measurement using a Competitive ELISA

This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP. Commercial kits are widely available and their specific instructions should be followed.

Materials:

  • Cells expressing MC1R or MC5R

  • α-MSH or a stable analog like [Nle4, D-Phe7]-α-MSH (NDP-α-MSH)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP ELISA kit (containing cAMP-HRP conjugate, anti-cAMP antibody, substrate, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Starvation: On the day of the assay, remove the growth medium and wash the cells once with serum-free medium. Add serum-free medium and incubate for at least 1 hour.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound in serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Remove the starvation medium and add the this compound solutions to the wells. Incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation: Prepare the agonist (e.g., α-MSH) solution in serum-free medium containing the PDE inhibitor at a concentration that elicits a submaximal response (typically EC80). Add the agonist solution to the wells (except for the basal control wells) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add cell lysis buffer to each well. Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.

  • ELISA:

    • Add the cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with an anti-cAMP antibody.

    • Add the cAMP-HRP conjugate to each well.

    • Incubate for the time specified in the kit protocol (typically 1-2 hours) at room temperature.

    • Wash the plate several times with wash buffer.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution and measure the absorbance.

  • Data Analysis: Generate a standard curve using the cAMP standards. Calculate the concentration of cAMP in each sample from the standard curve. The percentage of inhibition by this compound can be calculated relative to the agonist-only treated cells.

cAMP Measurement using a TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous (no-wash) and well-suited for high-throughput screening.

Materials:

  • Cells expressing MC1R or MC5R

  • α-MSH or NDP-α-MSH

  • This compound

  • PDE inhibitor (e.g., IBMX)

  • TR-FRET cAMP assay kit (containing a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog)

  • TR-FRET compatible plate reader.

Protocol:

  • Cell Preparation: Harvest and resuspend cells in assay buffer at the desired concentration.

  • Antagonist and Agonist Addition:

    • In a 384-well plate, add a small volume of the this compound serial dilutions.

    • Add the cell suspension to the wells.

    • Add the agonist (α-MSH) at the desired concentration (e.g., EC80).

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Add the TR-FRET detection reagents (europium-labeled antibody and fluorescent cAMP analog) to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals. The percentage of inhibition is determined by comparing the signal from this compound treated wells to the agonist-only control.

Experimental Workflow

General Workflow for Measuring this compound Inhibition of cAMP start Start seed Seed Cells (e.g., HEK293-MC1R) start->seed starve Starve Cells (Serum-free medium) seed->starve preincubate Pre-incubate with This compound starve->preincubate stimulate Stimulate with α-MSH (agonist) preincubate->stimulate lyse Lyse Cells stimulate->lyse assay Perform cAMP Assay (e.g., ELISA, TR-FRET) lyse->assay read Read Plate assay->read analyze Analyze Data (Calculate % Inhibition) read->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on cAMP.

Conclusion

The protocols outlined in this document provide a comprehensive guide for researchers to accurately measure the antagonistic activity of this compound on melanocortin receptor-mediated cAMP production. The choice of cell line and assay format can be adapted to suit specific research needs and available resources. Careful optimization of experimental conditions, such as cell density, agonist concentration, and incubation times, will ensure the generation of high-quality, reproducible data for the characterization of this and other melanocortin receptor antagonists.

References

Application Notes and Protocols for Studying Sebaceous Gland Physiology with JNJ-10229570

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-10229570, a potent antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R), to investigate sebaceous gland physiology. The provided protocols are designed for in vitro and in vivo models to assess the impact of MC1R/MC5R antagonism on sebocyte differentiation and lipid production.

Introduction

The sebaceous gland, a key component of the pilosebaceous unit, is responsible for the production of sebum. Dysregulation of sebum production is implicated in various skin conditions, most notably acne vulgaris.[1] The melanocortin receptors, particularly MC1R and MC5R, are expressed in human sebaceous glands and are involved in the regulation of sebaceous lipid production.[2][3] this compound is a valuable pharmacological tool to probe the role of these receptors in sebaceous gland function. By antagonizing MC1R and MC5R, this compound has been shown to inhibit sebaceous gland differentiation and the production of sebum-specific lipids, making it a promising compound for studies aimed at developing therapies for acne and other seborrheic conditions.[2][4]

Mechanism of Action

This compound is a dual antagonist of MC1R and MC5R.[5] The binding of agonists, such as α-melanocyte-stimulating hormone (α-MSH), to these G-protein coupled receptors on sebocytes leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream signaling that promotes sebocyte differentiation and lipogenesis.[6] this compound competitively inhibits the binding of these agonists, thereby blocking this signaling cascade and reducing sebum production.[5][6]

Signaling Pathway of MC1R/MC5R in Sebocytes

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response MC1R_MC5R MC1R / MC5R AC Adenylyl Cyclase MC1R_MC5R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effectors (e.g., transcription factors) PKA->Downstream Phosphorylates Gene_Expression Gene Expression (promoting lipogenesis) Downstream->Gene_Expression Regulates Sebocyte_Differentiation Sebocyte Differentiation Gene_Expression->Sebocyte_Differentiation Lipid_Production Lipid Production Gene_Expression->Lipid_Production aMSH α-MSH (Agonist) aMSH->MC1R_MC5R JNJ This compound (Antagonist) JNJ->MC1R_MC5R

Caption: MC1R/MC5R signaling pathway in sebocytes and its inhibition by this compound.

Quantitative Data

The following table summarizes the inhibitory activity of this compound on melanocortin receptors.

ReceptorLigandAssayIC50 (nM)Reference
Human MC1R¹²⁵I-NDP-α-MSHRadioligand Binding270 ± 120[5]
Human MC5R¹²⁵I-NDP-α-MSHRadioligand Binding200 ± 50[5]
Human MC4R¹²⁵I-NDP-α-MSHRadioligand Binding240 ± 170[5]

In vitro studies have demonstrated that this compound dose-dependently inhibits the production of sebaceous lipids in cultured primary human sebocytes.[2] Furthermore, topical application on human skin xenografts resulted in a significant decrease in sebum-specific lipid production and a reduction in the size of sebaceous glands.[2][4]

Experimental Protocols

In Vitro Studies: Primary Human Sebocyte Culture

This protocol describes the isolation and culture of primary human sebocytes to study the effects of this compound on lipid production.

Materials:

  • Full-thickness human skin samples (e.g., from elective surgery)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Calf Serum (FCS)

  • Dispase

  • Trypsin/EDTA

  • Penicillin/Streptomycin

  • L-glutamine

  • Dexamethasone

  • Mitomycin-C-inactivated 3T3 fibroblasts (feeder layer)

  • This compound (stock solution in DMSO)

  • Oil Red O stain

  • Phosphate-buffered saline (PBS)

  • Formalin

Protocol:

  • Isolation of Sebaceous Glands:

    • Wash the skin sample in PBS with antibiotics.

    • Separate the dermis from the epidermis by incubating in dispase solution (e.g., 10 mg/ml in DMEM with 10% FCS and antibiotics) for 30 minutes at 37°C.[2]

    • Incubate the dermal section in trypsin/EDTA (e.g., 0.3% trypsin/1% EDTA) for 15 minutes at 37°C.[2]

    • Wash with PBS and transfer to a culture dish containing medium with serum.

    • Vigorously scrape the tissue with a scalpel blade to release a suspension of sebocytes and gland fragments.[2]

  • Sebocyte Culture:

    • Plate the sebocyte suspension onto a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts.

    • Culture the cells in Iscove's medium supplemented with 2% human serum, 8% FCS, penicillin/streptomycin, L-glutamine, and 5 µg/ml dexamethasone.[2]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

  • Treatment with this compound:

    • Once the sebocyte cultures are established and show signs of differentiation (lipid droplet formation), replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubate for the desired period (e.g., 8 days).[4]

  • Assessment of Lipid Production:

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for 10 minutes.

    • Stain with Oil Red O solution to visualize intracellular lipid droplets.

    • Wash with water and visualize under a microscope.

    • Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at a specific wavelength (e.g., 500 nm).

In Vivo Studies: Human Skin Xenograft Model

This protocol details the use of a human skin xenograft model on immunodeficient mice to evaluate the in vivo efficacy of topically applied this compound.[2][4]

Materials:

  • Severe Combined Immunodeficient (SCID) mice

  • Full-thickness human skin grafts

  • Surgical tools (forceps, scissors, sutures)

  • Bandages

  • This compound formulated for topical application (e.g., 0.05% in a suitable vehicle)[3]

  • Vehicle control solution

  • Materials for histological and immunohistochemical analysis

Protocol:

  • Skin Grafting:

    • Anesthetize the SCID mouse.

    • Prepare a graft bed on the dorsum of the mouse by excising a section of the mouse's skin.

    • Place the full-thickness human skin graft onto the wound bed and suture it in place.[7]

    • Bandage the graft site to protect it and maintain its position.[7]

    • Allow the graft to heal and establish for several weeks (e.g., 4 weeks).[8]

  • Topical Treatment:

    • Divide the mice into treatment and control groups.

    • Apply the this compound formulation or vehicle control topically to the surface of the human skin graft daily for a specified duration (e.g., 30 days).[3]

  • Analysis of Sebaceous Gland Function:

    • At the end of the treatment period, euthanize the mice.

    • Excise the human skin grafts.

    • Process the tissue for:

      • Histology: Fix a portion of the graft in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess sebaceous gland size and morphology.

      • Immunohistochemistry: Stain sections for markers of sebaceous gland differentiation, such as Epithelial Membrane Antigen (EMA).[2][5]

      • Lipid Analysis: Extract lipids from a portion of the graft and analyze the composition of sebum-specific lipids (e.g., squalene, wax esters) using techniques like High-Performance Thin-Layer Chromatography (HPTLC).

Experimental Workflow for In Vivo Study

cluster_prep Preparation cluster_surgery Surgical Procedure cluster_post_op Post-Operative Care & Treatment cluster_analysis Analysis Anesthesia Anesthetize SCID Mouse Graft_Bed Prepare Graft Bed on Dorsum Anesthesia->Graft_Bed Grafting Suture Skin Graft onto Mouse Graft_Bed->Grafting Skin_Graft Obtain Full-Thickness Human Skin Graft Skin_Graft->Grafting Bandaging Bandage Graft Site Grafting->Bandaging Healing Allow Graft to Heal (e.g., 4 weeks) Bandaging->Healing Treatment Topical Application of This compound or Vehicle (e.g., 30 days) Healing->Treatment Euthanasia Euthanize Mouse Treatment->Euthanasia Excision Excise Human Skin Graft Euthanasia->Excision Histology Histology (H&E) - Gland Size Excision->Histology IHC Immunohistochemistry (EMA) - Differentiation Excision->IHC Lipid_Analysis Lipid Analysis (HPTLC) - Sebum Composition Excision->Lipid_Analysis

Caption: Workflow for the in vivo human skin xenograft model to study the effects of this compound.

References

Troubleshooting & Optimization

Overcoming JNJ-10229570 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-10229570. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a potent antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R)[1][2][3][4]. It is primarily used in research to study its effects on sebaceous gland differentiation and the production of sebum-specific lipids[1][5][6]. Due to its chemical structure, it is a poorly water-soluble compound.

Q2: In what solvent should I dissolve this compound to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound[2][4]. It is a powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds and is miscible with most cell culture media at low concentrations[7][8].

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%[8]. However, the optimal concentration can vary depending on the cell line. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cells.

Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What is happening and how can I prevent this?

A4: This phenomenon is commonly referred to as "crashing out" and occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble[7][8]. The rapid change in solvent polarity causes the compound to come out of solution. To prevent this, you can try several strategies outlined in the troubleshooting guide below, such as optimizing the final DMSO concentration, using a co-solvent system, or employing solubility enhancers[8].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. The concentration may be too high, or the DMSO may have absorbed moisture.Try gentle warming (37°C water bath), vortexing, or sonication to aid dissolution.[7][8] Use fresh, anhydrous DMSO.[4] Consider preparing a less concentrated stock solution.
The stock solution in DMSO is hazy or contains particulates. The compound may not be fully dissolved or has exceeded its solubility limit in DMSO.Filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles.[7] For future preparations, try a lower stock concentration.
This compound precipitates immediately upon addition to cell culture medium. The final concentration of the compound in the aqueous medium is above its solubility limit. The abrupt change in solvent polarity is causing it to "crash out".Perform serial dilutions of the DMSO stock solution in fresh DMSO before adding to the medium to achieve the final desired concentration.[9] Pre-warm the cell culture medium to 37°C before adding the compound.[8] Add the compound to the medium dropwise while vortexing or swirling.
A precipitate forms in the cell culture wells over time. The compound may be unstable in the culture medium, interacting with media components, or the medium may be evaporating, increasing the compound's effective concentration.Test the stability of this compound in your specific cell culture medium over the time course of your experiment. Ensure proper humidification in the incubator to minimize evaporation.[7] Consider using solubility enhancers like cyclodextrins.
Inconsistent experimental results. Variability in the preparation of the this compound working solution.Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is completely dissolved and homogenous before each use.[8] Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[10]

Quantitative Data Summary

Property Value Reference
Molecular Formula C₂₂H₁₉N₃O₂S[2][11]
Molecular Weight 389.5 g/mol [2]
IC₅₀ for human MC1R 270 nM[1][2][12]
IC₅₀ for human MC5R 200 nM[1][2][12]
Solubility in DMSO 78 mg/mL (200.27 mM)[4]
Recommended Storage of Stock Solution -20°C or -80°C[1][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out 3.9 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of high-purity, sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, followed by further vortexing. For difficult-to-dissolve batches, sonication for 5-10 minutes may be beneficial.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is adapted from a formulation for in vivo use and can be modified for in vitro experiments where higher concentrations are needed and standard dilution from a DMSO stock is problematic.

  • Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline co-solvent solution.

  • Dissolve this compound in the DMSO portion first.

  • Gradually add the PEG300 while mixing.

  • Add the Tween-80 and mix until the solution is clear.

  • Finally, add the saline to reach the final volume.

  • This stock can then be further diluted in cell culture medium. Note that a vehicle control with the same co-solvent concentrations is critical.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve check_clarity Visually Inspect for Clarity dissolve->check_clarity aliquot Aliquot and Store at -80°C check_clarity->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Medium thaw->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute add_to_cells Add to Cell Culture dilute->add_to_cells precipitate Precipitation Occurs? add_to_cells->precipitate use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) precipitate->use_enhancer Yes

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway This compound Mechanism of Action JNJ This compound MC1R_MC5R MC1R / MC5R JNJ->MC1R_MC5R Antagonizes AC Adenylate Cyclase MC1R_MC5R->AC Activates cAMP cAMP Production AC->cAMP Sebum Sebum-Specific Lipid Production cAMP->Sebum Differentiation Sebaceous Gland Differentiation cAMP->Differentiation

Caption: Simplified signaling pathway of this compound's inhibitory action.

References

Technical Support Center: JNJ-10229570 and Sebocyte Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of JNJ-10229570 in sebocyte experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in sebocytes?

This compound is a potent antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R)[1][2]. In sebocytes, its primary role is to inhibit sebaceous gland differentiation and the production of sebum-specific lipids[1][2]. It achieves this by blocking the binding of melanocortin peptides, such as α-melanocyte-stimulating hormone (α-MSH), to MC1R and MC5R, thereby inhibiting downstream signaling pathways that promote lipogenesis.

Q2: What are the expected phenotypic effects of this compound on cultured sebocytes?

Based on current research, the primary and expected effects of treating sebocytes with this compound are:

  • Inhibition of Lipid Production: A dose-dependent decrease in the synthesis of total lipids, particularly sebum-specific lipids like squalene and wax esters[3][4][5].

  • Reduction in Sebaceous Gland Size: In 3D culture models or in vivo, treatment leads to a noticeable decrease in the size of sebaceous glands.

  • Downregulation of Differentiation Markers: A reduction in the expression of markers associated with sebocyte differentiation, such as epithelial-membrane antigen (EMA)[6].

Q3: Are there any known unexpected or off-target effects of this compound in sebocytes?

Currently, there is a lack of published data detailing unexpected or off-target phenotypic effects of this compound specifically in sebocytes. The majority of available research focuses on its expected role as an MC1R/MC5R antagonist in regulating lipogenesis. While one key study mentioned performing transcription profiling on this compound-treated sebocytes, the detailed results of this analysis are not publicly available[6].

However, researchers should remain observant for potential unexpected effects, which could theoretically include:

  • Alterations in Cell Proliferation and Viability: While not a primary reported effect, modulation of signaling pathways could potentially impact cell growth and survival.

  • Induction of Apoptosis: Changes in cellular homeostasis due to lipid metabolism inhibition could potentially trigger programmed cell death.

  • Modulation of Inflammatory Responses: MC1R is known to have anti-inflammatory roles in the skin[7]. Antagonizing this receptor could potentially alter the inflammatory profile of sebocytes.

  • Changes in Gene Expression Unrelated to Lipogenesis: Comprehensive transcriptomic or proteomic analyses might reveal changes in genes and proteins involved in other cellular processes.

Q4: What are the recommended working concentrations for this compound in sebocyte culture?

Effective concentrations of this compound for inhibiting lipid production in cultured human sebocytes have been reported in the range of 0.01 µM to 1 µM[3][4]. The optimal concentration may vary depending on the specific cell line (e.g., primary human sebocytes, SZ95, SEB-1), culture conditions, and the desired level of inhibition. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound and sebocytes.

Problem Possible Cause Troubleshooting Steps
No significant inhibition of lipid production observed. Suboptimal concentration of this compound: The concentration may be too low for the specific sebocyte cell line or culture conditions.Perform a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the IC50 for your system.
Poor compound stability or activity: Improper storage or handling of the this compound stock solution may have led to degradation.Ensure the compound is stored as recommended by the manufacturer (typically at -20°C or -80°C). Prepare fresh dilutions from a new stock solution.
Resistant sebocyte cell line: The specific cell line may have lower expression of MC1R/MC5R or altered downstream signaling.Verify the expression of MC1R and MC5R in your sebocyte cell line using qPCR or Western blotting.
High variability in lipid content between replicates. Inconsistent cell seeding density: Uneven cell numbers will lead to variations in total lipid content.Ensure accurate cell counting and even distribution of cells when seeding plates.
Edge effects in multi-well plates: Wells on the outer edges of the plate are prone to evaporation, which can affect cell growth and metabolism.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Inconsistent treatment application: Variations in the volume or timing of this compound addition.Use calibrated pipettes and a consistent workflow for adding the compound to all wells.
Unexpected cell death or morphological changes. Compound toxicity at high concentrations: The concentration of this compound may be too high, leading to cytotoxicity.Perform a cell viability assay (e.g., MTT, PrestoBlue) in parallel with your lipid analysis to assess cytotoxicity at different concentrations.
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control group.
Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and experimental outcomes.[8][9][10][11][12]Regularly inspect cultures for signs of contamination. Perform mycoplasma testing on all cell stocks.[10]
Difficulty in quantifying lipid droplets. Low lipid accumulation: The differentiation protocol may not be optimal for inducing robust lipogenesis.Optimize the differentiation cocktail (e.g., using insulin, oleic acid, or other inducers) and the duration of differentiation.
Issues with lipid staining: The staining protocol (e.g., Oil Red O, Nile Red) may not be optimized.Ensure proper fixation, staining, and washing steps. Use positive and negative controls for staining.
Subjectivity in manual quantification: Manual counting of lipid droplets can be subjective and prone to bias.Utilize image analysis software (e.g., ImageJ) to automate the quantification of lipid droplet size and number for more objective results.

Data Presentation

This compound Activity Profile
Parameter Value Receptor Assay Reference
IC50270 nMHuman MC1RRadioligand Binding[1]
IC50200 nMHuman MC5RRadioligand Binding[1]
Effects of this compound on Sebocyte Lipid Content
Treatment Concentration Effect on Total Lipids Effect on Sebum-Specific Lipids (Squalene, Wax Esters) Reference
This compound0.01 µM - 1 µMDose-dependent decreaseSignificant dose-dependent decrease[3][4][5]
Vehicle Control-No significant changeNo significant change[3][4]

Experimental Protocols

Sebocyte Culture and Differentiation

This protocol is a general guideline for the culture of immortalized human sebocytes (e.g., SZ95 or SEB-1).

  • Cell Culture:

    • Culture sebocytes in Sebomed® medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 5 ng/mL epidermal growth factor (EGF).

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 80-90% confluency using 0.25% trypsin-EDTA.

  • Induction of Differentiation:

    • Seed sebocytes in the desired plate format (e.g., 24-well or 96-well plates).

    • Once the cells reach approximately 70-80% confluency, switch to a differentiation medium.

    • Differentiation medium typically consists of basal medium supplemented with lipid inducers such as insulin (10 µg/mL) and oleic acid (100 µM).

    • Incubate the cells in the differentiation medium for 48-72 hours to induce lipogenesis.

This compound Treatment
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Aliquot and store the stock solution at -20°C or -80°C, protected from light.

  • Treatment of Sebocytes:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in the differentiation medium to achieve the desired final concentrations.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound.

    • Replace the medium in the sebocyte cultures with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24-72 hours).

Lipid Quantification using Oil Red O Staining
  • Fixation:

    • After the treatment period, carefully remove the medium from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Fix the cells by adding 10% formalin to each well and incubating for 30-60 minutes at room temperature.

  • Staining:

    • Remove the formalin and wash the cells twice with deionized water.

    • Add 60% isopropanol to each well and incubate for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution to each well, ensuring the cells are completely covered.

    • Incubate for 15-20 minutes at room temperature.

  • Washing and Imaging:

    • Remove the Oil Red O solution and wash the cells 3-4 times with deionized water until the excess stain is removed.

    • The lipid droplets within the cells will be stained red.

    • Acquire images using a light microscope.

  • Quantification:

    • To quantify the lipid content, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the isopropanol containing the eluted dye to a 96-well plate.

    • Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.

Mandatory Visualizations

Sebocyte_Differentiation_Workflow cluster_culture Cell Culture cluster_differentiation Differentiation & Treatment cluster_analysis Analysis seeding Seed Sebocytes growth Culture to 70-80% Confluency seeding->growth diff_medium Switch to Differentiation Medium growth->diff_medium treatment Add this compound or Vehicle diff_medium->treatment incubation Incubate for 24-72h treatment->incubation fix_stain Fixation & Oil Red O Staining incubation->fix_stain imaging Microscopy fix_stain->imaging quantification Quantification (Absorbance) fix_stain->quantification

Caption: Experimental workflow for assessing the effect of this compound on sebocyte differentiation and lipid accumulation.

MC5R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_MSH α-MSH MC5R MC5R alpha_MSH->MC5R Activates AC Adenylate Cyclase MC5R->AC Activates JNJ This compound JNJ->MC5R Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Lipogenic_Genes Lipogenic Gene Expression CREB->Lipogenic_Genes Promotes Transcription Troubleshooting_Logic Start Unexpected Experimental Result No_Effect No Inhibition of Lipogenesis Start->No_Effect High_Variability High Variability in Data Start->High_Variability Cell_Death Unexpected Cell Death Start->Cell_Death Check_Conc Check this compound Concentration No_Effect->Check_Conc Is concentration optimal? Check_Activity Verify Compound Activity No_Effect->Check_Activity Is compound stable? Check_Receptors Confirm MC1R/MC5R Expression No_Effect->Check_Receptors Is cell line responsive? Check_Seeding Review Cell Seeding Protocol High_Variability->Check_Seeding Is seeding consistent? Check_Edge Assess for Edge Effects High_Variability->Check_Edge Are outer wells used? Check_Treatment Standardize Treatment Application High_Variability->Check_Treatment Is application uniform? Check_Toxicity Assess Compound Cytotoxicity Cell_Death->Check_Toxicity Is concentration too high? Check_Solvent Evaluate Vehicle Toxicity Cell_Death->Check_Solvent Is solvent concentration safe? Check_Contamination Screen for Contamination Cell_Death->Check_Contamination Is culture sterile?

References

Optimizing JNJ-10229570 concentration for in-vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on the optimal use of JNJ-10229570 in in-vitro experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered.

Important Initial Clarification: this compound is an antagonist of Melanocortin Receptor 1 (MC1R) and Melanocortin Receptor 5 (MC5R), not a T-type calcium channel blocker. Its primary in-vitro application is the inhibition of sebaceous gland differentiation and the production of sebum-specific lipids.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity.

ParameterValueCell TypeAssay Type
IC₅₀ (MC1R) 270 ± 120 nMCHO-K1 cells over-expressing human MC1RRadioligand binding assay ([¹²⁵I]-NDP-α-MSH)
IC₅₀ (MC5R) 200 ± 50 nMHEK-293 cells over-expressing human MC5RRadioligand binding assay ([¹²⁵I]-NDP-α-MSH)
IC₅₀ (MC4R) 240 ± 170 nMHEK-293 cells over-expressing human MC4RRadioligand binding assay ([¹²⁵I]-NDP-α-MSH)
Effective Concentration 0.01 µM (strong inhibition of lipid granules)Primary human sebocytesLipid granule formation
Effective Concentration 0.05 µM (complete inhibition of lipid granules)Primary human sebocytesLipid granule formation

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in-vitro evaluation.

cluster_0 MC1R/MC5R Signaling cluster_1 Antagonism by this compound α-MSH α-MSH MC1R/MC5R MC1R/MC5R α-MSH->MC1R/MC5R binds Gαs Gαs MC1R/MC5R->Gαs activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Expression Gene Expression CREB->Gene Expression regulates Sebum Production Sebum Production Gene Expression->Sebum Production leads to This compound This compound This compound->MC1R/MC5R blocks

Caption: this compound antagonism of the MC1R/MC5R signaling pathway.

Start Start Primary Sebocyte Culture Primary Sebocyte Culture Start->Primary Sebocyte Culture Induce Differentiation Induce Differentiation Primary Sebocyte Culture->Induce Differentiation Treat with this compound Treat with this compound Induce Differentiation->Treat with this compound Lipid Production Assay Lipid Production Assay Treat with this compound->Lipid Production Assay cAMP Measurement cAMP Measurement Treat with this compound->cAMP Measurement Data Analysis Data Analysis Lipid Production Assay->Data Analysis cAMP Measurement->Data Analysis

Caption: Experimental workflow for evaluating this compound in vitro.

Experimental Protocols

Here are detailed methodologies for key in-vitro experiments with this compound.

Primary Human Sebocyte Culture and Differentiation

This protocol describes the isolation and culture of primary human sebocytes, which are the most relevant cell model for studying the effects of this compound.

  • Materials:

    • Human skin tissue from elective surgery (with appropriate ethical approval and consent).

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Ham's F-12 Nutrient Mixture

    • Fetal Bovine Serum (FBS)

    • Epidermal Growth Factor (EGF)

    • Hydrocortisone

    • Cholera Toxin

    • Penicillin-Streptomycin solution

    • Dispase II

    • Trypsin-EDTA solution

    • Collagen I-coated culture flasks/plates

    • Mitomycin-C inactivated 3T3 feeder layer (optional, but recommended for improved growth)[2]

  • Protocol:

    • Wash the skin tissue with sterile Phosphate Buffered Saline (PBS) containing antibiotics.

    • Separate the epidermis from the dermis by incubating in Dispase II solution overnight at 4°C.[2]

    • Microdissect sebaceous glands from the dermis under a stereomicroscope.[2]

    • Seed the isolated gland lobules onto a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts in culture flasks.[2]

    • Culture the cells in DMEM/Ham's F-12 (3:1) supplemented with 10% FBS, 10 ng/mL EGF, 0.4 µg/mL hydrocortisone, 10⁻⁹ M cholera toxin, and antibiotics.[2]

    • Primary sebocytes will grow out from the periphery of the gland lobules.

    • To induce differentiation and lipid production, culture the sebocytes to confluence and then treat with appropriate inducers like bovine pituitary extract (BPE) or continue culture in serum-containing medium.[3]

Lipid Production Assay (Oil Red O Staining)

This protocol provides a method for visualizing and quantifying neutral lipid accumulation in cultured sebocytes.

  • Materials:

    • Cultured sebocytes in multi-well plates

    • PBS

    • 10% Formalin

    • Oil Red O stock solution (0.35 g in 100 mL isopropanol)[4]

    • Oil Red O working solution (6 parts stock solution + 4 parts distilled water, freshly prepared and filtered)[4]

    • 60% Isopropanol

    • 100% Isopropanol

    • Hematoxylin (for counterstaining nuclei)

    • Microplate reader

  • Protocol:

    • After treatment with this compound, remove the culture medium and wash the cells twice with PBS.[4]

    • Fix the cells with 10% formalin for at least 1 hour.[4]

    • Remove the formalin and wash the cells twice with distilled water.

    • Incubate the cells with 60% isopropanol for 5 minutes.[4]

    • Remove the isopropanol and allow the cells to dry completely.

    • Add the Oil Red O working solution to each well and incubate for 10-15 minutes at room temperature.[5]

    • Remove the staining solution and wash the cells 4 times with distilled water.[4]

    • (Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes and wash with water.

    • Acquire images under a microscope for qualitative analysis.

    • To quantify the lipid content, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.[4]

    • Transfer the isopropanol with the eluted dye to a new 96-well plate and measure the absorbance at 500 nm using a microplate reader.[4]

cAMP Measurement Assay

This protocol outlines a general procedure for measuring intracellular cyclic AMP (cAMP) levels to assess the antagonist activity of this compound. This is typically performed using a commercially available cAMP ELISA kit.

  • Materials:

    • HEK-293 cells stably expressing human MC1R or MC5R.

    • Cell culture medium

    • PBS

    • Agonist (e.g., α-MSH)

    • This compound

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

    • Forskolin (for Gαi-coupled receptors, not directly applicable here but good to be aware of)

    • cAMP ELISA kit (follow manufacturer's instructions)

  • Protocol:

    • Plate the MC1R or MC5R expressing cells in a 96-well plate and culture overnight.

    • Wash the cells with PBS.

    • Pre-incubate the cells with various concentrations of this compound in the presence of a PDE inhibitor (e.g., 0.1 mM IBMX) for 15-30 minutes.[6]

    • Stimulate the cells with an agonist (e.g., α-MSH) at a concentration that elicits a submaximal response (EC₈₀).

    • Incubate for the time recommended by the agonist's known kinetics or for a standard duration (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP ELISA kit according to the manufacturer's protocol.

    • Generate a standard curve and determine the cAMP concentration in each sample. The inhibitory effect of this compound will be observed as a decrease in agonist-induced cAMP production.

Troubleshooting Guide

Start Start Problem Inconsistent/No Inhibition of Lipid Production Start->Problem Cause1 Poor Cell Health or Viability Problem->Cause1 Is it... Cause2 Compound Solubility/Stability Issues Problem->Cause2 Or is it... Cause3 Suboptimal Assay Conditions Problem->Cause3 Or perhaps... Solution1 Check for contamination (mycoplasma, bacteria, fungi). Optimize cell seeding density. Ensure proper handling and storage of cells. Use fresh media and supplements. Cause1->Solution1 Then... Solution2 Prepare fresh stock solutions of this compound in DMSO. Store stock solutions at -20°C or -80°C in aliquots. Ensure final DMSO concentration in culture is non-toxic (<0.1%). Cause2->Solution2 Then... Solution3 Optimize concentration of differentiation inducer. Ensure appropriate incubation time with this compound. Include positive and negative controls in every experiment. Cause3->Solution3 Then...

Caption: Troubleshooting decision tree for this compound experiments.
Q: My primary sebocyte culture has low viability and does not proliferate well. What can I do?

A: Poor viability in primary sebocyte cultures can be due to several factors. First, ensure your cell isolation protocol is optimized to minimize enzymatic digestion times and mechanical stress.[7] Using a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts can significantly improve the growth of primary sebocytes.[2] Also, verify the quality of your culture medium and supplements, as their freshness and proper storage are critical. Finally, check for mycoplasma contamination, which can negatively impact cell health without obvious signs of bacterial or fungal growth.[8]

Q: I am observing high variability in my lipid production assays between wells and experiments. What are the possible causes?

A: Variability in lipid assays can stem from both biological and technical sources.[9]

  • Biological Variability: Primary cells inherently show some donor-to-donor variability. Ensure you are using cells of a similar passage number for your experiments. The differentiation state of the sebocytes can also impact lipid production, so it's crucial to have a consistent differentiation protocol.

  • Technical Variability: Ensure even cell seeding across all wells of your plate. When adding this compound or other reagents, mix gently to avoid disturbing the cell monolayer. In the Oil Red O staining protocol, ensure complete removal of washing solutions at each step and consistent incubation times.

Q: this compound is not showing the expected inhibitory effect on cAMP production. What should I check?

A: If you are not observing the expected antagonism in your cAMP assay, consider the following:

  • Agonist Concentration: Ensure you are using an EC₈₀ concentration of your agonist (e.g., α-MSH). If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.

  • Cell Line Health and Receptor Expression: Verify that your cell line is healthy and continues to express the target receptor (MC1R or MC5R) at sufficient levels.

  • Compound Integrity: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to rule out degradation.

  • Assay Kit and Protocol: Ensure your cAMP assay kit is not expired and that you are following the manufacturer's protocol precisely. The inclusion of a PDE inhibitor is crucial to prevent cAMP degradation during the assay.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO.[10] Prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[11] Avoid repeated freeze-thaw cycles.[11]

Q2: What is the optimal concentration range of this compound for in-vitro experiments with sebocytes?

A2: Based on published data, a concentration range of 0.01 µM to 1 µM is recommended for initial experiments. Strong inhibition of lipid granule formation is observed at 0.01 µM, with complete inhibition at 0.05 µM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.

Q3: What are the essential controls to include in my in-vitro experiments with this compound?

A3: It is crucial to include the following controls:

  • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any solvent effects.

  • Untreated Control: Cells that are not treated with any compound.

  • Positive Control (for inhibition): If available, use another known inhibitor of sebum production to validate the assay system.

  • Agonist-only Control (for cAMP assays): To establish the maximum agonist-induced response.

  • Basal Control (for cAMP assays): Cells treated with vehicle only to determine the baseline cAMP level.

Q4: Can I use an immortalized sebocyte cell line instead of primary cells?

A4: Yes, immortalized human sebocyte cell lines such as SZ95 can be a suitable alternative to primary cells.[2] They offer the advantage of easier culture and less variability between experiments. However, it is important to verify that the chosen cell line expresses MC1R and MC5R and responds to melanocortin agonists. Primary cells are generally considered more physiologically relevant.

Q5: How can I be sure that the observed effects are specific to MC1R/MC5R antagonism?

A5: To confirm the specificity of the effects of this compound, you could perform the following experiments:

  • Rescue Experiment: Co-treat the cells with this compound and a high concentration of an MC1R/MC5R agonist (e.g., α-MSH). If the inhibitory effect of this compound is reversed, it suggests a competitive antagonism at the receptor level.

  • Use of a Negative Control Cell Line: Use a cell line that does not express MC1R or MC5R. This compound should not have a significant effect on lipid production in these cells.

  • siRNA Knockdown: Use siRNA to knockdown the expression of MC1R and/or MC5R in your sebocytes. This should mimic the inhibitory effect of this compound.

References

Addressing inconsistent results in JNJ-10229570 sebum inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing JNJ-10229570 in sebum inhibition assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Inconsistent Results

Inconsistent results in this compound sebum inhibition assays can arise from various factors, from cell culture conditions to assay execution. This guide provides a structured approach to identifying and resolving common issues.

Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution across the plate.- Ensure thorough mixing of the cell suspension before and during plating. - Use a multichannel pipette for seeding and ensure all tips are dispensing equal volumes. - Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations.- Avoid using the outermost wells of the plate for experimental conditions. - Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting Errors: Inaccurate dispensing of this compound or other reagents.- Calibrate pipettes regularly. - Use fresh pipette tips for each reagent and concentration. - When preparing serial dilutions, ensure thorough mixing at each step.
Lower than expected inhibition by this compound Suboptimal this compound Activity: Compound degradation or improper storage.- Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] - Prepare fresh working solutions for each experiment from a new aliquot.
Low Receptor Expression: Sebocytes may have low expression of MC1R and MC5R.- Use early passage primary human sebocytes, as receptor expression can decrease with extensive passaging. - Consider using an immortalized sebocyte cell line known to express these receptors, such as SZ95.
Insufficient Treatment Time: The incubation period with this compound may be too short.- Based on published studies, a treatment duration of several days (e.g., 8 days) may be necessary to observe significant inhibition of lipid production.
High background or "noise" in the assay Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and lipid metabolism.- Regularly test cell cultures for mycoplasma contamination. - Use sterile technique and appropriate antibiotics/antimycotics in the culture medium.
Assay Reagent Issues: Problems with lipid staining reagents (e.g., Nile Red, Oil Red O) or detection instruments.- Prepare fresh staining solutions and protect them from light. - Optimize staining time and concentration for your specific cell type and plate format. - Ensure the microplate reader settings (e.g., excitation/emission wavelengths, gain) are appropriate for the fluorophore being used.
Inconsistent dose-response curve Inaccurate Dilutions: Errors in preparing the serial dilutions of this compound.- Carefully prepare a stock solution and perform precise serial dilutions. - Use a fresh set of pipette tips for each dilution step.
Cell Health Variability: Differences in cell viability across the concentration range.- Perform a cytotoxicity assay in parallel to determine if high concentrations of this compound are affecting cell viability. - Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all wells and is not toxic to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R).[1] By blocking these receptors, it inhibits the differentiation of sebaceous gland cells (sebocytes) and the production of sebum-specific lipids.[1]

Q2: What are the recommended cell types for this compound sebum inhibition assays?

A2: Primary human sebocytes are the most physiologically relevant model.[1] However, due to their limited lifespan in culture, immortalized human sebocyte cell lines like SZ95 can also be used as they retain key characteristics of normal human sebocytes.

Q3: What is the optimal concentration range for this compound in in vitro assays?

A3: The effective concentration can vary depending on the cell type and assay conditions. Published data shows IC50 values of approximately 270 nM for MC1R and 200 nM for MC5R.[1] A dose-dependent inhibition of sebaceous lipids in cultured primary human sebocytes has been observed, with strong inhibition of lipid granules at 0.01 µM and complete inhibition at 0.05 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -80°C for up to two years or -20°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q5: What methods can be used to quantify sebum production in vitro?

A5: Several methods can be used, including:

  • Nile Red Staining: A fluorescent dye that stains intracellular lipid droplets. The fluorescence intensity can be measured using a plate reader or visualized by microscopy.

  • Oil Red O Staining: A fat-soluble dye that stains neutral triglycerides and lipids, which can be quantified by extracting the dye and measuring its absorbance.

  • High-Performance Thin-Layer Chromatography (HPTLC): This technique separates and quantifies different lipid classes, providing a more detailed analysis of the lipid profile.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetAssayIC50 (nM)Reference
Human MC1R125I-NDP-α-MSH Binding270 ± 120[1]
Human MC5R125I-NDP-α-MSH Binding200 ± 50[1]

Table 2: Observed Effects of this compound on Sebocytes

ConcentrationObservationReference
0.01 µMStrong inhibition of lipid granules[1]
0.05 µMComplete inhibition of lipid granules[1]

Experimental Protocols

Protocol 1: In Vitro Sebum Inhibition Assay Using Primary Human Sebocytes

1. Materials:

  • Primary human sebocytes

  • Sebocyte growth medium

  • Collagen I-coated culture plates

  • This compound

  • DMSO (vehicle)

  • Nile Red staining solution

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (4%)

2. Cell Culture and Seeding:

  • Culture primary human sebocytes in sebocyte growth medium on collagen I-coated plates.

  • Once the cells reach 70-80% confluency, harvest them using trypsin-EDTA.

  • Seed the sebocytes into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

3. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in sebocyte growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 8 days), changing the medium with fresh compound every 2-3 days.

4. Lipid Quantification with Nile Red Staining:

  • After the treatment period, remove the medium and wash the cells twice with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the Nile Red staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Add PBS to each well and measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 570 nm emission for neutral lipids).

Visualizations

Sebum_Inhibition_Pathway cluster_stimulation Stimulation cluster_receptor Receptor cluster_inhibition Inhibition cluster_downstream Downstream Signaling alpha-MSH alpha-MSH MC1R_MC5R MC1R / MC5R alpha-MSH->MC1R_MC5R Activates Signaling_Cascade Downstream Signaling (e.g., cAMP pathway) MC1R_MC5R->Signaling_Cascade Initiates This compound This compound This compound->MC1R_MC5R Antagonizes Sebocyte_Differentiation Sebocyte Differentiation Signaling_Cascade->Sebocyte_Differentiation Lipid_Synthesis Lipid Synthesis Sebocyte_Differentiation->Lipid_Synthesis Sebum_Production Sebum Production Lipid_Synthesis->Sebum_Production

Caption: Signaling pathway of sebum production and inhibition by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Sebocytes Culture Primary Human Sebocytes Seed_Cells Seed Cells into 96-well Plate Culture_Sebocytes->Seed_Cells Prepare_JNJ Prepare this compound Dilutions Seed_Cells->Prepare_JNJ Treat_Cells Treat Cells with This compound Prepare_JNJ->Treat_Cells Stain_Lipids Stain Intracellular Lipids (Nile Red) Treat_Cells->Stain_Lipids Measure_Fluorescence Measure Fluorescence (Plate Reader) Stain_Lipids->Measure_Fluorescence Analyze_Data Data Analysis Measure_Fluorescence->Analyze_Data

Caption: Experimental workflow for an in vitro sebum inhibition assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Cell_Culture Check Cell Culture (Seeding, Contamination) Inconsistent_Results->Check_Cell_Culture Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Review_Compound_Prep Review Compound Prep (Storage, Dilutions) Check_Cell_Culture->Review_Compound_Prep Verify_Assay_Protocol Verify Assay Protocol (Staining, Reader Settings) Review_Compound_Prep->Verify_Assay_Protocol Optimize_Conditions Optimize Conditions (Treatment Time, Concentration) Verify_Assay_Protocol->Optimize_Conditions Optimize_Conditions->Consistent_Results

Caption: Logical workflow for troubleshooting inconsistent assay results.

References

Potential off-target effects of JNJ-10229570 on other receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-10229570. The information focuses on potential off-target effects and provides guidance for interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-target receptors for this compound?

Q2: What is the binding affinity of this compound for its known target and off-target receptors?

The half-maximal inhibitory concentrations (IC50) for this compound at human melanocortin receptors have been determined in radioligand binding assays. A summary of these values is provided in the table below.

ReceptorIC50 (nM)
Human MC1R270 ± 120
Human MC5R200 ± 50
Human MC4R240 ± 170
Human MC3RNot reported

Data compiled from multiple sources.[1][7][8][9]

Q3: What is the mechanism of action of this compound at these receptors?

This compound acts as an antagonist, meaning it binds to the receptor but does not activate it. Instead, it blocks the binding of the natural agonists, such as α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the downstream signaling cascade.[8][9] The primary signaling pathway for MC1R, MC3R, MC4R, and MC5R involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[9] this compound has been shown to inhibit this α-MSH-induced cAMP production.[8]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent inhibition of α-MSH-induced cAMP production.

  • Possible Cause 1: Cell line expressing multiple melanocortin receptors.

    • Troubleshooting: Verify the melanocortin receptor expression profile of your cell line using RT-qPCR or Western blot. If the cells express multiple receptors with varying affinities for this compound, you may observe a complex dose-response curve. Consider using a cell line engineered to express only the receptor of interest.

  • Possible Cause 2: Agonist concentration is too high.

    • Troubleshooting: The inhibitory effect of a competitive antagonist like this compound can be overcome by high concentrations of the agonist. Perform a dose-response experiment with a range of α-MSH concentrations to determine the EC50 in your system. For inhibition studies, use an agonist concentration at or near the EC80 to ensure a robust but surmountable signal.

  • Possible Cause 3: Issues with this compound stock solution.

    • Troubleshooting: this compound is typically dissolved in DMSO. Ensure that your stock solution is fully dissolved and has been stored correctly. Prepare fresh dilutions for each experiment to avoid degradation. Include a vehicle control (DMSO) in your experiments to rule out any solvent effects.

Issue 2: Unexpected effects on cell morphology or viability.

  • Possible Cause 1: Off-target effects on other signaling pathways.

    • Troubleshooting: While the primary off-targets are within the melanocortin receptor family, high concentrations of any compound can lead to non-specific effects. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations of this compound used in your experiments. If toxicity is observed, lower the concentration or reduce the incubation time.

  • Possible Cause 2: Contamination of cell culture.

    • Troubleshooting: Visually inspect your cells for any signs of contamination. If contamination is suspected, discard the cells and start a fresh culture from a frozen stock.

Issue 3: Difficulty replicating in vivo effects in an in vitro model.

  • Possible Cause: Differences in the experimental systems.

    • Troubleshooting: this compound has been shown to reduce sebum production in human skin xenografts on SCID mice.[2] This in vivo environment is complex and involves interactions between different cell types. A simple in vitro monoculture of sebocytes may not fully recapitulate this. Consider using more complex models such as 3D skin equivalents or co-culture systems to better mimic the in vivo setting.

Experimental Protocols

1. Radioligand Binding Assay (Competitive Inhibition)

This protocol is a general guideline for determining the binding affinity of this compound for a specific melanocortin receptor.

  • Materials:

    • Cell membranes prepared from a cell line expressing the human melanocortin receptor of interest.

    • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH).

    • Non-labeled competitor: this compound.

    • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

    • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 500 mM NaCl, pH 7.4.

    • 96-well filter plates (e.g., Millipore MultiScreen).

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or a high concentration of non-labeled NDP-α-MSH (for non-specific binding) or this compound dilution.

      • 50 µL of [¹²⁵I]-NDP-α-MSH (at a concentration close to its Kd).

      • 100 µL of cell membrane preparation.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Harvest the membranes by vacuum filtration onto the filter plate.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate the specific binding and determine the IC50 value for this compound by non-linear regression analysis.

2. cAMP Functional Assay

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production.

  • Materials:

    • A cell line expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells).

    • Agonist: α-MSH or NDP-α-MSH.

    • Antagonist: this compound.

    • cAMP assay kit (e.g., a competitive immunoassay using HTRF, FRET, or ELISA).

    • Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • The next day, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

    • Add this compound at various concentrations and incubate for a further 15-30 minutes.

    • Add the agonist (α-MSH) at a concentration that gives a submaximal response (e.g., EC80) and incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 of inhibition.

Visualizations

Signaling Pathway of Melanocortin Receptors

Melanocortin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist α-MSH MCR MC1/3/4/5R Agonist->MCR Activates Antagonist This compound Antagonist->MCR Blocks G_protein Gs MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., steroidogenesis, melanogenesis) CREB->Gene_Expression Regulates

Caption: Agonist activation of melanocortin receptors (MCR) stimulates cAMP production via Gs and adenylyl cyclase, leading to changes in gene expression. This compound blocks this pathway.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: Hypothesis of Off-Target Activity receptor_screen In Silico Screening or Broad Receptor Panel start->receptor_screen binding_assay Radioligand Binding Assay (IC50 Determination) receptor_screen->binding_assay Identified Potential Hits functional_assay Functional Assay (e.g., cAMP, Calcium Flux) (IC50 Determination) binding_assay->functional_assay Confirmed Binding cellular_phenotype Cellular Phenotypic Assay (e.g., lipid production, morphology) functional_assay->cellular_phenotype Confirmed Functional Activity in_vivo In Vivo Model Validation cellular_phenotype->in_vivo end Conclusion: Characterized Off-Target Profile in_vivo->end

Caption: A logical workflow for identifying and characterizing potential off-target effects of a compound, moving from broad screening to specific in vivo validation.

References

Technical Support Center: Managing Variability in Primary Human Sebocyte Responses to JNJ-10229570

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing JNJ-10229570 in primary human sebocyte cultures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways to help manage variability and ensure reproducible results.

I. Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental process.

FAQs - General Culture and Compound Handling

  • Q1: My primary human sebocytes are not proliferating or appear unhealthy. What are the common causes?

    • A1: Several factors can affect the health and proliferation of primary human sebocytes. These include:

      • Donor Variability: Primary cells inherently exhibit significant donor-to-donor variability in growth rates and differentiation capacity.

      • Culture Conditions: Suboptimal culture conditions are a frequent cause of poor cell health. Ensure you are using the recommended media and supplements.[1] Primary human sebocytes require specific growth factors and hormones to thrive in culture.

      • Subculturing Practices: Improper subculturing techniques, such as over-trypsinization or letting the cells become over-confluent, can damage the cells. It is recommended to passage sub-confluent cultures (70-80% confluency).

      • Serum and Media Quality: Ensure the fetal bovine serum (FBS) and other media components are of high quality and have been stored correctly. Variations in media lots can also contribute to variability.

  • Q2: I am observing a high degree of variability in lipid production between different donors and even between passages of the same donor line. How can I minimize this?

    • A2: Variability is a known challenge in primary sebocyte research. To mitigate this:

      • Standardize Protocols: Strictly adhere to standardized protocols for cell isolation, culture, and passaging.

      • Low Passage Number: Use sebocytes at the lowest possible passage number for your experiments, as they can lose their characteristics with repeated subculturing.[1]

      • Pooling Donors (with caution): For some applications, pooling cells from multiple donors can help to average out individual variations. However, this may not be suitable for all experimental designs.

      • Thorough Characterization: Characterize each new donor line for baseline lipid production and differentiation markers before initiating large-scale experiments.

  • Q3: How should I prepare and store this compound for my experiments?

    • A3: Proper handling of this compound is critical for obtaining consistent results.

      • Stock Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO.

      • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

      • Working Dilutions: Prepare fresh working dilutions in your culture medium for each experiment to avoid degradation.

Troubleshooting - this compound Treatment

  • Q4: I am not observing the expected dose-dependent inhibition of lipid production with this compound. What could be the reason?

    • A4: If you are not seeing a dose-dependent effect, consider the following:

      • Inadequate Differentiation: this compound is an antagonist of melanocortin receptors, which are more prominently expressed in differentiated sebocytes. Ensure your culture conditions promote sebocyte differentiation to observe the compound's effect. The expression of the target receptor, MC5R, is associated with differentiated sebocytes.[2]

      • Compound Concentration and Incubation Time: Verify the concentrations of this compound used and the duration of the treatment. Studies have shown that strong inhibition of lipid granules is observed at 0.01 µM, with complete inhibition at 0.05 µM after an 8-day treatment.[3][4]

      • Vehicle Control Issues: Ensure your vehicle control (e.g., DMSO) is used at a concentration that does not affect sebocyte viability or lipid production.

      • Cell Health: Poor cell health can mask the effects of the compound. Ensure your cells are healthy and proliferating before starting the treatment.

  • Q5: There is high variability in the response to this compound between my experimental replicates. How can I improve reproducibility?

    • A5: To improve reproducibility:

      • Consistent Seeding Density: Plate cells at a consistent density across all wells and experiments.

      • Homogeneous Cell Suspension: Ensure a single-cell suspension before plating to avoid clumps, which can lead to uneven growth and differentiation.

      • Uniform Treatment Application: Apply the treatment medium uniformly across all wells.

      • Control for Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery may behave differently. Consider not using the outer wells for critical experiments.

      • Increase Replicates: Increasing the number of technical and biological replicates can help to identify and account for random variations.

II. Quantitative Data

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: In Vitro Efficacy of this compound

ParameterReceptorValueCell TypeReference
IC50MC1R270 ± 120 nMCells expressing human MC1R[3][5]
IC50MC5R200 ± 50 nMCells expressing human MC5R[3][5]
IC50MC4R240 ± 170 nMCells expressing human MC4R[3]
Effective ConcentrationN/AStrong inhibition of lipid granules at 0.01 µMPrimary human sebocytes[3][4]
Effective ConcentrationN/AComplete inhibition of lipid granules at 0.05 µMPrimary human sebocytes[3][4]
Effective ConcentrationN/AComplete inhibition of cholera toxin-induced lipid droplet production at 1 µMPrimary human sebocytes[6][7]

Table 2: Quantitative Analysis of Lipid Inhibition by this compound (1 µM)

Lipid TypePercent ReductionReference
Squalene~58%[3]
Cholesterol Esters~51%[3]
Total Neutral Lipids~40%[3]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving primary human sebocytes and this compound.

Protocol 1: Isolation and Culture of Primary Human Sebocytes

This protocol is a synthesis of commonly used methods.[1][8]

  • Tissue Acquisition: Obtain human skin samples from surgical discard with appropriate ethical approval and patient consent.

  • Separation of Epidermis and Dermis:

    • Wash the skin samples in phosphate-buffered saline (PBS) with antibiotics.

    • Incubate the skin in dispase (e.g., 2.4 U/ml) overnight at 4°C to separate the epidermis from the dermis.

  • Isolation of Sebaceous Glands:

    • Manually separate the epidermis from the dermis.

    • Under a dissecting microscope, identify and microdissect intact sebaceous glands from the epidermal sheets.

  • Sebocyte Culture Initiation:

    • Place the isolated sebaceous glands onto a feeder layer of mitomycin-C-treated 3T3 fibroblasts or directly onto collagen-coated culture dishes.

    • Culture in sebocyte growth medium (e.g., a 3:1 mixture of DMEM and Ham's F12, supplemented with FBS, epidermal growth factor, hydrocortisone, and cholera toxin).

  • Subculturing:

    • When the primary cultures reach 70-80% confluency, remove the feeder layer (if used) with a brief EDTA treatment.

    • Wash the sebocytes with PBS and detach them using a solution of trypsin-EDTA.

    • Neutralize the trypsin with trypsin inhibitor or serum-containing medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh sebocyte growth medium, and plate onto new collagen-coated dishes.

Protocol 2: this compound Treatment and Lipid Analysis

  • Cell Plating: Seed primary human sebocytes in a multi-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24-48 hours.

  • Induction of Differentiation (Optional but Recommended): To enhance the expression of melanocortin receptors, you can induce differentiation by treating the cells with agents like bovine pituitary extract (BPE) or cholera toxin (CT).

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in the appropriate culture medium. Include a vehicle-only control.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for the desired treatment period (e.g., 8 days).[3][4]

  • Lipid Staining (Oil Red O):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with a freshly prepared and filtered Oil Red O working solution for 10-20 minutes.

    • Wash thoroughly with water.

    • Counterstain the nuclei with hematoxylin (optional).

  • Quantification of Lipid Accumulation:

    • Capture images of the stained cells using a microscope.

    • Quantify the stained lipid droplets using image analysis software (e.g., ImageJ) by measuring the percentage of the stained area or the intensity of the red color.

    • Alternatively, the Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance can be measured using a spectrophotometer.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway of MC5R in Sebocytes

This compound acts as an antagonist at the Melanocortin 1 and 5 Receptors (MC1R and MC5R). In sebocytes, the activation of MC5R by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), is thought to play a role in stimulating lipogenesis. The binding of α-MSH to MC5R, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4][9][10][11] This in turn activates Protein Kinase A (PKA), which can then phosphorylate downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The activation of this pathway is believed to upregulate the expression of genes involved in lipid synthesis, such as those regulated by SREBP-1 (Sterol Regulatory Element-Binding Protein 1), ultimately leading to increased production of sebum lipids. This compound blocks this cascade by preventing the initial binding of α-MSH to MC5R.

MC5R_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular alphaMSH α-MSH MC5R MC5R alphaMSH->MC5R Activates JNJ10229570 This compound JNJ10229570->MC5R Inhibits AC Adenylyl Cyclase MC5R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates SREBP1 SREBP-1 CREB->SREBP1 Upregulates Lipogenesis Lipogenesis SREBP1->Lipogenesis Promotes

Caption: MC5R signaling pathway in sebocytes and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines the typical experimental workflow for evaluating the effect of this compound on primary human sebocytes.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Isolate Primary Human Sebocytes culture Culture and Expand Sebocytes start->culture plate Plate Sebocytes for Experiment culture->plate differentiate Induce Differentiation (e.g., with BPE/CT) plate->differentiate treat Treat with this compound (Dose-Response) differentiate->treat stain Oil Red O Staining treat->stain image Microscopy and Image Acquisition stain->image quantify Quantify Lipid Accumulation image->quantify end Data Analysis and Interpretation quantify->end

Caption: Experimental workflow for evaluating this compound's effect on sebocyte lipogenesis.

Logical Relationship for Troubleshooting Inconsistent Results

This diagram illustrates a logical approach to troubleshooting when experiments with this compound yield inconsistent or unexpected results.

Troubleshooting_Logic cluster_checks Initial Checks cluster_investigation In-depth Investigation cluster_actions Corrective Actions start Inconsistent/Unexpected Results with this compound check_culture Review Primary Sebocyte Culture Health and Conditions start->check_culture check_compound Verify this compound Stock and Working Dilutions start->check_compound check_protocol Confirm Experimental Protocol Adherence start->check_protocol investigate_donor Assess Donor-to-Donor Variability check_culture->investigate_donor investigate_diff Evaluate Sebocyte Differentiation State check_culture->investigate_diff new_compound Prepare Fresh Compound Solutions check_compound->new_compound investigate_assay Validate Lipid Quantification Method check_protocol->investigate_assay standardize_protocol Standardize Experimental Procedures check_protocol->standardize_protocol use_low_passage Use Lower Passage Cells investigate_donor->use_low_passage optimize_culture Optimize Culture Conditions investigate_diff->optimize_culture normalize_data Normalize Data to Baseline Controls investigate_assay->normalize_data

Caption: A logical troubleshooting guide for inconsistent this compound experimental results.

References

Best practices for long-term storage of JNJ-10229570 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of JNJ-10229570 solutions to ensure experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations up to 78 mg/mL (200.27 mM).[2] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][3]

Q2: My this compound solution appears to have precipitated after storage. What should I do?

A2: Precipitation can occur for several reasons, including improper storage temperature, solvent saturation, or the use of old or wet DMSO. To troubleshoot:

  • Gently warm the solution and use sonication to aid in redissolving the compound.[3][4]

  • If precipitation persists, it may be necessary to prepare a fresh stock solution using new, anhydrous DMSO.

  • Ensure that the storage temperature is appropriate and that the solution has not undergone multiple freeze-thaw cycles.

Q3: Can I store my this compound stock solution at room temperature?

A3: No, it is not recommended to store this compound solutions at room temperature for any significant length of time. Stock solutions should be stored at -20°C or -80°C to maintain stability.[2][3][5][6][7]

Q4: How many times can I freeze and thaw my stock solution?

A4: To prevent degradation and ensure the potency of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes and avoid repeated freeze-thaw cycles.[2][3][5][7]

Q5: The solubility of my this compound in DMSO is lower than expected. What could be the issue?

A5: Lower than expected solubility in DMSO can be due to the quality of the DMSO used.[2][3] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of this compound. Always use fresh, anhydrous (moisture-free) DMSO for preparing your stock solutions.[2]

Data Summary

Storage Conditions and Stability
FormStorage TemperatureStability
Powder (Solid) -20°C≥ 4 years[1], 3 years[2][3]
4°C2 years[3][4]
In Solvent (Stock Solution) -80°C2 years[3][4][5], 1 year[2]
-20°C1 year[3][4][5], 1 month[2][7]

Note: There is some variation in the reported stability of solutions. For longest-term storage, -80°C is recommended. For shorter-term storage at -20°C, it is advisable to use the solution within one month to ensure optimal activity.

Solubility
SolventConcentrationNotes
DMSO 62.5 mg/mL (160.47 mM)[3][4]Ultrasonic treatment may be needed.[3][4]
78 mg/mL (200.27 mM)[2]Use fresh, anhydrous DMSO.[2]
In vivo formulation 1 ≥ 2.08 mg/mL (5.34 mM)[4][8]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4][8]
In vivo formulation 2 ≥ 2.08 mg/mL (5.34 mM)[4]10% DMSO, 90% (20% SBE-β-CD in saline).[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder and place it in a sterile tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2568 mL of DMSO to 1 mg of this compound).[3]

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If dissolution is slow, sonicate the solution for a few minutes.[3][4]

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[2][3][5][7]

Protocol 2: Preparation of an In Vivo Formulation

This protocol is an example and may require optimization based on the specific experimental needs.

  • Materials:

    • This compound stock solution in DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

    • Calibrated pipettes

  • Procedure:

    • Prepare a clear stock solution of this compound in DMSO as described in Protocol 1.

    • In a sterile tube, add the required volumes of each solvent sequentially. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps:

      • Add 400 µL of PEG300.

      • Add 100 µL of the this compound DMSO stock solution. Mix well.

      • Add 50 µL of Tween-80. Mix well.

      • Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.

    • Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used.

    • It is recommended to prepare this working solution fresh on the day of use for optimal results.[3]

Visual Guides

StorageWorkflow This compound Solution Preparation and Storage Workflow start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution sonicate Warm / Sonicate check_dissolution->sonicate No aliquot Aliquot into Single-Use Volumes check_dissolution->aliquot Yes sonicate->check_dissolution storage Store Aliquots aliquot->storage short_term -20°C (≤ 1 month) storage->short_term Short-Term long_term -80°C (≤ 2 years) storage->long_term Long-Term

Caption: Workflow for preparing and storing this compound solutions.

TroubleshootingWorkflow Troubleshooting this compound Solution Issues start Issue: Solution Precipitation or Low Solubility check_dmso Is DMSO fresh and anhydrous? start->check_dmso use_new_dmso Use new, anhydrous DMSO and reprepare check_dmso->use_new_dmso No warm_sonicate Gently warm and sonicate solution check_dmso->warm_sonicate Yes use_new_dmso->warm_sonicate check_dissolved Is precipitate dissolved? warm_sonicate->check_dissolved check_storage Was solution stored correctly and aliquoted? check_dissolved->check_storage No solution_ok Solution is ready for use check_dissolved->solution_ok Yes reprepare Prepare fresh solution and store correctly check_storage->reprepare No check_storage->solution_ok Yes

References

Interpreting conflicting data from JNJ-10229570 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-10229570. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to clarify potential areas of conflicting data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily characterized as an antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R).[1][2] Its antagonism of these receptors in sebaceous glands leads to the inhibition of sebaceous gland differentiation and a reduction in the production of sebum-specific lipids.[1][3][4]

Q2: I've seen this compound described as an MC1R/MC5R antagonist, but other sources mention activity at MC4R. Is this data conflicting?

A2: This is a critical point for accurate experimental design. While much of the literature emphasizes the MC1R and MC5R antagonism due to its effects on sebum production, this compound is also a potent antagonist of the melanocortin 4 receptor (MC4R).[5] The binding affinity for MC4R is comparable to that for MC1R and MC5R.[1][5] This is less a case of conflicting data and more a crucial consideration of the compound's lack of selectivity. Assuming selectivity for MC1R/MC5R could lead to misinterpretation of results, especially in systems where MC4R is expressed and functional.

Q3: What are the reported IC50 values for this compound at the different melanocortin receptors?

A3: The reported IC50 values from radioligand binding assays show similar potency across three of the melanocortin receptors. This is a key consideration when designing experiments and interpreting data.

Troubleshooting Guides

Problem: Unexpected physiological or cellular effects are observed in my in vivo or in vitro model after treatment with this compound, which cannot be explained by MC1R or MC5R antagonism alone.

  • Possible Cause: The observed effects may be due to the off-target antagonism of MC4R by this compound. The MC4R is known to play a significant role in energy homeostasis, food intake, and sexual function.

  • Troubleshooting Steps:

    • Verify MC4R Expression: Confirm whether your experimental model (cell line, tissue, etc.) expresses MC4R. This can be done via qPCR, western blot, or immunohistochemistry.

    • Use a More Selective Antagonist: If MC4R is expressed and its signaling is a potential confounder, consider using a more selective MC1R or MC5R antagonist as a control to differentiate the effects.

    • Dose-Response Analysis: Perform a careful dose-response study. The effective concentrations for MC1R, MC5R, and MC4R antagonism are very similar, so it may be difficult to separate these effects based on concentration alone.

Problem: The observed inhibition of lipid production in my sebocyte culture is less than expected based on published data.

  • Possible Cause: The culture conditions, passage number of primary cells, or the specific lipid analysis method may differ from the published protocols.

  • Troubleshooting Steps:

    • Review Experimental Protocol: Carefully compare your methodology with the detailed protocols provided below, particularly regarding cell culture, treatment duration, and lipid extraction/analysis.

    • Cell Viability Assay: Ensure that the concentrations of this compound used are not causing cytotoxicity in your cell model, which could nonspecifically reduce lipid production.

    • Positive Control: Use a known inhibitor of sebum production, such as flutamide, as a positive control to validate the responsiveness of your experimental system.[4]

Data Presentation

Table 1: Comparative Antagonist Activity of this compound at Human Melanocortin Receptors

Receptor TargetIC50 (nM)Experimental MethodReference
MC1R 270Radioligand Binding Assay[1][5]
MC5R 200Radioligand Binding Assay[1][5]
MC4R 240Radioligand Binding Assay[1][5]

Experimental Protocols

1. Radioligand Binding Assay for Melanocortin Receptors

  • Objective: To determine the binding affinity (IC50) of this compound for human MC1R, MC4R, and MC5R.

  • Methodology:

    • Cell Culture: Use cells engineered to express high levels of the specific human melanocortin receptor subtype (e.g., HEK293 or CHO cells).

    • Radioligand: A radiolabeled, high-affinity melanocortin receptor agonist, such as [125I]-NDP-α-MSH, is used.

    • Competitive Binding: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor, this compound.

    • Incubation: The binding reaction is allowed to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

2. In Vitro Inhibition of Sebum-Specific Lipids in Human Sebocytes

  • Objective: To assess the effect of this compound on the production of sebum-specific lipids in cultured primary human sebocytes.

  • Methodology:

    • Cell Culture: Primary human sebocytes are cultured and induced to differentiate and produce lipids, for example, by using bovine pituitary extract (BPE).

    • Treatment: Differentiated sebocytes are treated with a vehicle control or varying concentrations of this compound for a specified period (e.g., 8 days).

    • Metabolic Labeling: For the final 16-20 hours of treatment, [14C]-acetate is added to the culture medium to label newly synthesized lipids.

    • Lipid Extraction: Cells are harvested, and total lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

    • Lipid Analysis: The extracted lipids are separated and quantified using high-performance thin-layer chromatography (HPTLC). The HPTLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipid species.

    • Quantification: The intensity of the bands corresponding to sebum-specific lipids (e.g., squalene, wax esters) and other cellular lipids (e.g., triglycerides, cholesterol) is quantified to determine the dose-dependent effect of this compound.

Visualizations

G cluster_0 This compound Experimental Interpretation cluster_1 Primary Reported Activity cluster_2 Potential Confounding Activity JNJ This compound MC1R MC1R JNJ->MC1R Antagonism (IC50 = 270 nM) MC5R MC5R JNJ->MC5R Antagonism (IC50 = 200 nM) MC4R MC4R JNJ->MC4R Antagonism (IC50 = 240 nM) Sebum Sebum Production Inhibition MC1R->Sebum MC5R->Sebum Other Unexpected Phenotypes (e.g., energy balance effects) MC4R->Other

Caption: Logical workflow for interpreting this compound experimental results.

G start Start: Sebocyte Culture induce Induce Differentiation (e.g., with BPE) start->induce treat Treat with this compound or Vehicle Control induce->treat label Add [14C]-acetate (metabolic labeling) treat->label extract Extract Total Lipids label->extract separate Separate Lipids (HPTLC) extract->separate quantify Quantify Radiolabeled Sebum-Specific Lipids separate->quantify end End: Determine Inhibition quantify->end

Caption: Experimental workflow for in vitro sebum production assay.

References

Improving the delivery of topical JNJ-10229570 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the topical delivery of JNJ-10229570 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antagonist of melanocortin receptor 1 (MC1R) and melanocortin receptor 5 (MC5R).[1][2][3][4] By blocking these receptors, it inhibits the differentiation of sebaceous glands and the production of sebum-specific lipids.[1][5][6][7][8] Studies have shown that activation of MC5R increases cAMP production, which in turn induces the production of sebaceous lipids.[2] this compound acts as an antagonist to this pathway.[2]

Q2: What animal models have been successfully used for topical this compound studies?

A2: A common and effective model is the use of human skin transplanted onto Severe Combined Immunodeficient (SCID) mice.[1][6][7][8] This xenograft model allows for the evaluation of the drug's effect on human sebaceous glands in an in vivo environment.

Q3: What are the main challenges in the topical delivery of this compound?

A3: The primary challenge is overcoming the skin's barrier function, primarily the stratum corneum, to deliver a therapeutically effective concentration to the sebaceous glands.[9][10][11][12] Other challenges include ensuring the stability of the formulation, preventing drug crystallization, and minimizing skin irritation.[13][14]

Q4: What are some general strategies to enhance the topical delivery of this compound?

A4: Strategies to improve delivery include:

  • Use of Chemical Penetration Enhancers (CPEs): Incorporating agents like alcohols, glycols, or terpenes into the formulation can enhance diffusion through the stratum corneum.[15][16][17][18]

  • Formulation Optimization: Creating supersaturated solutions or using co-solvents can increase the thermodynamic activity of the drug, driving its partitioning into the skin.[10]

  • Advanced Drug Delivery Systems: Utilizing nano-formulations such as lipid nanoparticles or polymeric micelles can improve drug solubility and transport into hair follicles.[12][19][20]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low drug concentration in the skin after application. Poor penetration through the stratum corneum.- Incorporate a chemical penetration enhancer (e.g., propylene glycol, oleic acid) into the vehicle. - Optimize the vehicle to create a supersaturated solution of this compound.[10] - Evaluate a nano-formulation to potentially target delivery via hair follicles.[20]
Precipitation or crystallization of this compound in the formulation. The drug is poorly soluble in the chosen vehicle.- Perform solubility studies with a range of pharmaceutically acceptable solvents. - Consider using a co-solvent system to improve solubility. - Ensure proper control of temperature during formulation preparation and storage, as temperature fluctuations can cause precipitation.[13]
Inconsistent results between experimental animals. - Variation in the thickness of the applied formulation. - Grooming behavior of the animals removing the formulation. - Differences in skin permeability between animals.[15][18]- Use a positive displacement pipette to apply a precise and consistent volume of the formulation. - For rodents, consider using an Elizabethan collar for a short period post-application to prevent grooming.[21] - Ensure consistent application site and technique across all animals.
Signs of skin irritation (erythema, edema) at the application site. - The vehicle or a component of the formulation is an irritant. - The concentration of the penetration enhancer is too high.- Conduct a vehicle-only control group to assess the irritancy of the formulation components. - Reduce the concentration of the penetration enhancer or select an alternative with a better-established safety profile. - Evaluate the pH of the formulation and adjust to be compatible with the skin.

Data on Formulation Improvement (Illustrative Examples)

The following tables present hypothetical data to illustrate how different formulation strategies could improve the delivery of this compound.

Table 1: Effect of Penetration Enhancers on this compound Skin Permeation

Formulation IDVehiclePenetration EnhancerThis compound Flux (µg/cm²/h)
F1Ethanol:Water (70:30)None0.5 ± 0.1
F2Ethanol:Water (70:30)5% Propylene Glycol1.2 ± 0.2
F3Ethanol:Water (70:30)10% Propylene Glycol2.5 ± 0.4
F4Ethanol:Water (70:30)5% Oleic Acid3.1 ± 0.5

Table 2: Impact of Vehicle on Sebum Reduction in a SCID Mouse Model

Formulation IDVehicleThis compound Conc.Reduction in Sebum-Specific Lipids (%)
ControlVehicle Only0%2 ± 1
F5Simple Gel0.05%25 ± 5
F6Microemulsion0.05%45 ± 7
F7Lipid Nanoparticles0.05%60 ± 8

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Skin Preparation: Obtain full-thickness skin from a suitable animal model (e.g., porcine ear skin).[16] Remove subcutaneous fat and cut the skin into sections to mount on Franz diffusion cells.

  • Cell Setup: Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). Stir continuously and maintain the temperature at 32°C.

  • Dosing: Apply a finite dose of the this compound formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor chamber and replace with fresh buffer.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area and determine the steady-state flux.

Protocol 2: Topical Application and Efficacy Evaluation in a Human Skin/SCID Mouse Xenograft Model

  • Animal Model: Use SCID mice with successfully engrafted human skin. Allow the grafts to fully heal and acclimate.

  • Grouping: Divide the animals into groups: Untreated Control, Vehicle Control, and one or more this compound formulation groups.

  • Formulation Application: Topically apply a precise volume (e.g., 50 µL) of the vehicle or this compound formulation to the surface of the human skin graft daily for a specified period (e.g., 30 days).[1]

  • Observation: Monitor the animals daily for any signs of skin irritation or adverse reactions.

  • Sample Collection: At the end of the treatment period, euthanize the animals and excise the human skin grafts.

  • Lipid Analysis: Extract lipids from a portion of the skin graft and analyze the content of sebum-specific lipids (e.g., squalene, wax esters) using techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Histology: Fix a portion of the skin graft in formalin, embed in paraffin, and section for histological analysis. Perform staining (e.g., Hematoxylin and Eosin) to assess sebaceous gland size and morphology.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Efficacy Start Low Efficacy Observed CheckFormulation Is the formulation physically stable? Start->CheckFormulation CheckApplication Is the application technique consistent? CheckFormulation->CheckApplication Yes Reformulate Reformulate: - Add co-solvents - Adjust pH CheckFormulation->Reformulate No CheckPenetration Is skin penetration adequate? CheckApplication->CheckPenetration Yes RefineTechnique Refine Application Protocol: - Use positive displacement pipette - Consider animal collars CheckApplication->RefineTechnique No EnhancePenetration Enhance Penetration: - Add penetration enhancers - Use nano-formulation CheckPenetration->EnhancePenetration No ReEvaluate Re-evaluate Efficacy CheckPenetration->ReEvaluate Yes Reformulate->CheckFormulation RefineTechnique->CheckApplication EnhancePenetration->ReEvaluate

Caption: Troubleshooting workflow for low efficacy of topical this compound.

G cluster_pathway This compound Signaling Pathway MSH α-MSH (Agonist) MC1R_MC5R MC1R / MC5R MSH->MC1R_MC5R Activates AC Adenylate Cyclase MC1R_MC5R->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates Sebum Increased Sebum Lipid Production PKA->Sebum Leads to JNJ This compound (Antagonist) JNJ->MC1R_MC5R Blocks

Caption: Simplified signaling pathway of this compound antagonism at MC1R/MC5R.

G cluster_workflow Experimental Workflow for In Vivo Study Formulation Formulation Preparation AnimalDosing Topical Dosing on SCID Mouse Formulation->AnimalDosing SampleCollection Skin Graft Excision AnimalDosing->SampleCollection Analysis Lipid Analysis (HPTLC/GC-MS) & Histology SampleCollection->Analysis Data Data Interpretation Analysis->Data

Caption: High-level experimental workflow for in vivo efficacy testing.

References

Validation & Comparative

A Comparative Analysis of JNJ-10229570 and Flutamide in Sebum Reduction for Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of JNJ-10229570 and flutamide in reducing sebum production, supported by available experimental data. The information is presented to aid in the evaluation of these compounds for potential dermatological applications where sebum control is a key therapeutic goal.

This document summarizes quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the distinct signaling pathways through which each compound exerts its effects.

Quantitative Efficacy in Sebum Reduction

CompoundModel SystemTreatment DetailsSebum Reduction EndpointQuantitative Result
This compound Cultured primary human sebocytes (in vitro)1 mM this compoundInhibition of specific lipid synthesis~58% reduction in squalene~51% reduction in cholesterol esters~40% reduction in total neutral lipids[3]
Flutamide Ovariectomized, testosterone-stimulated rats (in vivo)20 mg/day oral dose for 24 daysReduction in sebum productionReduced sebum production (specific percentage not reported)[4]

It is critical to note that the data presented above were generated in different experimental systems, which limits direct comparison. The in vitro data for this compound demonstrates a significant direct effect on sebocyte lipid synthesis, while the in vivo data for flutamide confirms its activity in a whole-animal model.

Mechanisms of Action

This compound and flutamide reduce sebum production through distinct molecular pathways, offering different strategic approaches to sebaceous gland modulation.

This compound is a potent antagonist of the melanocortin 1 receptor (MC1R) and melanocortin 5 receptor (MC5R).[5] In the context of sebaceous glands, the activation of MC5R by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), is known to increase intracellular cyclic AMP (cAMP) levels, a key second messenger that promotes sebocyte differentiation and lipid synthesis.[1] By blocking this interaction, this compound effectively inhibits the downstream signaling cascade that leads to sebum production.

Flutamide , on the other hand, is a nonsteroidal antiandrogen. It functions as a competitive antagonist of the androgen receptor (AR). Androgens, such as dihydrotestosterone (DHT), are potent stimulators of sebaceous gland growth and lipogenesis. Upon binding to androgens, the AR translocates to the nucleus and modulates the transcription of genes involved in sebocyte proliferation and lipid synthesis. Flutamide prevents this by competing with androgens for binding to the AR, thereby inhibiting the androgen-mediated signaling that drives sebum production.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by this compound and flutamide.

JNJ_10229570_Pathway cluster_cell Sebocyte alpha_MSH α-MSH MC5R MC5R alpha_MSH->MC5R Activates AC Adenylate Cyclase MC5R->AC Stimulates JNJ_10229570 This compound JNJ_10229570->MC5R Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Lipogenesis Increased Lipogenesis PKA->Lipogenesis Promotes Flutamide_Pathway cluster_cell Sebocyte DHT DHT AR_c Androgen Receptor (Cytoplasm) DHT->AR_c Binds AR_n Androgen Receptor (Nucleus) AR_c->AR_n Translocates Flutamide Flutamide Flutamide->AR_c Inhibits binding ARE Androgen Response Element AR_n->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Lipogenesis Increased Lipogenesis Gene_Transcription->Lipogenesis Experimental_Workflow start Start: Human Skin Grafting graft_healing Graft Healing (Several Weeks) start->graft_healing treatment_groups Divide into Treatment Groups: - Vehicle - this compound - Flutamide graft_healing->treatment_groups topical_application Daily Topical Application (~30 days) treatment_groups->topical_application sample_collection Sample Collection: - Skin Biopsies - Surface Lipid Collection topical_application->sample_collection analysis Analysis sample_collection->analysis histology Histology (H&E) & Immunohistochemistry (EMA) analysis->histology lipid_analysis Lipid Analysis (HPTLC) analysis->lipid_analysis data_comparison Data Comparison & Conclusion histology->data_comparison lipid_analysis->data_comparison

References

A Comparative Guide to MC1R Antagonists: JNJ-10229570 vs. MSG606

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent antagonists of the Melanocortin 1 Receptor (MC1R): JNJ-10229570 and MSG606. The information is compiled from various scientific sources to facilitate an objective evaluation of their performance, supported by available experimental data.

At a Glance: Key Differences

FeatureThis compoundMSG606
Primary Target(s) MC1R and MC5RSelective for MC1R
Reported IC50 for MC1R 270 nM[1]17 nM[2]
Chemical Nature Small moleculeCyclic thioether peptide[2]
Primary Investigated Applications Sebum reduction, acneCancer, pain, inflammation, neuroprotection, cholesterol reduction[3][4]

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and MSG606. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

ParameterThis compoundMSG606Source(s)
MC1R Binding Affinity (IC50) 270 ± 120 nM (in cells expressing human MC1R)17 nM (for human MC1R)[1][2]
MC5R Binding Affinity (IC50) 200 ± 50 nM (in cells expressing human MC5R)Partial agonist at human MC5R (EC50 = 1300 nM)[1]
MC4R Binding Affinity (IC50) 240 ± 170 nMNot reported as a primary target[1]
MC3R Activity -Partial agonist at human MC3R (EC50 = 59 nM)
In Vitro Efficacy Dose-dependently inhibits sebaceous lipid production in primary human sebocytes.[5]Inhibits proliferation of NDP-MSH-stimulated T-47d and MCF7 cancer cells (at 20 µM).[3] Attenuates NDP-MSH-stimulated cAMP increase in T-47d and MCF7 cells (at 20 µM).[3][3][5]
In Vivo Efficacy Topical application (0.05%) on human skin xenografts in SCID mice reduces sebum-specific lipid production and sebaceous gland size.[1][5]Abolishes anti-inflammatory effects of an MC1R agonist in a rat model of subarachnoid hemorrhage (6 nM, i.c.v.).[3] Increases hyperalgesia latencies in morphine-treated female mice (7.5 µg, i.c.v.).[3] Reduces total cholesterol levels in mice on a high-fat diet (1 mg/kg, i.p., daily for 4 weeks).[3][1][3][5]

Signaling Pathways and Experimental Workflows

MC1R Signaling Pathway

The following diagram illustrates the canonical MC1R signaling pathway. Activation by an agonist like α-MSH leads to Gs protein activation, adenylyl cyclase (AC) stimulation, and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to downstream effects. Antagonists like this compound and MSG606 block the binding of agonists, thereby inhibiting this cascade.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC1R MC1R Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist α-MSH (Agonist) Agonist->MC1R Activates Antagonist This compound MSG606 (Antagonist) Antagonist->MC1R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: MC1R signaling pathway and points of antagonism.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the IC50 values of MC1R antagonists.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing MC1R Incubate Incubate membranes, radioligand, and antagonist together Membrane_Prep->Incubate Radioligand Prepare radiolabeled agonist (e.g., ¹²⁵I-NDP-α-MSH) Radioligand->Incubate Competitor Prepare serial dilutions of antagonist (this compound or MSG606) Competitor->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Plot Plot % inhibition vs. antagonist concentration Count->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of antagonists to MC1R, based on the methodologies cited for this compound.

Objective: To determine the IC50 value of a test compound (this compound or MSG606) for the Melanocortin 1 Receptor.

Materials:

  • Cells stably expressing human MC1R (e.g., CHO-K1 or HEK-293 cells).

  • Radiolabeled MC1R agonist (e.g., [¹²⁵I]-NDP-α-MSH).

  • Unlabeled test compound (this compound or MSG606).

  • Binding buffer (e.g., Minimum Essential Medium with 0.2% BSA).

  • Wash buffer (same as binding buffer).

  • Cell harvesting equipment.

  • Filtration apparatus with glass fiber filters.

  • Gamma counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture cells expressing MC1R to near confluence.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled antagonist (this compound or MSG606).

    • Add a constant concentration of the radiolabeled agonist ([¹²⁵I]-NDP-α-MSH).

    • Incubate the plate with gentle agitation to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of the antagonist by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled agonist) from total binding.

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Sebaceous Lipid Production Assay (for this compound)

Objective: To assess the effect of this compound on the production of sebum-specific lipids in cultured human sebocytes.[5]

Materials:

  • Primary human sebocytes.

  • Sebocyte culture medium.

  • This compound.

  • [¹⁴C]-acetate.

  • High-Performance Thin-Layer Chromatography (HPTLC) equipment.

  • Scintillation counter.

Procedure:

  • Cell Culture and Treatment:

    • Culture primary human sebocytes under conditions that promote differentiation.

    • Treat the differentiated sebocytes with various concentrations of this compound for a specified period.

  • Metabolic Labeling:

    • During the final hours of treatment, add [¹⁴C]-acetate to the culture medium.

  • Lipid Extraction:

    • Wash the cells and extract the total lipids.

  • Lipid Analysis:

    • Separate the extracted lipids using HPTLC.

    • Identify and quantify the bands corresponding to sebum-specific lipids (e.g., squalene, wax esters) by autoradiography and scintillation counting.

  • Data Analysis:

    • Compare the amount of radiolabeled sebum-specific lipids in treated cells to untreated controls to determine the dose-dependent inhibitory effect of this compound.

In Vivo Model for Sebum Production (for this compound)

Objective: To evaluate the in vivo efficacy of topically applied this compound on sebum production in human skin.[1][5]

Materials:

  • Severe Combined Immunodeficient (SCID) mice.

  • Human skin tissue for transplantation.

  • Topical formulation of this compound (e.g., 0.05% in a suitable vehicle).

  • Vehicle control.

Procedure:

  • Human Skin Xenografting:

    • Graft human skin onto the backs of SCID mice.

    • Allow the grafts to heal and establish.

  • Topical Treatment:

    • Apply the this compound formulation or vehicle control to the surface of the human skin grafts daily for a defined period (e.g., 30 days).

  • Sample Collection and Analysis:

    • At the end of the treatment period, excise the skin grafts.

    • Analyze the tissue for:

      • Sebum-specific lipid content (e.g., by lipid extraction and HPTLC).

      • Sebaceous gland size and morphology (by histology).

      • Expression of sebaceous differentiation markers (e.g., by immunohistochemistry).

  • Data Analysis:

    • Compare the results from the this compound-treated group to the vehicle-treated group to assess the in vivo efficacy.

In Vitro Cell Proliferation Assay (for MSG606)

Objective: To determine the effect of MSG606 on the proliferation of cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., T-47d, MCF7).

  • Cell culture medium.

  • MC1R agonist (e.g., NDP-MSH).

  • MSG606.

  • Cell proliferation assay kit (e.g., MTT, WST-1).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density.

  • Treatment:

    • Treat the cells with MSG606 in the presence or absence of an MC1R agonist (NDP-MSH) for a specified duration (e.g., 6 hours).

  • Proliferation Assessment:

    • Add the cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan product (if using MTT).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation in the treated groups relative to the control group.

Conclusion

This compound and MSG606 are both potent antagonists of the MC1R, but they exhibit distinct profiles that may make them suitable for different research and therapeutic applications.

  • This compound is a dual antagonist of MC1R and MC5R, with a demonstrated efficacy in reducing sebum production. This makes it a strong candidate for dermatological research, particularly in the context of acne and other conditions related to sebaceous gland hyperactivity.

  • MSG606 is a highly selective and potent MC1R antagonist. Its reported effects across a broader range of biological processes, including cancer cell proliferation, pain, and cholesterol metabolism, suggest its potential utility in oncology, neurology, and metabolic disease research.

The choice between these two compounds will ultimately depend on the specific research question and the desired selectivity profile. The experimental data and protocols provided in this guide offer a foundation for making an informed decision.

References

A Comparative Analysis of MC1R Antagonists: JNJ-10229570 vs. Nonapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent antagonists of the Melanocortin 1 Receptor (MC1R): JNJ-10229570 and Nonapeptide-1. This document outlines their respective mechanisms of action, receptor binding affinities, and functional effects, supported by available experimental data.

Introduction

The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor primarily expressed in melanocytes and is a key regulator of skin pigmentation. Activation of MC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), stimulates the production of melanin. Consequently, antagonists of MC1R are of significant interest for their potential applications in modulating pigmentation and in the treatment of skin conditions such as hyperpigmentation. This guide compares this compound, a dual antagonist of MC1R and MC5R, with Nonapeptide-1, a selective MC1R antagonist.

Mechanism of Action

This compound acts as an antagonist at both the Melanocortin 1 Receptor (MC1R) and the Melanocortin 5 Receptor (MC5R).[1][2][3] Its action at MC1R interferes with the signaling cascade that leads to melanin production. Its antagonism of MC5R, which is expressed in sebaceous glands, leads to the inhibition of sebaceous gland differentiation and a reduction in sebum-specific lipid production.[1][4][5]

Nonapeptide-1 is a biomimetic peptide that functions as a selective and competitive antagonist of the Melanocortin 1 Receptor (MC1R).[1][6][7][8] It mimics α-MSH and binds to MC1R on melanocytes, thereby blocking the natural hormone from initiating the signaling cascade required for melanin synthesis.[6][9][10] This interference leads to a reduction in tyrosinase activity and the downregulation of other key factors in melanogenesis.[9][11]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and Nonapeptide-1 based on available experimental data.

ParameterThis compoundNonapeptide-1Reference
Target(s) MC1R, MC5RSelective MC1R[1][2][3],[1][7]
Receptor Binding Affinity (IC50/Ki) MC1R: IC50 = 270 nMMC5R: IC50 = 200 nMMC1R: Ki = 40 nMMC3R: Ki = 0.47 µMMC4R: Ki = 1.34 µMMC5R: Ki = 2.4 µM[1][2][3],[1][7][12]
Functional Potency Inhibits α-MSH-induced cAMP production (specific IC50 not detailed)cAMP Inhibition: IC50 = 2.5 nMMelanosome Dispersion Inhibition: IC50 = 11 nM[13],[1][7][14][15]
Primary Physiological Effect Inhibition of sebum production and sebaceous gland differentiationInhibition of melanin synthesis[4][5],[7][11][16]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathway of MC1R and the antagonistic mechanisms of this compound and Nonapeptide-1.

MC1R_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Melanin_Synthesis Melanin Synthesis (Tyrosinase, TRP1, TRP2) MITF->Melanin_Synthesis Activates

Caption: MC1R Signaling Pathway for Melanogenesis.

Antagonist_Mechanisms cluster_antagonists cluster_receptors cluster_effects JNJ This compound MC1R MC1R JNJ->MC1R Blocks MC5R MC5R JNJ->MC5R Blocks Nonapeptide Nonapeptide-1 Nonapeptide->MC1R Blocks (Selective) Melanin_Inhibition Inhibition of Melanin Synthesis MC1R->Melanin_Inhibition Sebum_Inhibition Inhibition of Sebum Production MC5R->Sebum_Inhibition Experimental_Workflow Start Start: Compound of Interest Binding_Assay Radioligand Binding Assay (Determine Ki/IC50) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Start->Functional_Assay Cellular_Assay Cell-Based Phenotypic Assay (Melanin or Sebum Production) Binding_Assay->Cellular_Assay Functional_Assay->Cellular_Assay In_Vivo_Model In Vivo Model (e.g., SCID Mouse) Cellular_Assay->In_Vivo_Model Data_Analysis Data Analysis and Comparison In_Vivo_Model->Data_Analysis End End: Characterized Antagonist Data_Analysis->End

References

Validating the Inhibitory Effect of JNJ-10229570 on MC5R Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-10229570 and other relevant compounds in the context of Melanocortin 5 Receptor (MC5R) signaling inhibition. Experimental data is presented to objectively assess its performance, alongside detailed protocols for key validation assays.

The Melanocortin 5 Receptor (MC5R) is a G-protein coupled receptor (GPCR) predominantly expressed in exocrine glands, including sebaceous glands.[1] Its activation is linked to the production of sebum, making it a key target for dermatological conditions such as acne.[2] this compound has been identified as an antagonist of MC5R, inhibiting its signaling pathway and subsequent physiological responses.[2][3]

MC5R Signaling Pathway

MC5R is a Gs-coupled receptor. Upon binding of its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream cellular responses, including the stimulation of sebum production.

MC5R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC5R MC5R G_protein Gs Protein MC5R->G_protein Activates AC Adenylyl Cyclase ATP ATP AC->ATP G_protein->AC Activates aMSH α-MSH (Agonist) aMSH->MC5R Binds cAMP cAMP ATP->cAMP Converts PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Response Cellular Response (e.g., Sebum Production) PKA_active->Response Phosphorylates Targets JNJ This compound (Antagonist) JNJ->MC5R Blocks

Figure 1: MC5R signaling pathway and the inhibitory action of this compound.

Comparative Inhibitory Activity

This compound exhibits potent antagonism at the MC5R. For a comprehensive evaluation, its inhibitory activity is compared with other known MC5R modulators. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to block 50% of the receptor's activity.

CompoundTarget(s)IC50 (nM) vs MC5RIC50 (nM) vs MC1RIC50 (nM) vs MC4RReference(s)
This compound MC1R, MC5R, MC4R200270240[3][4]
PG-20NMC5R130>10,000>10,000[1]
SHU-9119MC3R, MC4R (Antagonist) MC5R (Partial Agonist)0.09 (as partial agonist)-0.06[5]
Ac-c[Cys-Glu-His-d-Phe-Arg-Trp-d-Cys]-Pro-Pro-Lys-Asp-NH2MC5R10--[5]
c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2MC3R, MC5RpA2 = 8.7--[6]

Note: A lower IC50 value indicates a higher potency. pA2 is another measure of antagonist potency.

Experimental Protocols

To validate the inhibitory effect of this compound on MC5R signaling, several key experiments are typically performed.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing MC5R start->prepare_membranes incubate Incubate membranes with radiolabeled ligand ([¹²⁵I]NDP-α-MSH) and varying concentrations of This compound prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 value quantify->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a cell line overexpressing human MC5R are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled MC5R agonist (e.g., [¹²⁵I]-NDP-α-MSH), and serial dilutions of this compound.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

cAMP Assay

This functional assay measures the downstream effect of MC5R inhibition on the production of the second messenger, cAMP.

cAMP_Assay cluster_workflow cAMP Assay Workflow start Start culture_cells Culture cells expressing MC5R start->culture_cells pre_incubate Pre-incubate cells with varying concentrations of This compound culture_cells->pre_incubate stimulate Stimulate cells with an MC5R agonist (e.g., α-MSH) pre_incubate->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells quantify_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->quantify_cAMP analyze Analyze data to determine the inhibitory effect quantify_cAMP->analyze end End analyze->end

Figure 3: Workflow for a cAMP functional assay.

Detailed Protocol:

  • Cell Culture: Plate cells expressing MC5R in a 96-well plate and culture overnight.

  • Pre-incubation: The cells are pre-incubated with various concentrations of this compound.

  • Stimulation: The cells are then stimulated with a known concentration of an MC5R agonist (e.g., α-MSH) to induce cAMP production.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). These assays are typically based on the principle of competitive binding between the cellular cAMP and a labeled cAMP for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis: The results are expressed as the percentage of inhibition of the agonist-induced cAMP production. An IC50 value can be calculated by plotting the percentage of inhibition against the log concentration of this compound.

In Vitro Sebum Production Assay

This assay assesses the functional consequence of MC5R inhibition on its primary physiological role in sebocytes.

Detailed Protocol:

  • Sebocyte Culture: Primary human sebocytes or an immortalized sebocyte cell line (e.g., SZ95) are cultured.

  • Treatment: The sebocytes are treated with an MC5R agonist to stimulate lipid production, in the presence or absence of varying concentrations of this compound.

  • Lipid Staining: After the treatment period, the intracellular lipid droplets are stained using a lipophilic dye such as Oil Red O or Nile Red.

  • Quantification: The amount of lipid accumulation can be quantified by extracting the dye and measuring its absorbance, or by image analysis of stained cells.

  • Lipid Analysis: For a more detailed analysis, the lipid content can be extracted and specific lipid classes (e.g., squalene, wax esters) can be quantified using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

In Vivo Sebum Production Measurement

To confirm the in vivo efficacy, sebum production can be measured on the skin of animal models or human subjects.

Detailed Protocol:

  • Subject/Animal Model: Human subjects with oily skin or animal models (e.g., hamsters with prominent sebaceous glands) are recruited.

  • Topical Application: A formulation containing this compound is applied topically to a defined area of the skin.

  • Sebum Collection: Sebum is collected from the treated and a control (vehicle-treated) area using methods such as:

    • Sebumeter®: A device that uses a special plastic strip to absorb sebum, and the change in transparency of the strip is measured photometrically.[8]

    • Sebu-tape®: An adhesive tape that collects sebum, which can then be analyzed.

    • Solvent extraction: A defined area of the skin is washed with a solvent to collect the surface lipids.

  • Quantification: The amount of collected sebum is quantified gravimetrically or by using the Sebumeter®'s arbitrary units, which can be correlated to the amount of sebum per skin area (µg/cm²).

Conclusion

This compound is a potent antagonist of MC5R, effectively inhibiting its signaling pathway and the subsequent production of sebum. The experimental data and protocols outlined in this guide provide a robust framework for researchers to validate and compare the inhibitory effects of this compound and other compounds targeting the MC5R pathway. This information is crucial for the development of novel therapeutics for sebum-related skin disorders.

References

Cross-Validation of JNJ-10229570's Effects in Different Sebocyte Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on the effects of JNJ-10229570, a potent antagonist of melanocortin receptors 1 and 5 (MC1R and MC5R), on different sebocyte cell models. The data presented herein is crucial for understanding its potential as a therapeutic agent for sebum-related skin disorders.

This compound has been shown to dose-dependently inhibit the production of sebaceous lipids in cultured primary human sebocytes.[1][2] This inhibitory action extends to in vivo models, where topical application on human skin xenografts resulted in a significant decrease in sebum-specific lipid production, a reduction in the size of sebaceous glands, and diminished expression of the sebaceous differentiation marker, epithelial-membrane antigen (EMA).[2]

Comparative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting melanocortin receptors and subsequent lipid production in human sebocytes.

ParameterCell Line/SystemValueReference
MC1R Binding Affinity (IC50) Cells expressing human MC1R270 ± 120 nM[1][3]
MC5R Binding Affinity (IC50) Cells expressing human MC5R200 ± 50 nM[1][3]
MC4R Binding Affinity (IC50) Cells expressing human MC4R240 ± 170 nM[1]
EffectCell LineConcentrationObservationReference
Inhibition of Lipid Granules Primary Human Sebocytes0.01 µMStrong inhibition[1]
0.05 µMComplete inhibition[1]
Inhibition of Sebocyte Differentiation and Lipid Droplet Production Primary Human Sebocytes1 µMComplete inhibition[4]
Reduction in Squalene and Cholesterol Esters Primary Human SebocytesNot specifiedMarked reduction[4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of this compound in sebocytes and a typical experimental workflow for assessing its effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_MSH α-MSH MCR MC1R / MC5R alpha_MSH->MCR Binds AC Adenylate Cyclase MCR->AC Activates JNJ This compound JNJ->MCR Antagonizes cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for lipogenesis) CREB->Gene_Expression Promotes Lipid_Production Sebum Lipid Production Gene_Expression->Lipid_Production Leads to

Caption: Proposed signaling pathway of this compound in sebocytes.

G Start Isolate Primary Human Sebocytes or Culture SZ95 Cells Induce Induce Differentiation (e.g., with Cholera Toxin or BPE) Start->Induce Treat Treat with this compound (various concentrations) Induce->Treat Incubate Incubate for a Defined Period Treat->Incubate Analyze Analyze Cellular Effects Incubate->Analyze Lipid_Staining Lipid Droplet Staining (Nile Red) Analyze->Lipid_Staining Lipid_Quant Lipid Quantification Analyze->Lipid_Quant HPTLC Lipid Profile Analysis (HPTLC) Analyze->HPTLC Gene_Expression Gene Expression Analysis (e.g., for differentiation markers) Analyze->Gene_Expression

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Primary Human Sebocyte Culture and Differentiation
  • Cell Source: Primary human sebocytes are isolated from adult facial skin.

  • Culture Medium: Sebocytes are typically cultured in a serum-free medium supplemented with growth factors.

  • Differentiation Induction: To induce differentiation and lipid production, cultured sebocytes are treated with agents such as cholera toxin (CT) or bovine pituitary extract (BPE).[4][5] Cholera toxin is a potent inducer of cAMP, which mimics the signaling cascade of α-MSH at the MC5R.[5]

This compound Treatment
  • Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.

  • Application: The stock solution is then diluted to the desired final concentrations in the cell culture medium and applied to the differentiated sebocytes.

Lipid Production Analysis
  • Nile Red Staining: This fluorescent dye is used to visualize and quantify neutral lipid droplets within the sebocytes.[4][5] Differentiated sebocytes are washed and incubated with a solution containing Nile Red, and the fluorescence intensity is measured, which correlates with the amount of intracellular lipids.

  • High-Performance Thin-Layer Chromatography (HPTLC): This technique is employed to separate and identify the different classes of lipids produced by the sebocytes.[4] This allows for a detailed analysis of the lipid profile and the specific effects of this compound on sebum-specific lipids like squalene, wax esters, and cholesterol esters.

In Vivo Human Skin Xenograft Model
  • Model: Full-thickness human skin is grafted onto severe combined immunodeficient (SCID) mice.[2]

  • Treatment: A solution of this compound is topically applied to the grafted skin.[2]

  • Analysis: After the treatment period, the skin grafts are excised and analyzed for changes in sebaceous gland size (histology), expression of differentiation markers like EMA (immunohistochemistry), and the composition of sebum-specific lipids.[2]

Comparison with Other Sebosuppressive Agents

One study directly compared the in vivo effects of this compound with flutamide, a known androgen receptor antagonist that also inhibits sebum production. The results indicated that topical treatment with this compound produced similar sebosuppressive effects to flutamide in the human skin/SCID mouse model, validating this experimental system for studying sebaceous secretion.[2]

References

A Head-to-Head Comparison of JNJ-10229570 with Other Sebum-Suppressive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective agents to control sebum production is a cornerstone of dermatological research, with implications for treating acne vulgaris and other seborrhea-related skin conditions. This guide provides a comparative analysis of JNJ-10229570, a novel melanocortin receptor antagonist, against established and emerging sebum-suppressive agents: flutamide, isotretinoin, spironolactone, and clascoterone. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action and reported efficacy in reducing sebum production.

Mechanism of Action at the Sebaceous Gland

The regulation of sebum production is a complex process primarily influenced by androgens and other signaling pathways. The agents discussed in this guide employ distinct mechanisms to modulate sebocyte function and lipogenesis.

This compound acts as a potent antagonist of melanocortin receptor 1 (MC1R) and melanocortin receptor 5 (MC5R)[1]. MC5R is expressed in differentiated sebocytes, and its activation is linked to increased sebum production. By blocking these receptors, this compound inhibits sebaceous gland differentiation and the synthesis of sebum-specific lipids[1].

Flutamide is a non-steroidal antiandrogen that competitively inhibits the binding of androgens to their receptors. By blocking the action of testosterone and dihydrotestosterone (DHT) on sebocytes, flutamide reduces androgen-mediated sebaceous gland growth and sebum production.

Isotretinoin , a retinoid, is the most potent known inhibitor of sebum production[2]. Its exact mechanism is multifaceted, but it is known to induce apoptosis in sebocytes, leading to a significant reduction in the size and secretory output of sebaceous glands.

Spironolactone is a potassium-sparing diuretic that also functions as an androgen receptor antagonist. Similar to flutamide, it competes with androgens for receptor binding in peripheral tissues, including the sebaceous glands, thereby decreasing sebum production. Its effects are dose-dependent[3].

Clascoterone is a topical androgen receptor inhibitor. It acts locally in the skin to block the binding of DHT to androgen receptors in sebocytes and dermal papilla cells, leading to a reduction in sebum production and inflammation.

Comparative Efficacy in Sebum Suppression

Direct head-to-head clinical trials comparing all these agents are limited. The following table summarizes available quantitative data on their sebum-suppressive effects from various studies. It is crucial to note that the data are derived from different experimental models (in vitro, animal, and clinical) and methodologies, which should be considered when making comparisons.

AgentExperimental ModelDosage/ConcentrationSebum ReductionSource
This compound Cultured Primary Human Sebocytes1 µM~40% reduction in total neutral lipids[4]
Human Skin Graft on SCID Mice0.05% TopicalMarked decrease in sebum-specific lipids[1]
Flutamide Human Skin Graft on SCID Mice5% Topical~30% inhibition of wax esters and squalene[5]
Isotretinoin Clinical Trial (Human)1 mg/kg/day (16 weeks)88.4% decrease in sebum production[2]
Clinical Trial (Human)1 mg/kg/day (4 months)83% reduction in sebum excretion rate[6]
Clinical Trial (Human)Systemic (6 months)36% decline in skin sebum values[7]
Spironolactone Clinical Trial (Human)5% Topical Gel (12 weeks)Significant reduction in sebum secretion rate[8]
Clinical Trial (Human)Oral (50-200 mg/day)Dose-dependent reduction in sebum excretion[3]
Clascoterone Clinical Trial (Human)1% Cream (12 weeks)27% reduction in casual sebum levels[9][10]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language for Graphviz.

Sebum_Suppression_Pathways cluster_androgen Androgen-Mediated Pathway cluster_melanocortin Melanocortin Pathway cluster_agents Therapeutic Intervention Androgens (T, DHT) Androgens (T, DHT) Androgen Receptor Androgen Receptor Androgens (T, DHT)->Androgen Receptor Binds to Sebocyte Proliferation & Lipogenesis Sebocyte Proliferation & Lipogenesis Androgen Receptor->Sebocyte Proliferation & Lipogenesis Activates α-MSH α-MSH MC1R/MC5R MC1R/MC5R α-MSH->MC1R/MC5R Activates Sebum Production Sebum Production MC1R/MC5R->Sebum Production Stimulates This compound This compound This compound->MC1R/MC5R Antagonizes Flutamide Flutamide Flutamide->Androgen Receptor Inhibits Spironolactone Spironolactone Spironolactone->Androgen Receptor Inhibits Clascoterone Clascoterone Clascoterone->Androgen Receptor Inhibits Isotretinoin Isotretinoin Isotretinoin->Sebocyte Proliferation & Lipogenesis Induces Apoptosis

Caption: Signaling pathways targeted by various sebum-suppressive agents.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Primary Human Sebocyte Culture Primary Human Sebocyte Culture Drug Treatment Drug Treatment Primary Human Sebocyte Culture->Drug Treatment Lipid Extraction Lipid Extraction Drug Treatment->Lipid Extraction Lipid Analysis (TLC/GC-MS) Lipid Analysis (TLC/GC-MS) Lipid Extraction->Lipid Analysis (TLC/GC-MS) Human Skin Graft on SCID Mice Human Skin Graft on SCID Mice Topical Drug Application Topical Drug Application Human Skin Graft on SCID Mice->Topical Drug Application Sebum Collection (Sebumeter/Tape) Sebum Collection (Sebumeter/Tape) Topical Drug Application->Sebum Collection (Sebumeter/Tape) Biopsy & Histology Biopsy & Histology Topical Drug Application->Biopsy & Histology

Caption: General experimental workflows for evaluating sebum-suppressive agents.

Experimental Protocols

Primary Human Sebocyte Culture and Differentiation
  • Isolation of Sebaceous Glands:

    • Obtain human skin samples (e.g., from facelift surgery) under sterile conditions.

    • Separate the epidermis from the dermis by incubation in dispase solution (e.g., 2.4 U/ml) overnight at 4°C[11].

    • Isolate intact sebaceous glands from the dermal side of the epidermis by microdissection[11][12].

  • Primary Culture:

    • Seed isolated sebaceous gland lobules onto a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts or on collagen I coated cultureware[12][13].

    • Culture in a specialized sebocyte growth medium (e.g., DMEM/Ham's F12 supplemented with fetal calf serum, epidermal growth factor, hydrocortisone, cholera toxin, and L-glutamine) at 37°C in a 5% CO2 humidified incubator[12].

    • Sebocytes will grow out from the periphery of the glands.

  • Subculture and Differentiation:

    • When cultures reach 70-80% confluency, passage the sebocytes using trypsin/EDTA solution[14].

    • To induce differentiation and lipid production, the culture medium can be modified, for instance, by changing the serum concentration or adding specific differentiation-inducing factors.

In Vitro Lipid Accumulation Assay (Oil Red O Staining)
  • Cell Plating and Treatment:

    • Plate primary or immortalized human sebocytes (e.g., SZ95 cell line) in multi-well plates.

    • Once the cells have adhered and reached the desired confluency, treat them with the test compounds (e.g., this compound) or vehicle control for a specified period.

  • Staining Procedure:

    • After treatment, wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 10% formalin) for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the intracellular lipid droplets by incubating the cells with a freshly prepared Oil Red O working solution for 10-15 minutes.

    • Wash the cells with water to remove excess stain.

  • Quantification:

    • The stained lipid droplets can be visualized and imaged using a microscope.

    • For quantitative analysis, the Oil Red O stain can be eluted from the cells using 100% isopropanol, and the absorbance of the eluate can be measured using a spectrophotometer at a wavelength of approximately 500 nm.

Human Skin Graft on SCID Mice Model for Sebum Analysis
  • Skin Grafting Procedure:

    • Use severely combined immunodeficient (SCID) or other immunocompromised mice (e.g., nude mice) as recipients to prevent graft rejection[15][16].

    • Transplant full-thickness human skin onto a prepared graft bed on the dorsum of the mice[15][16][17].

    • Allow the grafts to heal and establish for several weeks[15][16].

  • Topical Treatment and Sebum Collection:

    • Apply the test compounds (e.g., this compound, flutamide) topically to the grafted human skin for a defined period (e.g., 30 days)[18].

    • Collect sebum from the skin surface using methods like Sebumeter® measurements, which provide a quantitative assessment of casual sebum levels, or by using absorbent tapes (e.g., Sebutape®)[5].

  • Lipid Extraction and Analysis from Biopsies:

    • At the end of the treatment period, obtain biopsies of the grafted skin.

    • Homogenize the tissue and extract lipids using a solvent system such as a chloroform/methanol mixture[19][20].

    • Separate the lipid classes using techniques like Thin-Layer Chromatography (TLC) or High-Performance Thin-Layer Chromatography (HPTLC)[5].

    • For detailed analysis of fatty acid composition, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed[20].

  • Histological Analysis:

    • Fix skin biopsies in formalin and embed in paraffin for sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess sebaceous gland morphology and size.

    • Immunohistochemistry can be used to detect specific markers of sebocyte differentiation.

Conclusion

This compound presents a novel, targeted approach to sebum suppression by antagonizing melanocortin receptors on sebocytes. Preclinical data suggest its potential as an effective inhibitor of sebum production. In comparison, existing agents like isotretinoin offer potent but systemic effects, while topical anti-androgens such as flutamide, spironolactone, and the newer clascoterone provide a more localized approach. The choice of agent for further research and development will depend on the desired balance of efficacy, safety, and mode of administration. The experimental protocols outlined in this guide provide a framework for conducting robust, comparative studies to further elucidate the relative performance of these sebum-suppressive agents. Direct, well-controlled head-to-head studies, particularly clinical trials using standardized methodologies for sebum measurement, are warranted to establish a definitive comparative efficacy profile.

References

Evaluating JNJ-10229570: A Comparative Analysis of its Effects on Sebocyte Proliferation and Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-10229570's effects on sebocyte proliferation versus differentiation, placed in context with other relevant compounds. The information is supported by available experimental data and detailed methodologies for key assays.

Introduction

Sebocytes, the primary cells of the sebaceous glands, undergo a complex process of proliferation and differentiation to produce sebum. Dysregulation of these processes is a key factor in the pathogenesis of acne vulgaris. This compound has emerged as a potential therapeutic agent targeting sebaceous gland activity. This guide evaluates its specific effects on sebocyte biology, comparing it with other modulators of sebocyte function.

This compound is an antagonist of melanocortin receptor 1 (MC1R) and melanocortin receptor 5 (MC5R).[1] The MC5R is particularly relevant as it is expressed in differentiated sebocytes and its activation is linked to increased production of sebaceous lipids.[2][3][4] By blocking these receptors, this compound inhibits sebaceous gland differentiation and the production of sebum-specific lipids.[1][3][4]

Comparative Data on Sebocyte Modulation

The following table summarizes the known effects of this compound and selected alternative compounds on sebocyte proliferation and differentiation. It is important to note that direct comparative studies evaluating the effects of all these compounds on both proliferation and differentiation using the same assays are limited.

CompoundTarget/Mechanism of ActionEffect on Sebocyte ProliferationEffect on Sebocyte Differentiation & Lipogenesis
This compound MC1R and MC5R antagonist[1]Data not publicly available. No direct studies on proliferation markers like Ki67 or BrdU have been found.Inhibits differentiation. Dose-dependently inhibits the production of sebaceous lipids.[1][3][5] Reduces sebaceous gland size and the expression of the differentiation marker epithelial-membrane antigen (EMA).[3][4]
Flutamide Non-steroidal antiandrogen (Androgen Receptor Antagonist)[6][7]Inhibits proliferation. Reduces the number of sebaceous gland cells.[8]Inhibits differentiation and lipogenesis. Reduces sebaceous gland and cell size, and sebum production.[8][9]
Isotretinoin (13-cis retinoic acid) Multiple, including induction of apoptosis and cell cycle arrest[10]Decreases proliferation. [10]Decreases differentiation and lipogenesis. [10]
Linoleic Acid Essential fatty acid, precursor for lipid synthesisDelayed effect on proliferation.Promotes differentiation and lipid production.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and other compounds are provided below.

Sebocyte Proliferation Assays

a) Ki67 Immunohistochemistry

This assay identifies cells in the active phases of the cell cycle (G1, S, G2, M).

  • Tissue Preparation: Human skin biopsies or cultured sebocytes are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating sections in 3% hydrogen peroxide for 10 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating sections with a protein block solution (e.g., normal goat serum) for 1 hour.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki67 (e.g., clone MIB-1) overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Sections are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.

  • Analysis: The percentage of Ki67-positive cells (proliferating cells) is determined by counting stained nuclei in multiple high-power fields.

b) BrdU Incorporation Assay

This assay detects cells that are actively synthesizing DNA (S phase).

  • BrdU Labeling: Cultured sebocytes are incubated with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, which is incorporated into newly synthesized DNA. Incubation time varies depending on the cell cycle length of the sebocytes.

  • Cell Fixation: Cells are washed with PBS and fixed with a formalin-based fixative.

  • DNA Denaturation: The double-stranded DNA is denatured, typically using an acid treatment (e.g., 2N HCl), to expose the incorporated BrdU.

  • Blocking: Non-specific binding is blocked with a suitable blocking buffer.

  • Primary Antibody Incubation: Cells are incubated with a primary anti-BrdU antibody.

  • Secondary Antibody and Detection: A fluorescently labeled secondary antibody is used for detection by immunofluorescence microscopy or flow cytometry. Alternatively, an HRP-conjugated secondary antibody can be used for colorimetric detection.

  • Analysis: The percentage of BrdU-positive cells is quantified to determine the proportion of cells in the S phase.

Sebocyte Differentiation Assays

a) Oil Red O Staining for Lipid Accumulation

This staining method is used to visualize neutral lipids within sebocytes, a key feature of differentiation.

  • Cell Culture and Treatment: Sebocytes are cultured on glass coverslips and treated with the test compounds.

  • Fixation: Cells are washed with PBS and fixed with 10% formalin for at least 30 minutes.

  • Staining:

    • Cells are washed with distilled water and then with 60% isopropanol.

    • A freshly prepared working solution of Oil Red O is added to cover the cells and incubated for 15-20 minutes.

    • The staining solution is removed, and cells are washed with 60% isopropanol and then with distilled water.

  • Counterstaining: Nuclei are counterstained with hematoxylin.

  • Mounting: Coverslips are mounted on slides using an aqueous mounting medium.

  • Analysis: Lipid droplets within the cytoplasm of sebocytes stain red. The intensity of staining and the number and size of lipid droplets are assessed qualitatively or quantitatively using image analysis software.

b) Epithelial Membrane Antigen (EMA) Immunohistochemistry

EMA (also known as MUC1) is a marker for terminal differentiation of sebocytes.

  • Tissue Preparation and Pre-treatment: Similar to the Ki67 protocol, formalin-fixed, paraffin-embedded tissue sections are deparaffinized, rehydrated, and undergo antigen retrieval.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against EMA.[11]

  • Secondary Antibody and Detection: An appropriate secondary antibody and detection system (e.g., HRP-DAB) are used for visualization.

  • Counterstaining, Dehydration, and Mounting: As described for Ki67 staining.

  • Analysis: The expression of EMA is evaluated based on the intensity and localization of the staining in the sebaceous glands. Differentiated sebocytes will show positive staining.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in sebocyte function and a general workflow for evaluating compounds like this compound.

G cluster_0 MC5R Signaling in Sebocytes alpha_MSH α-MSH MC5R MC5R alpha_MSH->MC5R binds G_protein Gs Protein MC5R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Lipid_synthesis ↑ Sebocyte Differentiation ↑ Lipid Synthesis CREB->Lipid_synthesis promotes JNJ_10229570 This compound JNJ_10229570->MC5R antagonizes

Caption: MC5R signaling pathway in sebocytes and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for Evaluating Sebocyte Modulators start Human Sebocyte Culture (Primary or Cell Line) treatment Treatment with Test Compound (e.g., this compound) start->treatment proliferation Proliferation Assays treatment->proliferation differentiation Differentiation Assays treatment->differentiation ki67 Ki67 Staining proliferation->ki67 brdu BrdU Incorporation proliferation->brdu oil_red_o Oil Red O Staining differentiation->oil_red_o ema EMA Staining differentiation->ema analysis Data Analysis and Comparison ki67->analysis brdu->analysis oil_red_o->analysis ema->analysis

Caption: General workflow for assessing the effects of a test compound on sebocyte proliferation and differentiation.

Conclusion

This compound is a potent inhibitor of sebocyte differentiation and lipogenesis, acting through the antagonism of MC1R and MC5R. This mechanism of action makes it a promising candidate for the treatment of acne and other disorders related to excessive sebum production. However, a significant gap in the current understanding of this compound is its effect on sebocyte proliferation. Further studies, including direct comparative experiments with other sebosuppressive agents like flutamide and isotretinoin, are necessary to fully elucidate its therapeutic potential and to clarify its differential effects on the fundamental processes of sebocyte biology. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such future investigations.

References

Assessing the Translational Potential of JNJ-10229570: An In-Vitro to In-Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of JNJ-10229570, a dual antagonist of the melanocortin 1 and 5 receptors (MC1R and MC5R), from in-vitro activity to in-vivo models. The primary focus of this analysis is its role in the inhibition of sebum production, a key factor in the pathophysiology of acne. This document summarizes key experimental data, details methodologies, and presents a comparative landscape of potential alternatives.

Executive Summary

Data Presentation: this compound Performance

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In-Vitro Activity of this compound

ParameterReceptorValueCell Line/AssaySource
IC50 Human MC1R270 ± 120 nMRadioligand binding assay with 125I-NDP-α-MSH in cells expressing the receptor.[1]
IC50 Human MC5R200 ± 50 nMRadioligand binding assay with 125I-NDP-α-MSH in cells expressing the receptor.[1]
IC50 Human MC4R240 ± 170 nMRadioligand binding assay with 125I-NDP-α-MSH in cells expressing the receptor.[2]
Lipid Inhibition -Strong inhibition of lipid granules at 0.01 µM; complete inhibition at 0.05 µM.Cultured primary human sebocytes.[2]

Table 2: In-Vivo Activity of this compound

ModelTreatmentKey FindingsSource
Human skin transplanted onto SCID miceTopical application of 0.05% this compoundMarked decrease in sebum-specific lipid production. Reduction in sebaceous gland size. Decreased expression of the sebaceous differentiation marker epithelial-membrane antigen (EMA).[3][4]

Comparative Landscape: Alternative Melanocortin Receptor Antagonists

Direct, head-to-head comparative studies of this compound with other MC1R/MC5R antagonists in the context of sebum production are limited in publicly available literature. However, other compounds targeting these pathways are of interest.

Table 3: Potential Alternative MC1R/MC5R Antagonists

CompoundMechanism of ActionReported EffectsRelevance to Sebum Production
Nonapeptide-1 (Melanostatine-5) Selective MC1R antagonist.Inhibits melanin synthesis by competitively blocking the binding of α-MSH to MC1R.[5][6]The effect on sebum production has not been extensively reported. As it targets MC1R, it is a plausible candidate for investigation.
Flutamide Androgen receptor antagonist.Known inhibitor of sebum production.Serves as a positive control in in-vivo studies, demonstrating the validity of the experimental model for assessing sebum suppression.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In-Vitro Radioligand Binding Assay: HEK-293 cells overexpressing human MC1R, MC4R, or MC5R were used. The assay measured the ability of this compound to displace the radioligand 125I-NDP-α-MSH from the receptors. The concentration of this compound that inhibited 50% of radioligand binding was determined as the IC50 value.[1]

In-Vitro Inhibition of Lipid Production in Sebocytes: Primary human sebocytes were cultured and induced to differentiate and produce lipids. These cells were then treated with varying concentrations of this compound. The effect on lipid production was visualized and quantified, for instance, through the analysis of lipid granules.[2]

In-Vivo Human Skin Xenograft Model: Human skin was transplanted onto severe combined immunodeficient (SCID) mice. A formulation containing 0.05% this compound was topically applied to the grafted skin. After a defined treatment period, the skin was excised and analyzed. Histological and immunohistochemical staining were used to assess sebaceous gland size and the expression of differentiation markers. Lipid analyses were performed to quantify the production of sebum-specific lipids.[3][4]

Visualizing the Translational Pathway

Signaling Pathway of Sebum Production Inhibition

G cluster_0 Sebocyte MSH α-MSH MC1R_MC5R MC1R / MC5R MSH->MC1R_MC5R Activates AC Adenylyl Cyclase MC1R_MC5R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Lipogenesis Lipid Synthesis (Sebum Production) PKA->Lipogenesis Promotes JNJ This compound JNJ->MC1R_MC5R Antagonizes

Caption: Mechanism of this compound in inhibiting sebum production.

Experimental Workflow: From In-Vitro to In-Vivo Assessment

G cluster_0 In-Vitro Analysis cluster_1 In-Vivo Analysis invitro_start This compound (Test Compound) binding_assay Radioligand Binding Assay (MC1R, MC5R, MC4R) invitro_start->binding_assay sebocyte_culture Cultured Human Sebocytes invitro_start->sebocyte_culture ic50 Determine IC50 binding_assay->ic50 lipid_assay Lipid Production Assay sebocyte_culture->lipid_assay inhibition Assess Lipid Inhibition lipid_assay->inhibition invivo_start Topical Formulation of this compound ic50->invivo_start Translational Progression inhibition->invivo_start Translational Progression treatment Topical Application invivo_start->treatment animal_model Human Skin Xenograft on SCID Mice animal_model->treatment analysis Histology & Lipid Analysis treatment->analysis outcome Evaluate Sebum Reduction & Gland Size analysis->outcome G hypothesis Hypothesis: Antagonism of MC1R/MC5R reduces sebum production invitro In-Vitro Evidence: - Receptor Binding (IC50) - Inhibition of Sebocyte  Lipid Production hypothesis->invitro is supported by invivo In-Vivo Evidence: - Reduced Sebum Lipids - Smaller Sebaceous Glands  in Xenograft Model invitro->invivo translates to conclusion Conclusion: This compound demonstrates translational potential for sebum reduction invivo->conclusion leads to

References

Safety Operating Guide

Proper Disposal of JNJ-10229570: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for the most comprehensive and up-to-date disposal and safety information. This document outlines the recommended procedures for the safe handling and disposal of the melanocortin receptor antagonist, JNJ-10229570, intended for researchers, scientists, and drug development professionals.

Summary of Key Disposal and Handling Information

Proper disposal of this compound is crucial to ensure laboratory safety and environmental protection. As a solid chemical compound, it must be managed according to specific protocols. The following table summarizes key handling and storage information.

ParameterValueSource
CAS Number 524923-88-4[1][2]
Molecular Formula C22H19N3O2S[1][2]
Formulation A solid[1]
Storage Temperature -20°C[1][3]
Solubility Soluble in DMSO[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, should be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide based on standard laboratory practices for similar chemical compounds.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., DMSO, followed by a volatile organic solvent like ethanol or acetone).

  • Collect the rinsate for disposal as chemical waste.

  • After thorough rinsing and air drying, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

3. Disposal of Unused or Waste Material:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions of this compound, including the rinsate from container decontamination, must be collected in a labeled, sealed container for liquid chemical waste. Do not dispose of solutions down the drain.

  • Waste Classification: The waste must be classified as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific labeling and segregation requirements.

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_material Material to Dispose cluster_container Container Decontamination cluster_waste Waste Handling A Don Personal Protective Equipment (PPE) B Assess Material Type A->B C Empty Container B->C Container D Unused/Waste this compound (Solid or Liquid) B->D Chemical E Triple Rinse with Appropriate Solvent C->E H Collect in Labeled, Sealed Waste Container D->H F Collect Rinsate as Chemical Waste E->F G Dispose of Clean Container per Institutional Policy E->G F->H I Classify as Hazardous Chemical Waste H->I J Store in Designated Waste Accumulation Area I->J K Arrange for Pickup by Licensed Disposal Vendor J->K

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always refer to the manufacturer's Safety Data Sheet (SDS) and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements in your location. All products mentioned are for research use only.

References

Personal protective equipment for handling JNJ-10229570

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling JNJ-10229570, a potent antagonist of melanocortin receptors 1 and 5 (MC1R and MC5R), adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data sheets and product information.

This compound is intended for research use only and is not for human or veterinary use.[2][3] It is a solid substance, and its handling requires appropriate personal protective equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection A NIOSH-approved respirator is recommended if handling powder or creating dust. Ensure adequate ventilation.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

AspectGuideline
Handling Avoid inhalation of dust. Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C.[1][2][4] The stability is noted to be at least 4 years when stored at -20°C.[2] For stock solutions, storage at -80°C is recommended for up to 2 years.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

General Disposal Guidance:

  • Unused Product: Dispose of as hazardous chemical waste. Do not allow it to enter drains or waterways.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, lab coats, and weighing papers, should be considered contaminated and disposed of as hazardous waste.

Experimental Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Weigh this compound B->C Proceed to handling D Prepare Solution (e.g., with DMSO) C->D E Conduct Experiment D->E Use in experiment F Dispose of Contaminated Sharps in Sharps Container E->F Post-experiment cleanup G Dispose of Contaminated Consumables in Hazardous Waste E->G H Dispose of Unused this compound as Hazardous Chemical Waste E->H

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.